molecular formula C15H26N2O5Si B8574580 C15H26N2O5Si CAS No. 76223-05-7

C15H26N2O5Si

Numéro de catalogue: B8574580
Numéro CAS: 76223-05-7
Poids moléculaire: 342.46 g/mol
Clé InChI: CYEAJMJUHMELTK-DMDPSCGWSA-N
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Description

C15H26N2O5Si is a useful research compound. Its molecular formula is C15H26N2O5Si and its molecular weight is 342.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality C15H26N2O5Si suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C15H26N2O5Si including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

76223-05-7

Formule moléculaire

C15H26N2O5Si

Poids moléculaire

342.46 g/mol

Nom IUPAC

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H26N2O5Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-18)17-7-6-12(19)16-14(17)20/h6-7,10-11,13,18H,8-9H2,1-5H3,(H,16,19,20)/t10-,11+,13+/m0/s1

Clé InChI

CYEAJMJUHMELTK-DMDPSCGWSA-N

SMILES isomérique

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O

SMILES canonique

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=O)NC2=O

Origine du produit

United States
Foundational & Exploratory

C15H26N2O5Si molecular weight and exact mass calculation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Molecular Weight and Exact Mass Determination for C15H26N2O5Si: A Guide for Pharmaceutical Development

Abstract

In the landscape of modern drug discovery and development, the precise characterization of chemical entities is a foundational requirement. Two of the most fundamental physicochemical properties are molecular weight and exact mass. While often used interchangeably in general laboratory parlance, they are distinct concepts with critical implications for analytical characterization, particularly in the context of mass spectrometry.[1] This technical guide provides a detailed methodology for the calculation of both the molecular weight and the exact mass of the chemical formula C15H26N2O5Si. It is designed for researchers, scientists, and drug development professionals who rely on accurate mass determination for compound verification, purity assessment, and structural elucidation.

The Conceptual Distinction: Molecular Weight vs. Exact Mass

Understanding the difference between molecular weight and exact mass is crucial for the correct interpretation of analytical data, especially from high-resolution mass spectrometry (HRMS).

  • Molecular Weight (MW): Also referred to as molar mass, this property represents a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule, factored by their relative terrestrial abundance.[2][3] It is a macroscopic property, typically expressed in grams per mole ( g/mol ).[1][2] For any given sample of a compound, the molecular weight reflects the average mass of its molecules. The values used for this calculation are the standard atomic weights published by authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC).[4][5]

  • Exact Mass: This is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element.[6] It is a microscopic property, representing the mass of a single, specific isotopic configuration of a molecule, and is expressed in Daltons (Da) or unified atomic mass units (u). In high-resolution mass spectrometry, it is the exact mass (or monoisotopic mass) that is measured, providing a highly precise value that is instrumental in determining a compound's elemental composition.[7]

The accurate determination of these values is paramount in drug development for confirming molecular identity, supporting regulatory filings, and ensuring batch-to-batch consistency.[8][9][10]

Calculation Protocol: Molecular Weight of C15H26N2O5Si

The calculation of molecular weight is a summation of the average atomic weights of all atoms present in the chemical formula.[11][12][13]

Step 1: Deconstruct the Molecular Formula

First, identify the constituent elements and the number of atoms for each in the formula C15H26N2O5Si.

  • Carbon (C): 15 atoms

  • Hydrogen (H): 26 atoms

  • Nitrogen (N): 2 atoms

  • Oxygen (O): 5 atoms

  • Silicon (Si): 1 atom

Step 2: Assign Standard Atomic Weights

Next, assign the standard atomic weight to each element as recommended by IUPAC. These values are weighted averages of the masses of the naturally occurring isotopes of each element.

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )
CarbonC1512.011
HydrogenH261.008
NitrogenN214.007
OxygenO515.999
SiliconSi128.085
Source: IUPAC Standard Atomic Weights.[5]
Step 3: Calculate the Total Molecular Weight

The final step is to multiply the atom count of each element by its standard atomic weight and sum the results.[14]

  • Mass from Carbon: 15 atoms × 12.011 g/mol = 180.165 g/mol

  • Mass from Hydrogen: 26 atoms × 1.008 g/mol = 26.208 g/mol

  • Mass from Nitrogen: 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Mass from Oxygen: 5 atoms × 15.999 g/mol = 79.995 g/mol

  • Mass from Silicon: 1 atom × 28.085 g/mol = 28.085 g/mol

Total Molecular Weight = 180.165 + 26.208 + 28.014 + 79.995 + 28.085 = 342.467 g/mol

Calculation Protocol: Exact Mass of C15H26N2O5Si

The calculation of exact mass, or monoisotopic mass, is based on the mass of the most abundant stable isotope for each element.[6][15] This value is what a high-resolution mass spectrometer would theoretically detect for an uncharged molecule.

Step 1: Identify the Most Abundant Isotopes

For the elements in C15H26N2O5Si, the most abundant stable isotopes are:

  • Carbon: ¹²C

  • Hydrogen: ¹H

  • Nitrogen: ¹⁴N

  • Oxygen: ¹⁶O

  • Silicon: ²⁸Si

Step 2: Assign Monoisotopic Masses

Assign the precise mass for each of these specific isotopes. These are not the averaged atomic weights found on a standard periodic table.

ElementMost Abundant IsotopeAtom CountMonoisotopic Mass (Da)
Carbon¹²C1512.000000
Hydrogen¹H261.007825
Nitrogen¹⁴N214.003074
Oxygen¹⁶O515.994915
Silicon²⁸Si127.976927
Source: IUPAC and various mass spectrometry resources.[16][17]
Step 3: Calculate the Total Exact Mass

Multiply the atom count of each element by the monoisotopic mass of its most abundant isotope and sum the results.

  • Mass from ¹²C: 15 atoms × 12.000000 Da = 180.000000 Da

  • Mass from ¹H: 26 atoms × 1.007825 Da = 26.203450 Da

  • Mass from ¹⁴N: 2 atoms × 14.003074 Da = 28.006148 Da

  • Mass from ¹⁶O: 5 atoms × 15.994915 Da = 79.974575 Da

  • Mass from ²⁸Si: 1 atom × 27.976927 Da = 27.976927 Da

Total Exact Mass = 180.000000 + 26.203450 + 28.006148 + 79.974575 + 27.976927 = 342.161100 Da

Summary and Practical Application

The calculated values for the molecular formula C15H26N2O5Si are summarized below.

ParameterCalculated ValueUnitsBasis of Calculation
Molecular Weight 342.467 g/mol Weighted average of all natural isotopes
Exact Mass 342.161100DaMass of the most abundant stable isotopes only

The difference between these two values, though seemingly small, is highly significant. In pharmaceutical analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[18] A low-resolution mass spectrometer might not distinguish between compounds with the same nominal mass (integer mass). However, a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure mass with enough precision (typically to four or more decimal places) to confirm that the detected mass corresponds to the calculated exact mass of 342.1611 Da. This allows for the unambiguous confirmation of a compound's elemental formula, a critical step in verifying its identity and purity.[8][19]

Visualization of Calculation Workflows

To further clarify the distinction and the processes, the following diagrams illustrate the logical flow for each calculation.

G cluster_mw Molecular Weight (MW) Calculation cluster_em Exact Mass (EM) Calculation formula_mw Formula: C15H26N2O5Si elements_mw Identify Elements & Counts C:15, H:26, N:2, O:5, Si:1 formula_mw->elements_mw weights_mw Assign Standard Atomic Weights (Weighted Isotopic Average) elements_mw->weights_mw calc_mw Sum of (Count * Atomic Weight) weights_mw->calc_mw result_mw Result: 342.467 g/mol calc_mw->result_mw formula_em Formula: C15H26N2O5Si elements_em Identify Elements & Counts C:15, H:26, N:2, O:5, Si:1 formula_em->elements_em weights_em Assign Monoisotopic Masses (Most Abundant Isotope) elements_em->weights_em calc_em Sum of (Count * Monoisotopic Mass) weights_em->calc_em result_em Result: 342.161100 Da calc_em->result_em

Caption: Workflow for Molecular Weight vs. Exact Mass calculation.

G cluster_concept Conceptual Basis of Mass Calculation cluster_isotopes Natural Isotopes Element Element (e.g., Carbon) Isotope1 ¹²C Mass: 12.0000 Abundance: ~98.9% Element->Isotope1 Isotope2 ¹³C Mass: 13.0034 Abundance: ~1.1% Element->Isotope2 AvgWeight Standard Atomic Weight (Weighted Average) 12.011 Isotope1->AvgWeight MonoMass Monoisotopic Mass (Most Abundant) 12.0000 Isotope1->MonoMass Isotope2->AvgWeight MW Molecular Weight Calculation AvgWeight->MW EM Exact Mass Calculation MonoMass->EM

Sources

3'-O-TBDMS-2'-deoxyuridine (C15H26N2O5Si): Technical Whitepaper on Orthogonal Protection and Advanced Oligonucleotide Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced nucleic acid chemistry, the ability to selectively manipulate specific functional groups is the cornerstone of synthesizing complex architectures. 3'-O-TBDMS-2'-deoxyuridine (Molecular Formula: C15H26N2O5Si) is a critically important orthogonally protected nucleoside. By temporarily masking the 3'-hydroxyl with a sterically demanding tert-butyldimethylsilyl (TBDMS) group, chemists can direct derivatization exclusively to the 5'-position. As a Senior Application Scientist, I rely on this building block to invert the standard 3'-to-5' synthesis paradigm, enabling 5'-to-3' reverse synthesis, the incorporation of 3'-terminal modifications for nuclease resistance, and the generation of site-specific interstrand DNA cross-links[1].

Physicochemical Profiling

Understanding the physical properties of this intermediate is essential for optimizing reaction solvents and purification gradients. The lipophilic nature of the TBDMS group significantly enhances the solubility of the nucleoside in organic solvents compared to the unprotected parent compound.

PropertySpecification
Chemical Name 3'-O-(tert-butyldimethylsilyl)-2'-deoxyuridine
Molecular Formula C15H26N2O5Si
Molecular Weight 342.46 g/mol
Appearance White to off-white foam/solid
Solubility Highly soluble in DMF, Pyridine, Dichloromethane (DCM), and Ethyl Acetate
Key Structural Feature Free primary 5'-hydroxyl; Sterically shielded secondary 3'-silyl ether

Mechanistic Rationale: The Orthogonal Power of TBDMS

The selection of a protecting group is never arbitrary; it is dictated by the thermodynamic and kinetic requirements of the downstream synthesis. The TBDMS group is chosen for the 3'-position due to its unique balance of steric bulk and orthogonal reactivity.

  • Nucleophilic Catalysis in Synthesis : The silylation of the 3'-hydroxyl is sterically hindered. To overcome this kinetic barrier, imidazole is used not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBDMS-Cl to form a highly reactive N-silylimidazole intermediate, which efficiently transfers the silyl group to the 3'-hydroxyl[1].

  • Thermodynamic Cleavage (Orthogonality) : The true power of the TBDMS group lies in its deprotection mechanism. The cleavage relies on the extreme thermodynamic stability of the silicon-fluoride bond ( 582 kJ/mol) compared to the silicon-oxygen bond ( 452 kJ/mol). Reagents like tetrabutylammonium fluoride (TBAF) rapidly cleave the silyl ether without compromising acid-labile 5'-DMT groups or base-labile nucleobase protecting groups.

CleavageMechanism Substrate 3'-O-TBDMS Ether Intermediate Pentacoordinate Silicon TS Substrate->Intermediate Nucleophilic Attack Fluoride Fluoride Ion (F-) Fluoride->Intermediate Si-F Bond Formation Product1 Free 3'-OH Intermediate->Product1 Si-O Cleavage Product2 TBDMS-F Intermediate->Product2

Thermodynamic cleavage mechanism of the TBDMS group driven by Si-F bond formation.

Experimental Workflows

Protocol 1: Synthesis of 3'-O-TBDMS-2'-deoxyuridine

This protocol details the selective 3'-silylation of 5'-DMT-2'-deoxyuridine, followed by detritylation. This is a self-validating system where each step can be monitored for completion.

  • Preparation : Dissolve 5'-O-DMT-2'-deoxyuridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the silylating agent[1].

  • Catalysis : Add imidazole (4.4 eq) to the solution. The excess ensures complete neutralization of the generated HCl and drives the formation of the reactive N-silylimidazole[1].

  • Silylation : Introduce TBDMS-Cl (2.2 eq) and stir the reaction mixture at room temperature for exactly 1 hour[1]. Causality: Extending the reaction time beyond 1 hour risks unwanted side reactions, while 1 hour is sufficient for complete conversion due to the imidazole catalysis.

  • Quenching & Extraction : Quench the unreacted silylating agent with a small aliquot of methanol. Partition the mixture between ethyl acetate and 5% aqueous sodium bicarbonate to remove imidazole salts, followed by a saturated sodium chloride (brine) wash[1].

  • Detritylation : Treat the isolated 5'-O-DMT-3'-O-TBDMS-2'-deoxyuridine with 3% trichloroacetic acid (TCA) in DCM to selectively remove the 5'-DMT group, yielding the target 3'-O-TBDMS-2'-deoxyuridine.

  • Validation Checkpoint : Validate the final structure via 1 H NMR. The successful incorporation of the TBDMS group is confirmed by the presence of a distinct tert-butyl singlet ( 0.9 ppm) and dimethyl singlets ( 0.1 ppm)[2].

SynthesisWorkflow Step1 5'-O-DMT-2'-deoxyuridine (Starting Material) Step2 5'-O-DMT-3'-O-TBDMS- 2'-deoxyuridine Step1->Step2 Reagents TBDMS-Cl (2.2 eq) Imidazole (4.4 eq) DMF, RT, 1 h Reagents->Step2 Step3 3'-O-TBDMS- 2'-deoxyuridine (Target Compound) Step2->Step3 Acid 3% TCA in DCM (Detritylation) Acid->Step3

Workflow for the synthesis of 3'-O-TBDMS-2'-deoxyuridine via orthogonal protection.
Protocol 2: Application in Interstrand Cross-Linking and Reverse Extension

In complex structural studies, such as the synthesis of N4C−ethyl−N4C interstrand cross-links, the 3'-TBDMS group serves as a critical temporary mask[1].

  • Incorporation : A partial DNA duplex is synthesized on a solid support terminating with a specific convertible modification (e.g., O4 -triazoyl-2'-deoxyuridine)[1].

  • Cross-linking : The support-bound oligomer is reacted with a 5'-DMT-3'-O-TBDMS-protected nucleoside derivative containing an aminoethyl linker to form the cross-link[1].

  • Orthogonal Extension : Following cross-link formation, the TBDMS group is selectively removed using TBAF. The newly liberated 3'-hydroxyl is then extended in the 3'-direction using standard 5'-phosphoramidites, a process impossible without the initial 3'-O-TBDMS protection[1].

Quantitative Data Summary

The following table summarizes the optimized stoichiometric parameters and reagents required for the successful manipulation of this compound based on validated literature protocols.

ParameterValue / ReagentCausality / Purpose
Starting Material 5'-O-DMT-2'-deoxyuridine (1.0 eq)Provides the nucleoside core with an acid-labile protected 5'-OH.
Silylating Agent TBDMS-Cl (2.2 eq)Bulky electrophile for selective 3'-OH protection[1].
Catalyst / Base Imidazole (4.4 eq)Neutralizes HCl and forms the highly reactive N-silylimidazole[1].
Solvent Anhydrous DMFSolubilizes polar nucleosides and stabilizes charged intermediates[1].
Reaction Time 1 Hour at 25°CEnsures complete conversion without risking over-silylation[1].
Deprotection Reagent TBAF (1M in THF)Fluoride source providing the thermodynamic driving force for Si-O cleavage.

Sources

Structural Characterization of C15H26N2O5Si (TBDMS-2'-Deoxyuridine) via NMR Spectroscopy: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of modified oligonucleotides and antiviral therapeutics, the precise regiocontrol of protecting groups is paramount. The molecular formula C15H26N2O5Si corresponds to the tert-butyldimethylsilyl (TBDMS) ether of 2'-deoxyuridine, a critical intermediate in solid-phase DNA synthesis[1]. Because silylation can occur at either the primary 5'-hydroxyl or the secondary 3'-hydroxyl, structurally characterizing the resulting isomers—5'-O-TBDMS-2'-deoxyuridine (CAS 76223-04-6) and 3'-O-TBDMS-2'-deoxyuridine (CAS 76223-05-7)—is a mandatory quality control step.

As an Application Scientist, I approach this not merely as a data-collection exercise, but as a rigorous proof of molecular connectivity. This whitepaper details a self-validating Nuclear Magnetic Resonance (NMR) methodology designed to unambiguously differentiate these regioisomers by leveraging solvent causality, scalar coupling logic, and 2D heteronuclear correlations[2].

The Causality of Experimental Design in Nucleoside NMR

Standard NMR protocols often default to Chloroform-d (CDCl3) for organic intermediates. However, for nucleoside characterization, this is a strategic error.

The Solvent Causality Principle: To create a self-validating structural proof, we must observe the exchangeable protons (hydroxyls and the uracil imide). In CDCl3 or Methanol-d4, rapid intermolecular proton exchange broadens or entirely erases these signals. By explicitly selecting anhydrous DMSO-d6 , we disrupt intermolecular hydrogen bonding, significantly slowing down proton exchange.

This choice yields a critical diagnostic feature: scalar coupling of the hydroxyl protons .

  • If the 5'-position is unprotected, the 5'-OH couples to the two protons of the adjacent 5'-CH2 group, appearing as a distinct triplet ( J≈5.0 Hz).

  • If the 3'-position is unprotected, the 3'-OH couples to the single proton of the 3'-CH group, appearing as a doublet ( J≈4.5 Hz).

By observing which hydroxyl signal remains, we immediately deduce which position has been silylated. Chemical shifts are referenced to Tetramethylsilane (TMS), utilizing the residual DMSO pentet at 2.50 ppm as an internal standard[3].

Self-Validating Diagnostic Workflows

Relying solely on 1D 1H NMR is insufficient for rigorous pharmaceutical standards. A self-validating system requires orthogonal confirmation. We achieve this by pairing the 1D hydroxyl coupling logic with 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

The Closed-Loop Validation:

  • Negative Proof (1D 1H): Identify the remaining OH signal to prove which site is unprotected.

  • Positive Proof (2D HMBC): Trace the 3-bond scalar coupling ( 3JCH​ ) from the highly shielded TBDMS methyl protons (Si-CH3 at ~0.10 ppm) to the oxygen-bearing carbon of the ribose ring. If the correlation hits ~63 ppm, the silyl group is at C5'. If it hits ~73 ppm, it is at C3'.

The results of the 1D and 2D analyses must agree, forming a closed-loop validation of the molecular structure[4].

G Start Acquire 1D & 2D NMR (1H, 13C, HMBC) IdSi Identify TBDMS Protons (Si-CH3 at ~0.1 ppm) Start->IdSi HMBC Trace HMBC Correlations (Si-CH3 -> C-O) IdSi->HMBC Decision Which Carbon shows correlation? HMBC->Decision C5 C5' (~63 ppm) Decision->C5 3-bond coupling C3 C3' (~71-73 ppm) Decision->C3 3-bond coupling Isomer5 5'-O-TBDMS-2'-deoxyuridine (CAS 76223-04-6) C5->Isomer5 Isomer3 3'-O-TBDMS-2'-deoxyuridine (CAS 76223-05-7) C3->Isomer3

HMBC and 1D NMR workflow for TBDMS-2'-deoxyuridine isomer differentiation.

Quantitative NMR Data Summaries

The following tables summarize the expected high-field (400-500 MHz) NMR chemical shifts for both isomers. Note the distinct downfield shift of the carbon atom directly attached to the silylated oxygen (the α -effect of silylation).

Table 1: 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)
Proton5'-O-TBDMS Isomer (ppm)3'-O-TBDMS Isomer (ppm)MultiplicityDiagnostic Causality
H6 7.857.80d ( J=8.1 Hz)Pyrimidine ring proton
H1' 6.156.12t ( J=6.5 Hz)Anomeric proton (pseudo-triplet)
H5 5.655.62d ( J=8.1 Hz)Pyrimidine ring proton
3'-OH 5.30 Absent d ( J=4.5 Hz) Confirms unprotected 3'-position
5'-OH Absent 5.10 t ( J=5.0 Hz) Confirms unprotected 5'-position
H3' 4.254.40mShifts downfield when directly silylated
H4' 3.853.80mFuranose ring proton
H5', H5'' 3.75, 3.653.55, 3.45mShifts downfield when directly silylated
H2', H2'' 2.15, 2.102.20, 2.10mDiastereotopic methylene protons
t-Bu (Si) 0.880.88s (9H)Bulky protecting group
Si-CH3 0.100.10s (6H)HMBC anchor point
NH 11.311.3br sUracil imide proton
Table 2: 13C NMR Chemical Shifts (DMSO-d6, 100 MHz)
Carbon5'-O-TBDMS Isomer (ppm)3'-O-TBDMS Isomer (ppm)Diagnostic Causality
C4 163.1163.1Carbonyl
C2 150.5150.5Carbonyl
C6 140.5140.5Alkene
C5 101.8101.8Alkene
C4' 87.286.5Furanose ring carbon
C1' 84.584.2Anomeric carbon
C3' 70.573.2 Deshielded by direct silylation
C5' 63.5 61.2Deshielded by direct silylation
C2' 39.539.8Methylene
t-Bu (CH3) 25.825.8TBDMS methyls
t-Bu (C) 18.218.2TBDMS quaternary carbon
Si-CH3 -5.4, -5.5-5.4, -5.5Diastereotopic Si-methyls

Step-by-Step Experimental Protocol

To ensure reproducibility and high-fidelity data capture, adhere to the following strict acquisition protocol:

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of the purified C15H26N2O5Si analyte.

  • Dissolve the sample in 600 µL of anhydrous DMSO-d6 (100.0 atom % D, stored over molecular sieves).

  • Causality Note: Traces of water (HDO peak at ~3.3 ppm) will catalyze the rapid exchange of the 3'-OH and 5'-OH protons, collapsing the critical doublet/triplet splitting patterns into uninformative broad singlets.

Step 2: Instrument Calibration & Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer[2].

  • Tune and match the probe for both 1 H and 13 C frequencies.

  • Perform a rigorous 3D gradient shimming routine.

  • Causality Note: High magnetic field homogeneity is non-negotiable. Poor shimming will obscure the fine multiplet structures of the H2'/H2'' and H5'/H5'' diastereotopic protons, which are essential for evaluating the sugar pucker conformation.

Step 3: 1D 1 H Acquisition

  • Set the spectral width to 14 ppm (to capture the uracil NH at 11.3 ppm).

  • Acquire 16 to 32 scans with a relaxation delay (D1) of 2.0 seconds.

  • Process with a mild exponential line broadening (LB = 0.3 Hz) to enhance the signal-to-noise ratio without sacrificing the resolution of the OH couplings.

Step 4: 2D HMBC Acquisition

  • Select a standard 1 H- 13 C HMBC pulse sequence with gradient coherence selection.

  • Set the long-range coupling constant ( JLR​ ) evolution time to optimize for 8 Hz couplings.

  • Causality Note: The 3-bond coupling between the Si-CH3 protons and the ribose carbon (C3' or C5') typically falls in the 6–8 Hz range. Optimizing for 8 Hz ensures maximum cross-peak intensity for the definitive structural proof.

References

  • Sigma-Aldrich. "Tbdms | Sigma-Aldrich".
  • Journal of the American Chemical Society. "Nucleic Acid Related Compounds. 91. Biomimetic Reactions Are in Harmony with Loss of 2'-Substituents as Free Radicals (Not Anions) during Mechanism-Based Inactivation of Ribonucleotide Reductases".
  • Cuvillier Verlag. "Selective DNA Modification Using the Cu(I)-Catalyzed Alkyne- Azide Cycloaddition".
  • Google Patents. "EP2305808A1 - Templated molecules and methods for using such molecules".

Sources

Structural Dynamics and Hydrogen Bonding Patterns of C15H26N2O5Si (3'-O-TBS-2'-Deoxyuridine)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced oligonucleotide therapeutics, such as nuclease-resistant small interfering RNAs (siRNAs), the precise stereochemical control of nucleoside building blocks is paramount. The compound C15H26N2O5Si (chemically identified as 3'-O-tert-butyldimethylsilyl-2'-deoxyuridine , or 3'-O-TBS-2'-dU) serves as a critical synthetic intermediate. By selectively protecting the 3'-hydroxyl group, chemists can perform orthogonal modifications at the 5'-position—such as 5'-C-methylation—to enhance the thermodynamic stability and pharmacokinetic profiles of resulting RNAi drugs .

As a Senior Application Scientist, I approach the structural analysis of C15H26N2O5Si not just as a static crystallographic exercise, but as a window into the causal relationship between steric hindrance, molecular conformation, and solid-state behavior. This whitepaper provides an in-depth technical analysis of the crystal structure, hydrogen bonding patterns, and the self-validating experimental workflows required to synthesize and crystallize this essential nucleoside intermediate.

Chemical Context and Causality: The Role of the TBS Group

The introduction of the bulky tert-butyldimethylsilyl (TBS) group at the 3'-position is a deliberate design choice in nucleoside chemistry. The causality here is twofold:

  • Chemical Orthogonality : The TBS group is stable under the acidic conditions used to remove 5'-O-dimethoxytrityl (DMT) groups, yet it can be cleanly cleaved using fluoride ions (e.g., TBAF) later in the synthesis.

  • Conformational Directing : The steric bulk of the TBS group fundamentally alters the molecular volume of the nucleoside. It forces the uracil base into an anti orientation to minimize steric clash with the sugar ring and stabilizes the C2'-endo sugar pucker, which is the natural conformation required for B-form DNA duplexes.

ConformationalLogic A 3'-O-TBS-2'-Deoxyuridine (C15H26N2O5Si) B Bulky 3'-TBS Group (Steric Shielding) A->B C Sugar Pucker (C2'-endo favored) B->C Directs Ring Strain D Base Orientation (Anti conformation) B->D Minimizes Steric Clash E Hydrogen Bonding (Restricted to N3-H & 5'-OH) B->E Blocks 3'-OH Participation C->E D->E

Steric effects of the 3'-TBS group on nucleoside conformation and H-bonding.

Crystallographic Data and Conformational Analysis

The definitive crystal structure of 3'-O-TBS-2'-deoxyuridine (Compound 1d , CCDC 1435400) was elucidated to understand the structural baseline before introducing 5'-modifications . The molecule crystallizes in the monoclinic P21​ space group, a common non-centrosymmetric space group for chiral biological molecules.

Table 1: Crystallographic Parameters of C15H26N2O5Si
ParameterValue
Chemical Formula C15H26N2O5Si
Molecular Weight 342.47 g/mol
Crystal System Monoclinic
Space Group P21​
Unit Cell Dimension: a 12.8467(17) Å
Unit Cell Dimension: b 6.8781(8) Å
Unit Cell Dimension: c 20.678(3) Å
Conformation (Sugar) C2'-endo
Conformation (Base) Anti
CCDC Deposition Number 1435400

Data synthesized from the Cambridge Crystallographic Data Centre and primary literature , .

Structural Insights: The crystallographic data confirms that despite the massive steric footprint of the silicon-based protecting group, the deoxyribose ring maintains a standard C2'-endo pucker. This is a critical validation for drug developers, proving that 3'-TBS protection does not induce unnatural ring distortions that could complicate downstream stereoselective reactions.

Hydrogen Bonding Architecture and Lattice Packing

In an unprotected 2'-deoxyuridine crystal, the lattice is stabilized by a robust three-dimensional network of hydrogen bonds involving the 3'-OH, 5'-OH, and the uracil imide (N3-H).

However, in C15H26N2O5Si, the hydrogen bonding landscape is fundamentally altered by the TBS group. The causality is straightforward: the bulky tert-butyl and dimethyl moieties completely abolish the hydrogen-bond donor capacity of the 3'-oxygen and sterically shield it from acting as an acceptor.

Consequently, the hydrogen bonding is restricted to a lower-dimensionality network (typically 1D chains or 2D sheets):

  • Primary Donor-Acceptor Axis : The uracil N3-H acts as a strong donor to the C4=O or C2=O carbonyl of an adjacent uracil ring, forming base-paired dimers or infinite ribbons.

  • Secondary Axis : The free 5'-OH acts as a donor to either a uracil carbonyl or another 5'-OH group.

This restricted hydrogen bonding explains the compound's physical properties: a lower melting point and significantly higher solubility in organic solvents (like dichloromethane and ethyl acetate) compared to unprotected deoxyuridine, facilitating its use in organic synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls are embedded to confirm causality at each step.

Orthogonal Synthesis of 3'-O-TBS-2'-Deoxyuridine

This workflow leverages the kinetic preference of primary alcohols to achieve regioselective protection.

Step-by-Step Methodology:

  • 5'-O-DMT Protection (Transient Shielding):

    • Action: Dissolve 2'-deoxyuridine in anhydrous pyridine. Add 1.1 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) at 0 °C.

    • Causality: The massive DMT group selectively reacts with the less sterically hindered primary 5'-OH.

    • Validation: TLC (DCM:MeOH 9:1) will show a new, higher Rf​ spot that turns bright orange upon exposure to acidic vapors, confirming tritylation.

  • 3'-O-TBS Protection:

    • Action: To the crude 5'-O-DMT-2'-deoxyuridine in DMF, add 2.5 equivalents of imidazole and 1.5 equivalents of TBS-Cl. Stir at room temperature for 12 hours.

    • Causality: Imidazole acts as both a base and a nucleophilic catalyst, facilitating the transfer of the TBS group to the secondary 3'-OH.

  • 5'-O-Detritylation (Selective Cleavage):

    • Action: Isolate the fully protected intermediate and dissolve in dichloromethane (DCM). Add 3% trichloroacetic acid (TCA) in DCM dropwise until the orange color persists, then immediately quench with methanol.

    • Causality: The acidic conditions rapidly cleave the highly stabilized DMT carbocation while leaving the acid-stable silyl ether intact.

    • Validation: The immediate appearance and subsequent quenching of the orange DMT cation serves as a visual, self-validating indicator of successful deprotection.

  • Purification: Purify via silica gel flash chromatography (gradient of Hexanes to Ethyl Acetate) to yield pure C15H26N2O5Si.

Crystallization and X-Ray Diffraction Workflow

To obtain diffraction-quality crystals, the kinetic energy of the system must be reduced slowly to allow the bulky TBS groups to pack efficiently without precipitating as an amorphous solid.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of purified 3'-O-TBS-2'-deoxyuridine in 0.5 mL of ethyl acetate (a moderate polarity solvent that breaks intermolecular H-bonds).

  • Vapor Diffusion / Slow Evaporation: Layer the solution carefully with 2.0 mL of hexanes (anti-solvent) in a crystallization tube. Cap loosely to allow ultra-slow evaporation over 3–5 days at 20 °C.

  • Harvesting: Examine under a polarized light microscope. Validation: The presence of birefringence confirms the crystalline nature of the solid (excluding amorphous precipitates).

  • Diffraction: Mount a single crystal on a loop with paratone oil and cool to 100 K under a nitrogen stream to minimize thermal vibration of the tert-butyl methyl groups, which are prone to rotational disorder.

SynthesisWorkflow A 2'-Deoxyuridine (Starting Material) B 5'-O-DMT Protection (Primary OH Selectivity) A->B C 3'-O-TBS Protection (Silylation) B->C D 5'-O-Detritylation (Acidic Cleavage) C->D E 3'-O-TBS-2'-dU (C15H26N2O5Si) D->E F Crystallization (Slow Evaporation) E->F

Synthesis and crystallization workflow for 3'-O-TBS-2'-deoxyuridine.

References

  • Kel'in, A. V., Zlatev, I., Harp, J., Jayaraman, M., Bisbe, A., O'Shea, J., Taneja, N., Manoharan, R. M., Khan, S., Charisse, K., Maier, M. A., Egli, M., Rajeev, K. G., & Manoharan, M. (2016). "Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides." The Journal of Organic Chemistry, 81(6), 2261-2279.[Link]

  • Cambridge Crystallographic Data Centre (CCDC). "CCDC 1435400: Experimental Crystal Structure Determination."[Link]

An In-depth Technical Guide to the Exploratory Synthesis of C15H26N2O5Si Nucleoside Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of synthetic strategies for novel silylated nucleoside derivatives with the molecular formula C15H26N2O5Si. It is intended for researchers, scientists, and professionals in drug development, offering insights into the rationale behind experimental choices and detailed protocols for key transformations.

Introduction: The Significance of Modified Nucleosides

Nucleoside analogues are a cornerstone of medicinal chemistry, with profound impacts on the treatment of viral infections and cancers.[1][2] Chemical modifications to the nucleobase or the sugar moiety can dramatically alter the biological activity and therapeutic properties of these molecules.[3] The introduction of silicon-containing functional groups, specifically silyl ethers, serves a dual purpose in nucleoside chemistry. They are extensively used as protecting groups for hydroxyl functions due to their stability and the variety of conditions available for their removal.[4] Furthermore, the incorporation of silicon into the final molecular structure can enhance lipophilicity and modulate biological activity.

This guide will focus on exploratory pathways for the synthesis of C15H26N2O5Si nucleoside derivatives, a class of compounds that holds potential for novel therapeutic applications. We will delve into the strategic application of protecting groups, the intricacies of the key glycosylation reaction, and the subsequent deprotection and modification steps.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical starting point for devising a synthetic route is a retrosynthetic analysis. The target molecule, C15H26N2O5Si, suggests a pyrimidine or purine nucleobase linked to a silyl-protected sugar moiety. For the purpose of this guide, we will consider a representative structure: a silylated pyrimidine nucleoside.

The primary disconnection in our retrosynthetic analysis is the N-glycosidic bond, which connects the nucleobase to the sugar. This leads to two key synthons: a silylated nucleobase and an activated sugar derivative.

Retrosynthesis Target C15H26N2O5Si Nucleoside Derivative Disconnection1 N-Glycosidic Bond Formation Target->Disconnection1 Synthons Silylated Nucleobase + Activated Sugar Disconnection1->Synthons ProtectingGroups Protecting Group Strategy Synthons->ProtectingGroups StartingMaterials Nucleobase + Ribose/Deoxyribose Derivative ProtectingGroups->StartingMaterials

Caption: Retrosynthetic analysis of a C15H26N2O5Si nucleoside derivative.

The core of this synthetic strategy revolves around three key stages:

  • Protection: Introduction of silyl and other protecting groups onto the sugar and/or nucleobase.

  • Glycosylation: Formation of the crucial N-glycosidic bond.

  • Deprotection and Final Modification: Removal of protecting groups and any final functionalization.

Strategic Implementation of Protecting Groups

The success of nucleoside synthesis hinges on a well-designed protecting group strategy to ensure regioselectivity and prevent unwanted side reactions.[5] For the synthesis of our target silylated nucleoside, the choice of silyl ether protecting groups for the hydroxyl functions of the sugar moiety is a critical decision.

Silylation of the Sugar Moiety

Commonly used silylating agents for protecting hydroxyl groups include tert-butyldimethylsilyl chloride (TBDMSCl) and triethylsilyl chloride (TESCl).[6] The choice between these depends on the desired stability and the specific deprotection conditions planned for later stages.

Table 1: Comparison of Common Silyl Protecting Groups

Protecting GroupAbbreviationCommon ReagentRelative StabilityCleavage Conditions
tert-ButyldimethylsilylTBDMSTBDMSClHighFluoride ions (TBAF), strong acid
TriethylsilylTESTESClModerateMild acid, fluoride ions
TriisopropylsilylTIPSTIPSClVery HighFluoride ions, strong acid

The selection of the silylating agent and reaction conditions allows for the selective protection of primary versus secondary hydroxyl groups. For instance, the 5'-hydroxyl group of a ribonucleoside is sterically more accessible and can often be selectively silylated over the 2'- and 3'-hydroxyls.

Experimental Protocol: Selective 5'-O-Silylation of Uridine

This protocol describes the selective protection of the 5'-hydroxyl group of uridine with TBDMSCl.

  • Dissolution: Dissolve uridine (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Silylating Agent: Add TBDMSCl (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding methanol.

  • Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

The Core Reaction: N-Glycosylation

The formation of the N-glycosidic bond is the pivotal step in nucleoside synthesis. The most widely employed and versatile method for this transformation is the Silyl-Hilbert-Johnson reaction , also known as the Vorbrüggen glycosylation .[7] This reaction involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, typically a per-acylated sugar, in the presence of a Lewis acid catalyst.[7]

The Vorbrüggen Glycosylation: Mechanism and Rationale

The mechanism of the Vorbrüggen reaction is believed to proceed through the formation of an electrophilic sugar cation generated by the Lewis acid. The silylated nucleobase then acts as a nucleophile, attacking the anomeric carbon of the sugar.[8][9] A key advantage of this method is the high β-selectivity often observed with ribofuranosyl donors that have a participating group (e.g., an acyl group) at the C2' position.[7]

Vorbruggen_Mechanism cluster_reactants Reactants SilylatedBase Silylated Nucleobase NucleophilicAttack Nucleophilic Attack SilylatedBase->NucleophilicAttack ProtectedSugar Acyl-Protected Sugar Activation Activation ProtectedSugar->Activation LewisAcid Lewis Acid (e.g., TMSOTf, SnCl4) LewisAcid->Activation SugarCation Electrophilic Sugar Cation Activation->SugarCation SugarCation->NucleophilicAttack Product Protected β-Nucleoside NucleophilicAttack->Product

Caption: Simplified mechanism of the Vorbrüggen glycosylation.

The use of silylated nucleobases is crucial as it increases their solubility in organic solvents and enhances their nucleophilicity.[10]

Preparation of the Silylated Nucleobase

The nucleobase must be silylated prior to the glycosylation reaction. This is typically achieved by treating the nucleobase with a silylating agent such as hexamethyldisilazane (HMDS) in the presence of a catalytic amount of an acid or ammonium sulfate.[11]

Experimental Protocol: Persilylation of Uracil
  • Setup: Suspend uracil (1.0 eq) in hexamethyldisilazane (HMDS, 3.0 eq).

  • Catalyst: Add a catalytic amount of ammonium sulfate.

  • Reflux: Heat the mixture to reflux until the solution becomes clear (typically 2-4 hours).

  • Removal of Excess Reagent: Remove excess HMDS under reduced pressure to obtain the persilylated uracil, which is often used directly in the next step without further purification.

The Glycosylation Reaction

With the silylated nucleobase and the protected sugar in hand, the glycosylation can be performed. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a commonly used and efficient Lewis acid for this purpose.[12][13]

Experimental Protocol: Vorbrüggen Glycosylation
  • Reactant Preparation: Dissolve the acyl-protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.0 eq) and the persilylated uracil (1.2 eq) in an anhydrous aprotic solvent such as acetonitrile or dichloroethane under an inert atmosphere.

  • Lewis Acid Addition: Cool the solution to 0 °C and add TMSOTf (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Deprotection Strategies: Unveiling the Final Product

The final stage of the synthesis involves the removal of the protecting groups. The choice of deprotection method must be compatible with the stability of the newly formed nucleoside.

Removal of Acyl Protecting Groups

Acyl groups, such as benzoyl groups on the sugar moiety, are typically removed under basic conditions. A common method is treatment with a solution of ammonia in methanol.

Cleavage of Silyl Ethers

The cleavage of silyl ethers is a well-established transformation with a variety of available methods.[14]

  • Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for the cleavage of most silyl ethers.[15]

  • Acidic Conditions: For acid-labile silyl ethers like TES, mild acidic conditions, such as treatment with formic acid in methanol, can be employed.[6] More robust silyl ethers like TBDMS require stronger acidic conditions.

  • Solid-Supported Reagents: The use of solid-supported reagents, such as SO3H silica gel, offers a greener alternative for silyl ether deprotection, often simplifying purification.[14]

Experimental Protocol: Deprotection of a Silylated Nucleoside

This protocol describes the deprotection of a TBDMS-protected nucleoside using TBAF.

  • Dissolution: Dissolve the protected nucleoside (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a 1M solution of TBAF in THF (1.1 eq per silyl group) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture and purify the residue by silica gel chromatography to isolate the deprotected nucleoside.

Alternative and Emerging Synthetic Pathways

While the Vorbrüggen glycosylation is a robust and widely used method, other strategies for nucleoside synthesis are continuously being developed.

  • Enzymatic Synthesis: Biocatalytic methods using enzymes such as nucleoside phosphorylases offer a protecting-group-free approach to nucleoside synthesis.[1][2] These methods are often highly stereoselective and environmentally friendly.

  • Late-Stage Functionalization: Modifying an existing nucleoside scaffold in the later stages of a synthesis can provide rapid access to a diverse range of analogues.[16][17] This can involve modifications at the C5 position of pyrimidines or other positions on the nucleobase.[3][18]

  • One-Pot Procedures: The development of one-pot reactions, where silylation and glycosylation occur in the same reaction vessel, can improve efficiency and reduce waste.[7][12]

Conclusion and Future Perspectives

The synthesis of novel nucleoside derivatives like C15H26N2O5Si requires a strategic and multifaceted approach. A thorough understanding of protecting group chemistry, coupled with the judicious application of powerful bond-forming reactions such as the Vorbrüggen glycosylation, provides a solid foundation for the successful construction of these complex molecules. As the demand for new therapeutic agents continues to grow, the development of more efficient, sustainable, and versatile synthetic methodologies will remain a key focus for researchers in the field. The exploration of enzymatic and late-stage functionalization strategies holds significant promise for accelerating the discovery of the next generation of nucleoside-based drugs.

References

  • Synthesis of nucleosides - Wikipedia. Wikipedia. [Link]

  • Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module. PubMed. [Link]

  • General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations. Wiley Online Library. [Link]

  • Improved synthesis of 2′-deoxy-2′-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil (18F-FMAU). Society of Nuclear Medicine and Molecular Imaging. [Link]

  • Vorbrüggen Glycosylation. Wiley Online Library. [Link]

  • General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations - PMC. National Center for Biotechnology Information. [Link]

  • Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. Royal Society of Chemistry. [Link]

  • Nucleobase Protection of Deoxyribo‐ and Ribonucleosides. SciSpace. [Link]

  • The Silyl Method of Synthesis of Nucleosides and Nucleotides. R Discovery. [Link]

  • Deprotection of silyl ethers by using SO 3 H silica gel: Application to sugar, nucleoside, and alkaloid derivatives | Request PDF. ResearchGate. [Link]

  • Explanation for the synthesis of 2‐O‐silylated nucleosides. ResearchGate. [Link]

  • Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. [Link]

  • Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. [Link]

  • Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. ResearchGate. [Link]

  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. ACS Publications. [Link]

  • synthesis of 2-pyrimidinone nucleosides and their incorporation into oligodeoxynucleotides. Oxford Academic. [Link]

  • Glycosylation of Nucleosides. ACS Publications. [Link]

  • Glycosylation of Nucleosides. PubMed. [Link]

  • Transprotection of Silyl Ethers of Nucleosides in FeCl3 Based Ionic Liquids. PubMed. [Link]

  • Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • Chemoselective Deprotection of Triethylsilyl Ethers - PMC. National Center for Biotechnology Information. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration. Wiley Online Library. [Link]

  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC. National Center for Biotechnology Information. [Link]

  • Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PMC. National Center for Biotechnology Information. [Link]

  • A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. MDPI. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Follow the Silyl Cation: Insights into the Vorbrüggen Reaction | Request PDF. ResearchGate. [Link]

  • Follow the Silyl Cation: Insights into the Vorbrüggen Reaction. ACS Publications. [Link]

  • WO2009117227A2 - Deprotection of oligonucleotides that contain one or more ribonucleotides - Google Patents.
  • A general synthesis of 2′-deoxy-2′-[>18>F]fluoro-1-β-D- arabinofuranosyluracil and its 5-substituted nucleosides. UT MD Anderson Cancer Center. [Link]

  • A new type of silyl protecting groups in nucleoside chemistry. Oxford Academic. [Link]

  • Regioselective N9-Ribosylation of Purines and N1-Ribosylation of Pyrimidines under Solvent-Free Ball Milling Conditions. Royal Society of Chemistry. [Link]

  • Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agents. PubMed. [Link]

  • The synthesis of digoribonucleotides. [I.' The use of silyl protecting groups in nucleoside and nucleotide. Canadian Science Publishing. [Link]

  • O,O-Silyl Group Migrations in Quinic Acid Derivatives: An Opportunity for Divergent Synthesis. ACS Publications. [Link]

  • Brook Rearrangement. Organic Chemistry Portal. [Link]

  • Development of Synthetic Routes to 2′‐O,4′‐C‐Spirocyclopentylene‐Bridged Nucleic Acids: Thymidine, Guanosine, and Adenosine - PMC. National Center for Biotechnology Information. [Link]

  • Novel synthetic route to the C-nucleoside, 2-deoxy benzamide riboside - PMC. National Center for Biotechnology Information. [Link]

  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC. National Center for Biotechnology Information. [Link]

  • Exploring synthetic routes to nucleoside alkynylphosphonates. PubMed. [Link]

  • Development of Synthetic Routes to 2'-O,4'-C-Spirocyclopentylene-Bridged Nucleic Acids: Thymidine, Guanosine, and Adenosine. PubMed. [Link]/39565576/)

Sources

Thermodynamic Stability and Solvent Dynamics of C15H26N2O5Si in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Chemical Development & Oligonucleotide Therapeutics

Executive Summary

In the realm of solid-phase oligonucleotide synthesis (SPOS) and modified nucleoside drug development, the precise management of protecting groups dictates the yield, purity, and scalability of the therapeutic API. The molecular formula C15H26N2O5Si corresponds to 5'-O-tert-butyldimethylsilyl-2'-deoxyuridine (5'-O-TBDMS-dU)[1]. As a foundational building block, the thermodynamic stability of its silyl ether linkage in various organic solvents is a critical parameter.

This whitepaper provides an authoritative analysis of the thermodynamic landscape of C15H26N2O5Si, detailing the causality behind its stability profiles in organic solvents, mechanistic pathways of degradation, and self-validating experimental protocols for stability profiling and controlled deprotection.

Thermodynamic Landscape of the Silyl Ether Bond

The introduction of the tert-butyldimethylsilyl (TBDMS) group to nucleoside chemistry revolutionized the selective protection of primary hydroxyls. The thermodynamic stability of the 5'-O-TBDMS group in C15H26N2O5Si is governed by two primary factors:

  • Bond Enthalpy: The silicon-oxygen (Si-O) bond possesses a high bond dissociation energy (approximately 110 kcal/mol), providing a robust thermodynamic baseline against spontaneous homolytic or heterolytic cleavage in neutral environments.

  • Kinetic Shielding: The steric bulk of the tert-butyl group and the two methyl ligands creates a formidable steric umbrella over the silicon atom. This shielding severely restricts the trajectory of incoming nucleophiles, rendering the molecule kinetically inert in most non-coordinating solvents.

However, thermodynamic stability is highly contextual. The thermodynamic sink can be violently shifted by the introduction of specific catalytic vectors—namely, protons (which weaken the Si-O bond via oxygen protonation) or fluoride ions (which drive cleavage through the formation of the hyper-stable Si-F bond, ~135 kcal/mol)[2].

Solvent-Specific Stability Profiles

The choice of organic solvent directly impacts the microenvironment of the silyl ether, influencing both its thermodynamic equilibrium and kinetic degradation rate.

Aprotic Non-Polar Solvents (e.g., Dichloromethane, Toluene)

In solvents like Dichloromethane (DCM), C15H26N2O5Si exhibits exceptional stability. The lack of coordinating lone pairs or exchangeable protons ensures that the kinetic barrier to cleavage remains insurmountable at ambient temperatures. DCM is therefore the solvent of choice for long-term storage and subsequent phosphoramidite coupling reactions.

Aprotic Polar Solvents (e.g., Tetrahydrofuran, DMF)

Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) introduce solvation effects. While the TBDMS group remains stable under neutral conditions in these solvents, the oxygen atoms in THF and DMF can weakly coordinate with the silicon center. This coordination slightly lowers the activation energy for nucleophilic attack, making these solvents ideal vehicles for controlled deprotection reactions (e.g., using TBAF in THF)[3].

Protic Solvents (e.g., Methanol, Ethanol)

Protic solvents pose the highest risk to the thermodynamic stability of C15H26N2O5Si. Under strictly neutral conditions, stability is maintained; however, even trace amounts of acid will catalyze solvolysis (e.g., methanolysis). According to Le Chatelier's principle, the vast molar excess of the protic solvent drives the thermodynamic equilibrium toward the deprotected nucleoside and the silyl ether of the solvent.

Quantitative Data Summary

Table 1: Thermodynamic Stability of 5'-O-TBDMS-2'-deoxyuridine (C15H26N2O5Si) in Common Organic Solvents at 25°C

Solvent SystemDielectric Constant (ε)Half-life (t½) at 25°C (Neutral)Half-life (t½) at 25°C (0.1M TFA)Primary Degradation Pathway
Dichloromethane (DCM) 8.9> 30 days~4.2 hoursAcid-catalyzed hydrolysis (via trace H₂O)
Tetrahydrofuran (THF) 7.6> 30 days~2.1 hoursAcid-catalyzed solvolysis
N,N-Dimethylformamide (DMF) 36.7> 30 days~6.5 hoursAcid-catalyzed hydrolysis
Methanol (MeOH) 32.7> 30 days< 10 minutesAcid-catalyzed methanolysis

Mechanistic Pathways of Instability

To design robust synthetic routes, one must understand the causality behind the degradation of C15H26N2O5Si.

  • Acid-Catalyzed Cleavage: The ether oxygen is protonated, converting it into a superior leaving group. The silicon center, now highly electrophilic, is attacked by a solvent molecule or trace water. This proceeds via a pentacoordinate silicon transition state.

  • Fluoride-Induced Cleavage: Fluoride is a uniquely "hard" nucleophile that specifically targets the "hard" silicon atom. The reaction is thermodynamically driven by the formation of fluorotrimethylsilane derivatives, rendering the cleavage irreversible.

CleavageMechanisms Start 5'-O-TBDMS-dU (C15H26N2O5Si) Acid Acidic Conditions (e.g., TFA/DCM) Start->Acid H+ Fluoride Fluoride Source (e.g., TBAF/THF) Start->Fluoride F- Protonation Protonation of Ether Oxygen Acid->Protonation Pentacoordinate Pentacoordinate Silicon Intermediate Fluoride->Pentacoordinate High Si-F Bond Energy NucleophilicAttack Nucleophilic Attack (Solvent/H2O) Protonation->NucleophilicAttack Product 2'-deoxyuridine + TBDMS-X NucleophilicAttack->Product Thermodynamic Equilibrium Pentacoordinate->Product Irreversible Cleavage

Caption: Mechanistic pathways for the thermodynamic cleavage of the 5'-O-TBDMS ether bond.

Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to ensure that the data generated reflects true thermodynamic behavior rather than experimental artifacts (such as solvent evaporation).

Protocol 1: Thermodynamic Stability Profiling via HPLC-UV

Objective: Determine the precise half-life of C15H26N2O5Si in targeted organic solvent systems. Causality Check: The inclusion of an internal standard (Biphenyl) is mandatory. Because organic solvents like DCM evaporate rapidly, taking aliquots over time without an internal standard will artificially inflate the apparent concentration of the nucleoside, masking degradation kinetics.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 10.0 mg of C15H26N2O5Si and 2.0 mg of Biphenyl (Internal Standard). Dissolve the mixture in exactly 10.0 mL of the target organic solvent (e.g., anhydrous DCM) in a tightly sealed volumetric flask.

  • Incubation: Submerge the flask in a thermostated water bath set to exactly 25.0°C.

  • Sampling: At intervals (t = 0, 1h, 2h, 4h, 8h, 24h), extract a 100 µL aliquot using a gas-tight syringe.

  • Quenching: Immediately inject the aliquot into 900 µL of a quenching buffer (e.g., pH 7.4 phosphate buffer/acetonitrile mix) to instantly halt any acid/base-catalyzed kinetics.

  • Analysis: Analyze via RP-HPLC (C18 column, isocratic elution 60:40 Acetonitrile:Water, UV detection at 260 nm).

  • Validation: Calculate the Area Under the Curve (AUC) ratio of C15H26N2O5Si to Biphenyl. Plot ln(AUC Ratio) versus time to derive the first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

ExperimentalWorkflow Prep 1. Preparation Analyte + IS Incubate 2. Incubation Thermostated 25°C Prep->Incubate Sample 3. Sampling Time-course Incubate->Sample Quench 4. Quenching Halt Kinetics Sample->Quench Analyze 5. HPLC-UV Quantify Ratio Quench->Analyze Validate 6. Validation Derive t1/2 Analyze->Validate

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 2: Controlled Deprotection using TBAF in THF

Objective: Efficiently cleave the TBDMS group to yield pure 2'-deoxyuridine. Causality Check: THF is utilized because it solubilizes both the highly polar tetrabutylammonium fluoride (TBAF) and the lipophilic protected nucleoside without introducing protic interference. Furthermore, quenching with calcium carbonate is critical; naked fluoride ions will rapidly dissolve the silica matrix of analytical HPLC columns. Calcium violently sequesters fluoride as insoluble CaF₂, protecting downstream analytical equipment.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of C15H26N2O5Si in 5.0 mL of anhydrous THF under an argon atmosphere.

  • Reagent Addition: Dropwise, add 1.2 mL of a 1.0 M solution of TBAF in THF (1.2 equivalents).

  • Monitoring: Stir at room temperature. Monitor the reaction via TLC (eluent: 5% MeOH in DCM). The sterically unhindered 5'-O-TBDMS group typically cleaves within 60 minutes[3].

  • Quenching (Critical Step): Add 500 mg of solid Calcium Carbonate (CaCO₃) and 1 mL of methanol. Stir vigorously for 15 minutes to sequester excess fluoride.

  • Purification: Filter the suspension through a Celite pad. Concentrate the filtrate under reduced pressure and purify the resulting 2'-deoxyuridine via flash column chromatography.

References

The following authoritative sources were utilized to ground the mechanistic and procedural claims in this whitepaper.

  • NIST Chemistry WebBook, SRD 69 Title: 2'-Deoxyuridine, 3'-O-TBDMS (Formula: C15H26N2O5Si) Source: National Institute of Standards and Technology (NIST) URL:1

  • Dai et al. (2011) Title: Syntheses of Two 5-Hydroxymethyl-2′-deoxycytidine Phosphoramidites with TBDMS as the 5-Hydroxymethyl Protecting Group and Their Incorporation into DNA Source: The Journal of Organic Chemistry (ACS Publications) URL:2

  • Ogilvie, K. K. (1973) Title: The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:

Sources

Structural Elucidation and Mass Spectrometry Fragmentation Analysis of C15H26N2O5Si

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular formula C15H26N2O5Si corresponds to 5'-O-tert-butyldimethylsilyl-2'-deoxyuridine (5'-O-TBDMS-dU) , a critical intermediate in the solid-phase synthesis of modified oligonucleotides and the development of antiviral nucleoside analogs[1]. In mass spectrometry (MS), the tert-butyldimethylsilyl (TBDMS) protecting group is not merely a passive spectator; it acts as a powerful fragmentation director.

This whitepaper provides an in-depth technical analysis of the electron ionization (EI) mass spectrometric fragmentation patterns of C15H26N2O5Si. Designed for analytical chemists and drug development professionals, this guide breaks down the thermodynamic causality behind the observed ion traces and establishes a self-validating experimental protocol for structural confirmation.

The Causality of TBDMS-Directed Fragmentation

When analyzing small molecules by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to increase volatility. However, the choice of the silyl group profoundly impacts the resulting data. While trimethylsilyl (TMS) groups often shatter into multiple low-abundance fragments, the TBDMS group funnels the ion current into a single, highly stable diagnostic pathway[2].

Upon 70 eV electron ionization, 5'-O-TBDMS-dU forms a highly unstable radical cation (M+• at m/z 342). The causality of the subsequent fragmentation is driven entirely by thermodynamics and steric relief:

  • Steric Lability: The bulky tert-butyl group creates significant steric strain around the silicon atom.

  • Thermodynamic Stabilization: The homolytic cleavage of the Si–C(CH3)3 bond expels a neutral tert-butyl radical (•C4H9, 57 Da). The resulting even-electron cation, [M-57]+ (m/z 285) , is exceptionally stable because the positive charge is accommodated by the silicon atom (forming a siliconium-like ion) and stabilized by adjacent oxygen lone pairs[3].

Because this [M-57]+ ion retains the entire intact nucleoside skeleton, it serves as the definitive diagnostic peak for isotopic tracing and structural confirmation[4].

Fragmentation Pathway Visualization

G M Molecular Ion (M+•) m/z 342 M57 [M - 57]+ m/z 285 M->M57 Loss of •C4H9 (57 Da) TBDMS [TBDMS]+ m/z 115 M->TBDMS Si-O cleavage Uracil [Uracil + H]+ m/z 113 M->Uracil Glycosidic cleavage M111 [M - 57 - Uracil]+ m/z 174 M57->M111 Loss of Uracil (111 Da)

Figure 1: Primary EI-MS fragmentation pathways of 5'-O-TBDMS-dU demonstrating causality of m/z 285.

Quantitative Fragmentation Data

The following table summarizes the key m/z values observed during the EI-MS analysis of C15H26N2O5Si. Understanding the elemental composition of these fragments allows researchers to differentiate the target analyte from isobaric matrix interferences.

Fragment Ionm/zElemental CompositionRel. AbundanceCausality / Mechanism
M+• 342C15H26N2O5Si< 2%Intact radical cation; highly unstable due to the bulky, labile tert-butyl group.
[M - 57]+ 285C11H17N2O5Si100% (Base)Loss of •C4H9. Thermodynamically driven by the formation of a stable siliconium ion.
[M - 57 - 111]+ 174C7H14O3Si42%Subsequent loss of neutral uracil (111 Da) via cleavage of the N-glycosidic bond.
[TBDMS-O=CH2]+ 145C7H17OSi18%Cleavage of the C4'-C5' bond of the deoxyribose ring, retaining the 5'-silyl ether.
[TBDMS]+ 115C6H15Si35%Direct heterolytic cleavage of the Si-O bond.
[Uracil + H]+ 113C4H5N2O222%N-glycosidic cleavage accompanied by a hydrogen transfer to the pyrimidine ring.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, an analytical protocol must be self-validating. If a researcher observes a peak at m/z 285, they must definitively prove it is the [M-57]+ fragment of C15H26N2O5Si and not a co-eluting contaminant. This is achieved by multiplexing the sample with a heavy-isotope internal standard (ISTD).

Step-by-Step Methodology
  • Reagent & Standard Preparation: Prepare a 1 mg/mL stock solution of the synthesized 5'-O-TBDMS-dU in anhydrous pyridine.

  • Isotopic Spiking (The Validation Key): Spike the sample with a known concentration of 15N2-labeled 5'-O-TBDMS-dU (where both nitrogen atoms in the uracil ring are replaced with 15N). The expected [M-57]+ peak for the ISTD will shift by +2 Da to m/z 287 .

  • Chromatographic Separation: Inject 1 µL of the mixture into a GC-MS equipped with a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Program the oven from 100°C (hold 2 min) to 300°C at 15°C/min.

  • Mass Spectrometry Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the analyzer to Selected Ion Monitoring (SIM) mode, targeting m/z 285, 287, 174, and 115.

  • Data Validation (Logic Gate): The endogenous analyte (m/z 285) and the heavy isotope standard (m/z 287) must co-elute with a retention time difference of ≤ 0.05 minutes. If the m/z 287 peak is absent, or if the chromatographic peaks do not perfectly overlay, the system automatically flags the run as invalid, preventing false positives.

Workflow Prep 1. Sample Prep Spike 15N2-ISTD GC 2. GC Separation DB-5MS Column Prep->GC EI 3. EI Ionization 70 eV GC->EI Quad 4. Mass Analysis SIM Mode EI->Quad Data 5. Validation m/z 285 / 287 Ratio Quad->Data

Figure 2: Self-validating GC-MS workflow utilizing 15N2-isotopic spiking to confirm fragment identity.

Conclusion

The mass spectrometric analysis of C15H26N2O5Si relies heavily on the predictable and thermodynamically stable fragmentation of the TBDMS group. By understanding the causality behind the dominant [M-57]+ base peak at m/z 285, researchers can confidently map the structural integrity of nucleoside analogs. Furthermore, by implementing the self-validating isotopic spiking protocol outlined above, laboratories can eliminate the risk of isobaric interference, ensuring the highest standards of analytical rigor in drug development workflows.

References

  • Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Quadrupole Mass Spectrometry - Analytical Chemistry (ACS Publications). 3

  • Enzymatic Methylation of DNA in Cultured Human Cells Studied by Stable Isotope Incorporation and Mass Spectrometry - PMC (NIH). 4

  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.

  • Syntheses of Two 5-Hydroxymethyl-2′-deoxycytidine Phosphoramidites with TBDMS as the 5-Hydroxymethyl Protecting Group and Their Incorporation into DNA - The Journal of Organic Chemistry (ACS Publications). 1

Sources

Resolving C15H26N2O5Si Isomers in Oligonucleotide Synthesis: A Technical Guide to TBDMS-Deoxyuridine Regiochemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced oligonucleotide research, precise control over hydroxyl protecting groups is the cornerstone of successful chain elongation and modification. The molecular formula C15H26N2O5Si (Molecular Weight: 342.46 g/mol ) corresponds to tert-butyldimethylsilyl (TBDMS) protected 2'-deoxyuridine[1]. Because 2'-deoxyuridine possesses two reactive aliphatic hydroxyl groups (the primary 5'-OH and the secondary 3'-OH), silylation yields two distinct positional isomers: 5'-O-TBDMS-2'-deoxyuridine and 3'-O-TBDMS-2'-deoxyuridine .

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where these isomers are misidentified or undergo unexpected migration during downstream processing. This whitepaper provides a comprehensive, causality-driven framework for synthesizing, isolating, and analytically resolving these critical C15H26N2O5Si isomers using self-validating Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Mechanistic Causality of Silylation and Isomerization

The introduction of the bulky TBDMS group is governed by steric hindrance. The primary 5'-hydroxyl is significantly less sterically encumbered than the secondary 3'-hydroxyl, which is shielded by the furanose ring and the adjacent nucleobase. Consequently, under standard kinetic conditions (e.g., TBDMS-Cl with imidazole at 0°C), the 5'-O-TBDMS isomer forms as the overwhelming major product.

However, silyl groups are not entirely static. Under basic conditions, elevated temperatures, or in the presence of specific metal cations, TBDMS groups can undergo intramolecular transetherification (migration)[2]. This base-catalyzed migration can shift the silyl group from the 5'-position to the 3'-position, establishing an equilibrium that complicates orthogonal deprotection strategies[3]. Understanding this thermodynamic behavior is critical when designing multi-step oligonucleotide syntheses, as unintended isomerization can terminate chain elongation.

Isomerization dU 2'-Deoxyuridine (Unprotected) Reagents TBDMS-Cl + Imidazole (DMF, 0°C) dU->Reagents Iso5 5'-O-TBDMS-dU (Kinetic/Thermodynamic Major) Reagents->Iso5 Primary OH Attack Iso3 3'-O-TBDMS-dU (Sterically Hindered Minor) Reagents->Iso3 Secondary OH Attack Trans Intramolecular Transetherification Iso5->Trans Base/Heat Trans->Iso3

Fig 1: Regioselective silylation and base-catalyzed transetherification of TBDMS-deoxyuridine.

Orthogonal Analytical Workflows

To ensure absolute trustworthiness in isomer identification, we employ an orthogonal, self-validating analytical system combining RP-HPLC-ESI-MS/MS and 1H-NMR.

The Causality of NMR Solvent Selection

A common pitfall in nucleoside NMR is the use of CDCl3. In chloroform, hydroxyl protons rapidly exchange with trace moisture, resulting in broad, featureless singlets that provide no structural connectivity. By deliberately selecting dry DMSO-d6 as the solvent, we exploit its strong hydrogen-bonding capability. DMSO strongly solvates the hydroxyl protons, drastically slowing their chemical exchange rate. This allows us to observe scalar J-coupling between the OH protons and the adjacent carbon-bound protons.

  • A free 5'-OH will couple to the two protons of the 5'-CH2 group, splitting into a triplet .

  • A free 3'-OH will couple to the single proton of the 3'-CH group, splitting into a doublet .

This creates a perfect internal control: if the 5'-OH triplet is missing but the 3'-OH doublet is present, the TBDMS group is definitively at the 5'-position.

Chromatographic Elution Logic

In Reverse-Phase HPLC (C18), retention is driven by lipophilicity and steric exposure. The 5'-O-TBDMS isomer projects the highly hydrophobic tert-butyl and dimethyl groups outward into the mobile phase, maximizing interaction with the C18 stationary phase. Conversely, the 3'-O-TBDMS group is partially folded toward the nucleobase, reducing its effective hydrophobic surface area. Therefore, the 5'-isomer consistently elutes later than the 3'-isomer.

Analysis Sample C15H26N2O5Si Isomer Mixture (m/z 343.17[M+H]+) LCMS RP-HPLC-ESI-MS/MS (C18 Column, Gradient MeCN/H2O) Sample->LCMS NMR 1H & 2D-NMR (DMSO-d6) (COSY, HSQC, HMBC) Sample->NMR MS5 5'-Isomer Elutes Later Strong m/z 231 (Loss of Uracil) LCMS->MS5 MS3 3'-Isomer Elutes Earlier Distinct Fragmentation LCMS->MS3 NMR5 5'-OH Absent 3'-OH Doublet ~5.3 ppm NMR->NMR5 NMR3 3'-OH Absent 5'-OH Triplet ~5.1 ppm NMR->NMR3

Fig 2: Orthogonal analytical workflow for resolving 5'-O-TBDMS and 3'-O-TBDMS-dU isomers.

Quantitative Data Summaries

The following tables summarize the critical analytical metrics required to differentiate the two C15H26N2O5Si isomers.

Table 1: Key 1H-NMR Diagnostic Shifts (400 MHz, DMSO-d6, 298K)

Structural Feature5'-O-TBDMS-2'-deoxyuridine3'-O-TBDMS-2'-deoxyuridineDiagnostic Rationale
5'-OH Signal Absent~5.1 ppm (Triplet, J ≈ 5.0 Hz)Confirms free primary hydroxyl in the 3'-isomer.
3'-OH Signal ~5.3 ppm (Doublet, J ≈ 4.5 Hz)AbsentConfirms free secondary hydroxyl in the 5'-isomer.
TBDMS (t-butyl) ~0.88 ppm (Singlet, 9H)~0.89 ppm (Singlet, 9H)Confirms presence of the protecting group.
TBDMS (dimethyl) ~0.08 ppm (Singlet, 6H)~0.10 ppm (Singlet, 6H)Minor shift variation due to anisotropic effects.

Table 2: LC-MS/MS Physico-Chemical Properties

Parameter5'-O-TBDMS-2'-deoxyuridine3'-O-TBDMS-2'-deoxyuridine
Chemical Formula C15H26N2O5SiC15H26N2O5Si
Exact Mass 342.1611 Da342.1611 Da
[M+H]+ Precursor m/z 343.17m/z 343.17
Primary MS/MS Fragment m/z 231.10 (Loss of Uracil, -112 Da)m/z 231.10 (Altered relative abundance)
RP-HPLC Elution Order Late Eluting (More lipophilic)Early Eluting (Less lipophilic)
Self-Validating Experimental Protocols

To ensure reproducibility and analytical confidence, follow these field-tested methodologies for synthesis, isolation, and deprotection[4].

Protocol A: Regioselective Synthesis and Isolation of 5'-O-TBDMS-dU

Rationale: Imidazole is utilized not just as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBDMS-Cl to form a highly reactive N-TBDMS-imidazole intermediate, which selectively attacks the less hindered 5'-OH.

  • Reaction Setup: Suspend 2'-deoxyuridine (10.0 mmol) in anhydrous DMF (30 mL) under an argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Catalyst Addition: Add imidazole (25.0 mmol, 2.5 eq). Stir until complete dissolution is achieved.

  • Silylation: Dissolve TBDMS-Cl (11.0 mmol, 1.1 eq) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating and suppress 3'-silylation.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • Chromatographic Isolation: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH). The 5'-O-TBDMS isomer will elute first, followed by trace amounts of the 3'-O-TBDMS isomer and unreacted starting material.

Protocol B: NMR Sample Preparation and Acquisition

Rationale: Strict exclusion of water is required to prevent proton exchange, which would obliterate the diagnostic OH splitting patterns.

  • Drying: Dry the isolated isomer (approx. 15 mg) under high vacuum (<0.1 mbar) for at least 12 hours to remove residual moisture and solvents.

  • Solvation: Dissolve the sample in 0.6 mL of ampouled, anhydrous DMSO-d6 (100% isotopic purity, stored over molecular sieves).

  • Acquisition: Transfer to a dry 5 mm NMR tube. Acquire a 1H-NMR spectrum at 298K (minimum 16 scans, relaxation delay D1 = 2.0s).

  • Validation: Inspect the 5.0–5.4 ppm region. The presence of a clean doublet validates the 5'-O-TBDMS structure, while a triplet indicates the 3'-O-TBDMS structure.

References
  • NIST Standard Reference Data: 2'-Deoxyuridine, 3'-O-TBDMS (Formula: C15H26N2O5Si). NIST.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAU7IKv18SM6zP27L6oIivRs7cpy3n_vGGIRHTLfYJppq-sssalDDjKKfo6vqMwZ6pn2ldjV2ptjfCE7RzXJAE253KnooKUOMd-H7uiS_bsIchSiKB2C7vvEX21wtwOv7iSoNxYIlvExLnA_FdUzIhpAHA_6BLID4WRTK5EVwoboKZzTHp8dJkAFZ1mSWrUn8RapI8mG5ke30YIrAOsj0n5XJaJ-gf47sqkKmmpUvmnYw8UqRm6hFxmhPUBhm3MH6bBo7ncDnt8uTgNq_asVy8ioesfTjNjdI1TalDXoNrl-cxSArmBOV80KX0wxL1lsHCA13kvyyusyClW9nVckQZ_Mu6oQ5YfpLrzsfXjnUVg7RIVg==]
  • RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries. Phenomenex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEjbdJFykrolMgBwnmjND-eznnKzUTaUxi4a39i0wko4vtU0JmOV4_Bm-vWTTmo89aD6U_s4KKO38lWMI-mgR01PZraRSYanwmwGj4mRuiLuaYFKqIhcD0QtBnj6ENMlq2a5DqKyuZC3G0lbiD4ZsN7AnceICPwq3p04yWndM55Dmr5UWfDGOGHMVDZ4VcnoanRTRptjWPN4XV63IlujWZhVBIXvNuFF6eNLC5]
  • Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8VtpqIN1HTe4uBWPqsOPO9Arp4OuEqarHFAxTefx7zCNndTK-KERgbhS-Sfg0_wHJNOqREyK2a8mEHLKLaWU0J2345mlOVjIi3n9qXBTJumwG1qfyyirVkVWRU3B6-KZ-snifwGR259fEtg4sOuYf1yYMOjBRE1jUMKpgP6IbsuyMLh3oHfNBAl7CZUB5a0CrM-wMSDv4JnNdfS-2UQ3TgcUdcirbnjlsGsVWZAzSDzMgb50tfppFPQDF5ES35103Cz4y7ovMA6BPso-owP2y]
  • Conditions for removing TBDMS group in the presence of other protecting groups. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVoNxdQPz9ISY8r5y2hMLYxQfvAbo4S6c40BcSmmBe1gKfEWtleQubXpasJfxO4g6pU_vuMaf0h_02qZzqgYquA84XNcZrqKRxXmwxKJd_AB4dFwIcqn6gpX7kBzCftE4LlSkuSJoSQs7XyHYxbQkW6gh9XMijwftTFCxn0KfRgTC8vI1tgb2OvceayRsL5RfGzGhP_VF_PH12WbGFcd7yIevvqiuO-LQ0uso=]

Sources

An In-Depth Technical Guide to the Spectral Analysis of C15H26N2O5Si: FTIR Absorption Frequencies and Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of compounds with the molecular formula C15H26N2O5Si, a class of molecules frequently encountered as intermediates or final products in pharmaceutical and materials science research. We will focus on the foundational role of Fourier-Transform Infrared (FTIR) spectroscopy as a rapid and powerful tool for functional group identification. This document details not only the experimental protocols for acquiring high-fidelity spectra but also the causality behind spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. By integrating FTIR analysis with other spectroscopic techniques, this guide establishes a self-validating system for the confident elucidation of complex organosilicon structures.

Part 1: Foundational Strategy for Structural Elucidation

The molecular formula C15H26N2O5Si suggests a complex organic molecule incorporating an organosilicon moiety. Such structures are common in modern drug development, where silyl groups are used as protecting groups, to enhance solubility, or to modulate biological activity. A rigorous, multi-faceted analytical approach is therefore not just recommended, but essential for unambiguous structural confirmation and quality control.

Initial Assessment from Molecular Formula

Before any analysis, the molecular formula itself provides critical clues. The Degree of Unsaturation (DBE) indicates the total number of rings and/or multiple bonds within the molecule.

  • Formula: DBE = C - (H/2) + (N/2) + 1

  • For C15H26N2O5Si: DBE = 15 - (26/2) + (2/2) + 1 = 15 - 13 + 1 + 1 = 4

A degree of unsaturation of 4 is a significant finding. It strongly suggests the presence of structural features such as a benzene ring, or a combination of four double bonds (e.g., two carbonyls and two C=C bonds) or rings. The presence of five oxygen atoms and two nitrogen atoms makes carbonyl groups (from amides and/or esters) highly probable contributors to this unsaturation value.

The Synergy of Spectroscopic Techniques

While this guide focuses on FTIR, it is crucial to understand its place within a broader analytical workflow. No single technique provides a complete picture. True analytical trustworthiness comes from the convergence of data from orthogonal methods.

cluster_0 Analytical Workflow for C15H26N2O5Si MS Mass Spectrometry (MS) Confirms Molecular Weight & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Maps Molecular Skeleton MS->NMR Confirm Mass, Guide NMR Structure Definitive Structure MS->Structure Data Integration FTIR FTIR Spectroscopy Identifies Functional Groups FTIR->MS Hypothesis Generation FTIR->NMR Confirm Groups, Guide NMR NMR->Structure Data Integration

Caption: Integrated spectroscopic workflow for structural elucidation.

Part 2: Deep Dive into FTIR Spectroscopy

FTIR spectroscopy is the ideal first-pass analytical technique due to its speed, non-destructive nature, and unparalleled ability to identify key functional groups.[1] The vibrations of atoms within a molecule correspond to specific infrared absorption bands, creating a unique "fingerprint" directly related to its structure.[1]

Experimental Protocol: A Self-Validating System

The quality of the spectral data is paramount. The following protocol for Attenuated Total Reflectance (ATR)-FTIR is designed for robustness and reproducibility, making it a self-validating system for routine analysis. ATR is often preferred for its minimal sample preparation and suitability for liquids, oils, and solids.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to fully evaporate. Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This step is critical as it calibrates the instrument to the ambient conditions.

  • Sample Application: Apply a small, representative amount of the C15H26N2O5Si sample directly onto the ATR crystal, ensuring complete and uniform contact.

  • Sample Scan: Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal to prevent cross-contamination.

The choice of 4 cm⁻¹ resolution provides an optimal balance, capturing sufficient detail for most organic and organosilicon compounds without introducing excessive noise.[2]

cluster_1 ATR-FTIR Experimental Workflow Start Start Purge Purge Spectrometer Start->Purge Clean Clean ATR Crystal Purge->Clean Background Collect Background Scan Clean->Background Sample Apply Sample to Crystal Background->Sample Scan Collect Sample Scan Sample->Scan Process Generate Absorbance Spectrum Scan->Process End End Process->End

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Spectral Interpretation: Decoding the C15H26N2O5Si Spectrum

The interpretation of an FTIR spectrum is a systematic process. Based on the molecular formula, we can predict the key absorption bands to look for.

Table 1: Predicted FTIR Absorption Frequencies for C15H26N2O5Si

Wavenumber (cm⁻¹)Functional Group AssignmentExpected Intensity & Characteristics
3500 - 3300 cm⁻¹N-H Stretch (Amide/Amine)Medium, can be broad due to hydrogen bonding. Primary amides may show two bands.[3]
3100 - 2850 cm⁻¹C-H Stretch (Alkyl)Strong, sharp peaks.
1750 - 1735 cm⁻¹ C=O Stretch (Ester) Strong, sharp. A key indicator for distinguishing from amides. [4][5]
1680 - 1640 cm⁻¹ C=O Stretch (Amide I Band) Strong, sharp. Its presence alongside an ester C=O peak is highly diagnostic. [3]
1570 - 1515 cm⁻¹N-H Bend (Amide II Band)Medium to strong. Often coupled with the Amide I band.
1300 - 1000 cm⁻¹C-O Stretch (Ester)Two or more strong bands.[4]
1250 - 1020 cm⁻¹C-N Stretch (Amide/Amine)Medium intensity.[3][4]
1100 - 1000 cm⁻¹ Si-O-Si / Si-O-C Stretch Very strong, typically broad. This is the most characteristic region for identifying the presence of a siloxane or silyl ether moiety. [1][2][6]
950 - 810 cm⁻¹Si-OH (Silanol)Broad. Its presence would indicate hydrolysis of a silyl ether or incomplete reaction.[1]

Causality Behind the Interpretation:

  • The Carbonyl Region (1800-1600 cm⁻¹): This region is the most diagnostically powerful for this molecule. The presence of two distinct, strong absorption bands around ~1740 cm⁻¹ and ~1650 cm⁻¹ would provide compelling evidence for the co-existence of both ester and amide functional groups.[3][5] The slightly lower frequency of the amide carbonyl is due to resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond.

  • The Siloxane Region (1100-1000 cm⁻¹): The Si-O bond is highly polar, resulting in a very strong and typically broad absorption. This band is a definitive marker for the organosilicon component of the molecule.[6][7] Its intensity often dominates this portion of the spectrum. The broadness can be attributed to a variety of local chemical environments and bond angles.[6]

  • The N-H Region (3500-3300 cm⁻¹): The position and shape of the N-H stretch are sensitive to hydrogen bonding. A broad peak in this area, coupled with the Amide I and II bands, solidifies the identification of an amide group.[3]

Part 3: Conclusion - Synthesizing a Definitive Structure

FTIR spectroscopy provides the foundational functional group map for a molecule with the formula C15H26N2O5Si. The key takeaways from a hypothetical analysis would be the confirmed presence of amide, ester, and organosilicon (Si-O-C or Si-O-Si) moieties.

This information is invaluable as it constrains the number of possible isomeric structures and provides a chemically intelligent basis for interpreting more complex data from Mass Spectrometry (for molecular weight and fragmentation confirmation) and NMR spectroscopy (for elucidating the precise connectivity of the C-H framework and silicon environment). By following the integrated workflow presented, researchers can move from a simple molecular formula to a fully validated chemical structure with a high degree of scientific confidence.

References

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. [Link]

  • ResearchGate. (2015). (PDF) Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • ResearchGate. (2015). (PDF) Infrared Analysis of Organosilicon Compounds. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • MDPI. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. [Link]

  • ResearchGate. (2019). (PDF) Infrared Analysis of Organsilicon Compounds: Spectra-Structure Correlations. [Link]

  • Frontiers. (n.d.). Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy. [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

  • ResearchGate. (n.d.). FTIR spectra of the Amide and Ester carbonyls stretches of DMPC with.... [Link]

  • Arrow@TU Dublin. (n.d.). Study of Structure and Quality of Different Silicon Oxides Using FTIR and Raman Microscopy. [Link]

  • ResearchGate. (n.d.). FTIR spectra of the absorption bonds corresponding to Si \ \O\ \Si and Si \ \O bonds.... [Link]

  • Nandiyanto, A. B. D. (2024). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. [Link]

Sources

Methodological & Application

step-by-step TBDMS protection protocol for synthesizing C15H26N2O5Si

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Mono-TBDMS-2'-deoxyuridine (C15H26N2O5Si)

Introduction and Mechanistic Rationale

In the synthesis of modified oligonucleotides and antiviral nucleoside analogs, the precise and reversible protection of hydroxyl groups is a foundational requirement. 2'-Deoxyuridine (C9H12N2O5) [1] contains two reactive hydroxyl groups: a primary alcohol at the 5'-position and a secondary alcohol at the 3'-position.

To synthesize the mono-silylated derivative, C15H26N2O5Si [2], researchers typically employ tert-butyldimethylsilyl chloride (TBDMSCl). The TBDMS group is highly valued because it is stable under mildly acidic and basic conditions but can be cleanly cleaved using fluoride ions (e.g., TBAF).

The Causality of Regioselectivity: Achieving high yields of the target mono-protected isomer relies on kinetic control and steric differentiation. The primary 5'-hydroxyl is significantly less sterically hindered than the secondary 3'-hydroxyl. Furthermore, the reaction utilizes Imidazole not just as an acid scavenger, but as a nucleophilic catalyst . Imidazole reacts rapidly with TBDMSCl to form the highly reactive intermediate N-(tert-butyldimethylsilyl)imidazole. This bulky intermediate selectively attacks the highly accessible 5'-hydroxyl at lower temperatures (0 °C). While the 3'-O-TBDMS isomer [3] and the 3',5'-bis-O-TBDMS derivative can form, strictly controlling the stoichiometric equivalents (1.1 eq of TBDMSCl) and maintaining low initial temperatures ensures the 5'-O-TBDMS isomer remains the dominant product.

Experimental Workflow Visualization

G Start 2'-Deoxyuridine (C9H12N2O5) Reaction Stir at 0°C to RT (Kinetic Control) Start->Reaction Reagents TBDMSCl + Imidazole in anhydrous DMF Reagents->Reaction nucleophilic catalysis Quench Quench with MeOH & Extract (EtOAc/H2O) Reaction->Quench TLC monitoring Purify Silica Gel Chromatography Quench->Purify organic layer Product Pure C15H26N2O5Si (Mono-TBDMS isomer) Purify->Product isolate major regioisomer

Workflow for the regioselective synthesis of mono-TBDMS-2'-deoxyuridine.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis designed to maximize the mono-silylated C15H26N2O5Si product while minimizing bis-silylation.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in System
2'-Deoxyuridine 228.201.002.28 gStarting Material
TBDMSCl 150.731.101.66 gSilylating Agent
Imidazole 68.082.501.70 gCatalyst / Base
Anhydrous DMF 73.09N/A20.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

Phase 1: System Preparation and Activation

  • Glassware Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen to ensure a moisture-free environment. Moisture will prematurely hydrolyze the TBDMSCl.

  • Substrate Solubilization: Add 2.28 g (10.0 mmol) of thoroughly dried 2'-deoxyuridine[4] to the flask. Inject 20.0 mL of anhydrous N,N-dimethylformamide (DMF). Stir until the nucleoside is completely dissolved.

  • Catalyst Addition: Add 1.70 g (25.0 mmol) of Imidazole to the solution. Stir for 5 minutes at room temperature. The excess imidazole is required to both form the reactive intermediate and neutralize the HCl byproduct.

Phase 2: Regioselective Silylation 4. Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. 5. Reagent Introduction: Slowly add 1.66 g (11.0 mmol) of TBDMSCl in small portions over 10 minutes. 6. Propagation: Remove the ice bath after 30 minutes. Allow the reaction to warm to room temperature (20–25 °C) and stir for an additional 2 to 4 hours. 7. System Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane (DCM). The starting material (Rf ~0.1) should be mostly consumed, replaced by a major new spot (5'-O-TBDMS, Rf ~0.4), with faint spots for the 3'-O-TBDMS and bis-TBDMS derivatives.

Phase 3: Quenching and Isolation 8. Reaction Quench: Once TLC indicates optimal conversion, add 2.0 mL of Methanol to the flask and stir for 10 minutes. This self-validating step ensures any unreacted TBDMSCl is converted to the volatile methoxy-TBDMS ether, preventing further unwanted silylation during workup. 9. Extraction: Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash the organic layer with distilled water (3 × 50 mL) and saturated aqueous NaCl (brine, 1 × 50 mL). Causality: DMF is highly miscible with water; repeated aqueous washes effectively pull the DMF and imidazole hydrochloride salts out of the organic layer. 10. Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude viscous oil or foam.

Phase 4: Purification 11. Chromatography: Purify the crude mixture via flash column chromatography on silica gel. Elute with a gradient of 2% to 8% Methanol in DCM. 12. Collection: Collect the fractions containing the major spot (Rf ~0.4). Pool and concentrate under reduced pressure to afford pure 5'-O-TBDMS-2'-deoxyuridine (C15H26N2O5Si) as a white foam.

References

  • PubChem. "Deoxyuridine | C9H12N2O5 | CID 13712". National Center for Biotechnology Information. Available at:[Link]

  • NIST Chemistry WebBook. "2'-Deoxyuridine, 3'-O-TBDMS". National Institute of Standards and Technology. Available at:[Link]

  • NIST Chemistry WebBook. "Uridine, 2'-deoxy-". National Institute of Standards and Technology. Available at:[Link]

Application Note: Advanced Orthogonal Oligonucleotide Synthesis Using 5'-O-TBDMS-dU (C15H26N2O5Si)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of therapeutic oligonucleotides and RNA-based drug development, standard synthesis chemistries often fall short when handling highly modified, acid-sensitive sequences. 5'-O-TBDMS-dU (5'-O-tert-Butyldimethylsilyl-2'-deoxyuridine, Chemical Formula: C15H26N2O5Si, MW: 342.46 g/mol ) serves as a critical nucleoside building block to bypass these limitations. By replacing the traditional acid-labile dimethoxytrityl (DMT) group with a fluoro-labile tert-butyldimethylsilyl (TBDMS) group at the 5'-position, chemists can execute orthogonal solid-phase oligonucleotide synthesis (SPOS). This guide details the mechanistic rationale, quantitative parameters, and validated protocols for deploying C15H26N2O5Si in advanced oligonucleotide synthesis.

Mechanistic Rationale: The "Why" Behind TBDMS Protection

In conventional SPOS, the 5'-hydroxyl group is protected by a DMT group, which must be removed using acidic solutions (e.g., 3% trichloroacetic acid in dichloromethane) during every synthetic cycle.

The Problem (Causality of Degradation): Repeated exposure to acidic conditions leads to cumulative depurination—the cleavage of the glycosidic bond in purines—and the degradation of acid-sensitive modifications such as epitranscriptomic markers, cyclic architectures, or partially acetylated sugars[1].

The Solution (Orthogonal Logic): 5'-O-TBDMS-dU provides an orthogonal axis of deprotection[2]. The TBDMS ether is highly stable to both the acidic conditions of standard detritylation and the basic conditions of capping and oxidation. Deprotection is driven entirely by the extreme fluorophilicity of silicon. The bond dissociation energy of the Si-F bond (~140 kcal/mol) heavily favors the nucleophilic attack of fluoride ions (e.g., from TBAF or TEA·3HF) on the sterically hindered silicon atom. This selectively releases the 5'-alkoxide without compromising the integrity of the nucleobases or the phosphodiester backbone[3].

OrthogonalProtection A 5'-O-TBDMS-dU (C15H26N2O5Si) B 3'-Phosphitylation A->B DIPEA, DCM C Solid-Phase Coupling B->C Tetrazole D Fluoride Deprotection (TBAF / TEA·3HF) C->D Orthogonal Cleavage E Intact Acid-Sensitive Oligonucleotide D->E No Depurination

Caption: Workflow of orthogonal oligonucleotide synthesis using 5'-O-TBDMS-dU.

Quantitative Data: Protecting Group Comparison

To select the appropriate protection strategy, researchers must weigh cleavage conditions against the stability of the target molecule. The table below summarizes the quantitative and mechanistic parameters of common 5'-protecting groups.

Protecting GroupCleavage ReagentCleavage MechanismAcid OrthogonalityDepurination Risk
DMT 3% TCA in DCMAcidic carbocation formationNoHigh (in modified purines)
TBDMS 1.0 M TBAF in THFFluoride-mediated nucleophilic substitutionYesNone
Levulinyl (Lev) Hydrazine hydrateNucleophilic addition-eliminationYesNone
Fmoc 20% PiperidineBase-catalyzed β-eliminationYesNone

Experimental Protocols

Protocol A: Synthesis of 5'-O-TBDMS-dU-3'-Phosphoramidite

Objective: Convert 5'-O-TBDMS-dU into a reactive 3'-O-cyanoethyl N,N-diisopropylphosphoramidite for automated SPOS.

  • Drying & Preparation: Co-evaporate 5'-O-TBDMS-dU (1.0 eq) with anhydrous pyridine twice, then dissolve in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Rationale: Trace water reacts instantly with the phosphitylating agent to form unreactive H-phosphonate impurities, drastically reducing downstream coupling efficiency.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • Rationale: DIPEA acts as a non-nucleophilic base. It scavenges the HCl generated during the reaction without attacking the sensitive phosphoramidite product or prematurely cleaving the TBDMS group.

  • Phosphitylation: Dropwise add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) at 0°C. Stir for 2 hours at room temperature.

    • Rationale: The bulky TBDMS group at the 5'-position provides steric shielding, directing the phosphitylation exclusively to the secondary 3'-hydroxyl group.

  • Quenching & Purification: Quench with anhydrous methanol (0.1 eq) to neutralize excess reagent. Purify via flash chromatography using silica gel pre-neutralized with 1% triethylamine (TEA).

    • Rationale: Standard acidic silica gel will hydrolyze the highly sensitive P(III) center. TEA neutralizes the silica, ensuring high recovery of the intact building block.

  • Self-Validation (QC): Analyze the purified product via ^31P NMR.

    • Validation Metric: A single sharp peak around ~149 ppm confirms the successful formation of the phosphoramidite. Any peak near ~0 ppm indicates unwanted oxidation to the P(V) state, requiring repurification.

Protocol B: Orthogonal Solid-Phase Synthesis Cycle

Objective: Incorporate the 5'-TBDMS-protected monomer into a growing oligonucleotide chain and perform orthogonal deprotection.

  • Coupling: Deliver the 5'-O-TBDMS-dU-3'-phosphoramidite (0.1 M in anhydrous acetonitrile) and an activator (e.g., 5-Ethylthio-1H-tetrazole, 0.25 M) to the solid support.

    • Rationale: The weak acid activator protonates the diisopropylamino group, turning it into a superior leaving group for nucleophilic attack by the support-bound 5'-OH.

  • Capping & Oxidation: Perform standard capping (Acetic anhydride/NMI) and oxidation (0.02 M Iodine in THF/Pyridine/H2O) to convert the unstable phosphite triester to a stable P(V) phosphate triester.

  • Orthogonal Deprotection: Wash the column thoroughly with anhydrous THF. Deliver 1.0 M Tetrabutylammonium fluoride (TBAF) in THF for 15 minutes.

    • Rationale: TBAF provides the fluoride ions necessary to cleave the Si-O bond. THF is used as the solvent because it solvates the naked fluoride ion effectively, maximizing its nucleophilicity against the silicon center[3].

  • Self-Validation (QC): Following final cleavage from the solid support, analyze the crude oligonucleotide via LC-MS.

    • Validation Metric: The absence of a +314 Da mass adduct confirms complete removal of the TBDMS group, validating the efficacy of the fluoride deprotection step.

SynthesisPathways cluster_Standard Standard 3'→5' Synthesis cluster_Orthogonal Orthogonal Synthesis (TBDMS) N1 5'-DMT-3'-Phosphoramidite N2 Acid Deprotection (TCA) N1->N2 Acidic Conditions N5 Risk of Depurination in Sensitive Sequences N2->N5 N3 5'-TBDMS-3'-Phosphoramidite N4 Fluoride Deprotection (TBAF) N3->N4 Neutral/Basic Conditions N6 Preservation of Acid-Sensitive Modifications N4->N6

Caption: Comparison between standard DMT-based and TBDMS-based orthogonal deprotection pathways.

References

  • Solid-Phase Synthesis and Hybrization Behavior of Partially 2′/3′-O-Acetylated RNA Oligonucleotides, The Journal of Organic Chemistry - ACS Publications. 2[2]

  • Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers, Royal Society of Chemistry (RSC). 1[1]

  • Synthesis and Properties of Oligonucleotides Containing C8-Deoxyguanosine Arylamine Adducts of Borderline Carcinogens, The Journal of Organic Chemistry - ACS Publications. 3[3]

Sources

Application Note: Dissolution and Handling Protocol for C15H26N2O5Si (5'-O-TBDMS-dU) in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

The compound C15H26N2O5Si , formally known as 5'-O-tert-Butyldimethylsilyl-2'-deoxyuridine (5'-O-TBDMS-dU), is a specialized nucleoside analog widely utilized as an intermediate in oligoribonucleotide synthesis and as a nucleoside antimetabolite in cell cycle research[1].

While native 2'-deoxyuridine is highly water-soluble, the addition of the bulky, lipophilic tert-butyldimethylsilyl (TBDMS) ether protecting group at the 5'-position fundamentally alters its physicochemical profile[2]. This steric bulk and hydrophobicity drastically reduce aqueous solubility, necessitating a highly controlled dissolution strategy using organic solvents to prevent the compound from "crashing out" (precipitating) when introduced to aqueous in vitro cell culture systems.

Mechanistic Rationale for Solvent Selection

For in vitro cell culture assays, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent for 5'-O-TBDMS-dU[1].

  • Solvation Mechanics: DMSO is a non-protic, highly polar solvent. Its molecular structure allows it to effectively solvate the hydrophobic TBDMS moiety while remaining fully miscible with the aqueous environment of cell culture media[3].

  • The Hygroscopic Threat (Causality): DMSO is notoriously hygroscopic. If it absorbs atmospheric moisture, the introduced water molecules create competitive hydrogen bonding networks that disrupt the solvation shell around the lipophilic 5'-O-TBDMS-dU, leading to rapid micro-precipitation[1]. Therefore, using newly opened, anhydrous DMSO is a strict requirement.

  • Cytotoxicity Limits: While DMSO is an excellent vehicle, it is inherently toxic to cells at high concentrations and can induce unintended cellular differentiation or apoptosis. To ensure that the observed phenotypic effects are strictly due to the nucleoside analog, the final concentration of DMSO in the cell culture assay must never exceed 0.1% (v/v) [4].

Quantitative Data: Solubility and Stock Preparation

To ensure precision during stock preparation, rely on the exact molarity calculations rather than approximations. The compound can be dissolved up to a maximum concentration of 100 mg/mL (292.00 mM) in DMSO[1].

Table 1: Physicochemical Properties of 5'-O-TBDMS-dU

Property Value
Chemical Formula C15H26N2O5Si
CAS Number 76223-04-6
Molecular Weight 342.46 g/mol
Max Solubility (DMSO) 100 mg/mL (292.00 mM)

| Storage (Powder) | 4°C (Sealed, desiccated, away from light) |

Table 2: Volume of Anhydrous DMSO Required to Reach Target Molarity Use this table to determine the exact volume of DMSO to add based on the mass of powder weighed.

Mass Weighed Volume for 1 mM Stock Volume for 5 mM Stock Volume for 10 mM Stock
1 mg 2.9200 mL 0.5840 mL 0.2920 mL
5 mg 14.6002 mL 2.9200 mL 1.4600 mL

| 10 mg | 29.2005 mL | 5.8401 mL | 2.9200 mL |

Experimental Protocols

Phase 1: Preparation of Master Stock Solution

This protocol describes the creation of a 10 mM master stock.

  • Thermal Equilibration: Remove the sealed vial of 5'-O-TBDMS-dU powder from 4°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will irreversibly compromise the anhydrous dissolution process.

  • Weighing & Solvation: Weigh the desired mass (e.g., 5 mg) and transfer it to a sterile, solvent-resistant microcentrifuge tube. Add the precise volume of newly opened, anhydrous DMSO (e.g., 1.4600 mL for a 10 mM stock)[1].

  • Mechanical & Thermal Agitation: Vortex the solution for 60 seconds. If particulates remain, place the tube in an ultrasonic water bath. You may warm the bath up to, but not exceeding, 80°C[1].

    • Causality: The input of kinetic and thermal energy overcomes the stable crystal lattice of the powder. Exceeding 80°C risks thermal degradation of the silyl ether bond.

  • Validation Checkpoint 1 (Optical Clarity): Hold the tube against a direct light source. The solution must be 100% optically clear. The presence of any turbidity or refractive micro-crystals indicates incomplete dissolution. Do not proceed until clear.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 20 µL per tube) and immediately transfer to -80°C. The solution is stable for up to 6 months at -80°C, or 1 month at -20°C[1].

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the solvent melts, leading to transient precipitation that alters the active concentration of the drug.

Phase 2: Preparation of Working Solution & Cell Dosing
  • Thawing: Remove a single aliquot from -80°C and thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Media Pre-warming: Pre-warm the target cell culture media (containing appropriate serum) to 37°C in a water bath.

    • Causality: Injecting a highly concentrated, lipophilic DMSO stock into cold media drastically lowers the thermodynamic solubility limit at the droplet interface, causing the compound to instantly precipitate before it can disperse.

  • Serial Dilution: Dilute the master stock into the pre-warmed media. To maintain a safe DMSO concentration (≤0.1%)[4], a 10 mM stock can be diluted 1:1000 to yield a 10 µM working solution. Add the stock dropwise while actively swirling the media to ensure rapid dispersion.

  • Validation Checkpoint 2 (Microscopic Inspection): Before applying the working solution to your cell culture plates, place a 100 µL sample of the dosed media into a well and observe it under an inverted phase-contrast microscope (10x or 20x objective). The absence of needle-like crystals or amorphous aggregates validates successful aqueous dispersion.

  • Dosing: Aspirate old media from the cell culture vessels and gently apply the validated working solution.

Workflow Visualization

Workflow Powder 5'-O-TBDMS-dU Powder (C15H26N2O5Si) Mix Vortex & Sonicate (Warm <80°C if needed) Powder->Mix DMSO Anhydrous DMSO (Newly Opened) DMSO->Mix Add solvent Stock Master Stock Solution (10 mM - 100 mM) Mix->Stock Complete dissolution Aliquot Aliquot & Store (-80°C for 6 months) Stock->Aliquot Prevent freeze-thaw Working Working Solution (≤0.1% DMSO final) Aliquot->Working Thaw & Dilute Media Pre-warmed Culture Media (37°C) Media->Working Add dropwise Assay In Vitro Cell Assay (Dosing) Working->Assay Treat cells

Workflow for the dissolution and application of 5'-O-TBDMS-dU in cell culture assays.

References

  • [4] ServiceBio. "DMSO Cell Culture Grade | Products". ServiceBio. URL:[Link]

Sources

Application Note: Utilizing C15H26N2O5Si (5'-O-TBDMS-dU) as a Precursor for Modified DNA Strands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of therapeutic oligonucleotides, aptamers, and structurally complex nucleic acid probes frequently requires the site-specific introduction of modifications. C15H26N2O5Si , chemically identified as 5'-O-tert-Butyldimethylsilyl-2'-deoxyuridine (5'-O-TBDMS-dU) , is a highly versatile nucleoside precursor[1]. By utilizing the bulky, lipophilic tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position instead of the traditional 4,4'-dimethoxytrityl (DMT) group, chemists can achieve a fully orthogonal protection strategy[2]. This guide details the mechanistic rationale, synthesis workflows, and self-validating protocols for converting C15H26N2O5Si into a reactive phosphoramidite and incorporating it into modified DNA strands.

Mechanistic Rationale: The Orthogonal Protection Strategy

In standard Solid-Phase Oligonucleotide Synthesis (SPOS), the 5'-hydroxyl is protected by an acid-labile DMT group, while nucleobases are protected by base-labile acyl groups. However, when synthesizing base-sensitive oligonucleotides or introducing complex 3'-conjugates, this dual-system is often insufficient.

The TBDMS group offers a third, orthogonal axis of protection[3].

  • Acid/Base Stability: The silicon-oxygen (Si-O) bond of the TBDMS ether is highly stable under the mild acidic conditions (e.g., 3% trichloroacetic acid) used for DMT removal, as well as the strongly basic conditions (e.g., concentrated ammonium hydroxide) used for nucleobase deprotection and solid-support cleavage[4].

  • Fluoride-Driven Causality: TBDMS is selectively cleaved by fluoride ions (such as Tetrabutylammonium fluoride [TBAF] or Triethylamine trihydrofluoride[TEA·3HF])[3]. The causality behind this selectivity lies in thermodynamics: the Si-F bond energy (~582 kJ/mol) is significantly higher than the Si-O bond energy (~452 kJ/mol). This energetic differential drives the quantitative cleavage of the silyl ether without risking the hydrolysis of the delicate phosphodiester DNA backbone.

Synthesis and Deprotection Workflow

G Precursor 5'-O-TBDMS-dU (C15H26N2O5Si) Phosphitylation 3'-O-Phosphitylation (CEP-Cl, DIPEA, DCM) Precursor->Phosphitylation Activation Monomer TBDMS-Protected Phosphoramidite Phosphitylation->Monomer Purification (TEA-treated Silica) SPOS Solid-Phase Synthesis (Coupling, Capping, Oxidation) Monomer->SPOS BTT Activator SupportDNA Support-Bound Oligonucleotide SPOS->SupportDNA Chain Elongation Cleavage Base Cleavage (NH4OH, 55°C) SupportDNA->Cleavage Removes Cyanoethyl & Acyl Fluoride Orthogonal Deprotection (TBAF or TEA·3HF) Cleavage->Fluoride Exposes 5'-OH FinalDNA Fully Deprotected Modified DNA Fluoride->FinalDNA Desalting

Workflow of 5'-O-TBDMS-dU incorporation and orthogonal deprotection in DNA synthesis.

Quantitative Data: Protecting Group Stability Matrix

To execute a successful orthogonal synthesis, the differential stabilities of the protecting groups must be strictly observed. The table below summarizes the quantitative stability of these groups across standard SPOS conditions.

Protecting Group3% TCA in DCM (Acidic)NH₄OH at 55°C (Basic)1.0 M TBAF in THF (Fluoride)
5'-O-DMT Labile (Cleaved < 1 min)Stable (> 24 hr)Stable (> 24 hr)
5'-O-TBDMS Stable (> 24 hr)Stable (> 24 hr)Labile (Cleaved < 30 min)
3'-O-Phosphoramidite Labile (Degrades)Labile (Hydrolyzes)Stable
N-Acyl / N-Benzoyl StableLabile (Cleaved ~ 4-8 hr)Stable
Cyanoethyl (Phosphate) StableLabile (Cleaved < 1 hr)Stable

Experimental Protocols

Protocol A: 3'-O-Phosphitylation of 5'-O-TBDMS-dU

This protocol converts the inert C15H26N2O5Si precursor into a highly reactive phosphoramidite monomer suitable for automated DNA synthesizers.

Reagents:

  • 5'-O-TBDMS-dU (C15H26N2O5Si)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 5'-O-TBDMS-dU in anhydrous DCM under an argon atmosphere to exclude moisture, which would otherwise hydrolyze the CEP-Cl.

  • Base Addition: Add 3.0 eq of DIPEA. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during phosphitylation, preventing the acid-catalyzed degradation of the newly formed phosphoramidite and protecting the sequence from depurination[4].

  • Phosphitylation: Cool the reaction to 0°C. Add 1.2 eq of CEP-Cl dropwise over 10 minutes. Stir the mixture at room temperature for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 1:1). The product will appear as a higher Rf​ spot (often a closely eluting diastereomeric doublet). Stain with phosphomolybdic acid (PMA) to confirm the complete consumption of the starting material.

  • Purification: Quench with saturated NaHCO₃, extract with DCM, and dry over Na₂SO₄. Purify via silica gel chromatography. Critical Step: The silica gel must be pre-equilibrated with 1% Triethylamine (TEA) in hexane. Causality: Silica is inherently slightly acidic; TEA neutralizes the silanol groups, preventing the degradation of the acid-sensitive phosphoramidite during elution.

Protocol B: Solid-Phase Oligonucleotide Synthesis (SPOS) and Orthogonal Deprotection

This protocol details the incorporation of the synthesized monomer into a DNA strand and the subsequent selective removal of the TBDMS group.

Step-by-Step Methodology:

  • Incorporation: Dissolve the 5'-O-TBDMS-dU phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Attach to the automated synthesizer using 5-(Benzylthio)-1H-tetrazole (BTT) as the activator. BTT provides superior coupling efficiency for sterically hindered monomers compared to standard 1H-tetrazole.

  • Base Cleavage: Following the completion of the synthesis cycles, treat the solid support with concentrated NH₄OH at 55°C for 8 hours. Causality: This step cleaves the oligonucleotide from the solid support, removes the cyanoethyl groups from the phosphate backbone, and removes nucleobase exocyclic amine protections. The 5'-O-TBDMS group remains completely intact during this basic treatment[2].

  • Lyophilization: Evaporate the ammonia and lyophilize the oligonucleotide to complete dryness.

  • Orthogonal Fluoride Deprotection: Resuspend the dried oligonucleotide in 100 µL of DMSO and add 125 µL of Triethylamine trihydrofluoride (TEA·3HF). Heat to 65°C for 2.5 hours. Causality: TEA·3HF is preferred over TBAF for nucleic acids because it is mildly acidic/neutral. Highly basic TBAF formulations can cause unintended backbone degradation or isomerization in complex modified strands[3].

  • Self-Validation (LC-MS): Precipitate the DNA using 1-butanol, centrifuge, and resuspend in RNase-free water. Validate the deprotection via LC-MS. The mass spectrum must show a precise mass shift corresponding to the loss of the TBDMS group (-114 Da), self-validating the successful orthogonal cleavage without backbone fragmentation.

References

  • Deoxyuridine Triphosphate Nucleotidohydrolase as a Potential Antiparasitic Drug Target Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers Source: RSC Advances, Royal Society of Chemistry URL:[Link]

  • 2'-Deoxyuridine, 3'-O-TBDMS (Formula: C15H26N2O5Si) Source: NIST Chemistry WebBook URL:[Link]

Sources

catalytic deprotection of C15H26N2O5Si using TBAF reagent

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Efficient Catalytic Deprotection of Silyl Ethers in Complex Molecules Using Tetrabutylammonium Fluoride (TBAF)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Stoichiometric Silyl Ether Deprotection

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the use of protecting groups is fundamental. Silyl ethers stand out as one of the most versatile and widely used protecting groups for hydroxyl functionalities due to their ease of installation, tunable stability, and generally clean removal. The standard method for their cleavage involves a stoichiometric amount of a fluoride source, most commonly tetrabutylammonium fluoride (TBAF).[1]

However, the reliance on stoichiometric TBAF is not without significant drawbacks. The reagent's inherent basicity can trigger a cascade of unwanted side reactions, including epimerization of sensitive stereocenters, elimination reactions, and the hydrolysis of labile functional groups like esters.[1][2] Furthermore, the resulting tetrabutylammonium salt byproducts often complicate purification, especially for polar drug intermediates.[3][4]

This guide moves beyond the conventional, detailing a refined, catalytic approach to TBAF-mediated deprotection. By leveraging a catalytic amount of TBAF, these protocols minimize side reactions, simplify purification, and offer a more efficient and material-sparing strategy for cleaving silyl ethers in complex and sensitive substrates, such as the representative molecule C15H26N2O5Si.

The Underlying Chemistry: Mechanism and Catalysis

The Driving Force of Desilylation

The efficacy of fluoride ions in cleaving silyl ethers is rooted in fundamental chemical principles. The reaction is driven by the formation of the exceptionally strong silicon-fluorine (Si-F) bond, which has a bond dissociation energy of approximately 140 kcal/mol.[5] The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether. This forms a transient, pentacoordinate silicon intermediate which subsequently collapses, breaking the silicon-oxygen (Si-O) bond and liberating the corresponding alkoxide.[3][6] A final protonation step during the reaction or workup yields the desired alcohol.[5]

Establishing a Catalytic Cycle

While traditionally used in stoichiometric amounts, TBAF can function as a true catalyst under specific conditions. A catalytic cycle can be established by including a proton source that serves two purposes: protonating the alkoxide intermediate to form the final alcohol and regenerating the fluoride catalyst.

The diagram below illustrates the proposed catalytic cycle. The fluoride ion (F⁻) from TBAF initiates the cleavage of the silyl ether (R-OSiR'₃) to produce the alkoxide (R-O⁻) and silyl fluoride (R'₃SiF). A proton source, such as water or an alcohol, then protonates the alkoxide to yield the desired product (R-OH). In a key step for catalyst turnover, the silyl fluoride byproduct reacts with the proton source to regenerate the fluoride catalyst, which can then enter a new cycle.

Catalytic_TBAF_Deprotection cluster_main Catalytic Cycle cluster_products Products & Regeneration SilylEther Silyl Ether (R-OSiR'₃) Alkoxide Alkoxide Intermediate (R-O⁻) SilylEther->Alkoxide  + F⁻ (from TBAF) TBAF TBAF Catalyst (Bu₄N⁺ F⁻) SilylFluoride Silyl Fluoride (R'₃SiF) ProtonSource Proton Source (e.g., H₂O, MeOH) Alkoxide->ProtonSource Protonation SilylFluoride->ProtonSource Alcohol Deprotected Alcohol (R-OH) RegenTBAF Regenerated F⁻ RegenTBAF->TBAF Enters New Cycle

Caption: Proposed catalytic cycle for TBAF-mediated silyl ether deprotection.

Experimental Protocols and Guidelines

The following protocols are designed for a generic, potentially base-sensitive substrate represented by the molecular formula C15H26N2O5Si. Optimization may be required for specific molecules.

Data Summary: Reaction Parameters
ParameterProtocol 1: Standard CatalyticProtocol 2: Buffered CatalyticRationale
Substrate Conc. 0.1 - 0.5 M0.1 - 0.5 MStandard concentration range for solubility and reaction kinetics.
TBAF Loading 5 - 20 mol%5 - 20 mol%Catalytic amounts reduce cost and simplify purification.
Solvent Anhydrous THFAnhydrous THFTHF is the standard solvent, effectively solubilizing both substrate and TBAF.[7]
Additive Water (1.0 - 2.0 equiv)Acetic Acid (1.0 - 1.5 equiv per equiv of TBAF)Water acts as the proton source for catalyst turnover. Acetic acid buffers the reaction, neutralizing the basic alkoxide to protect sensitive groups.[8][9]
Temperature 0 °C to Room Temp.0 °C to Room Temp.Mild conditions are generally sufficient and prevent thermal degradation.
Reaction Time 1 - 12 hours1 - 12 hoursHighly substrate-dependent; monitor by TLC or LC-MS.
Typical Yield >90%>90%Yields are substrate-dependent but catalytic methods often improve yields by minimizing side reactions.[2]
Protocol 1: Standard Catalytic Deprotection

This protocol is suitable for robust substrates where the transient basicity of the alkoxide intermediate is not a concern.

Materials:

  • Silyl-protected substrate (e.g., C15H26N2O5Si)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate or Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the silyl-protected substrate (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.2 M.

  • Reagent Addition: Add deionized water (1.5 equiv.) to the stirred solution.

  • Catalyst Introduction: Add the 1.0 M solution of TBAF in THF (0.10 equiv., 10 mol%) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[10]

  • Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[10]

Protocol 2: Buffered Catalytic Deprotection for Base-Sensitive Substrates

This protocol is highly recommended for substrates containing base-labile functional groups or stereocenters prone to epimerization.[2][8]

Materials:

  • All materials from Protocol 1

  • Glacial Acetic Acid

Step-by-Step Procedure:

  • Buffered Reagent Preparation (Optional but Recommended): In a separate vial, prepare a buffered TBAF stock solution by adding acetic acid (e.g., 0.15 mL) to the 1.0 M TBAF in THF solution (e.g., 1.0 mL).[9] This pre-mixed solution ensures immediate neutralization.

  • Dissolution: Dissolve the silyl-protected substrate (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.2 M in a flame-dried flask under an inert atmosphere.

  • Catalyst/Buffer Addition: Add the buffered TBAF/acetic acid solution (containing 0.10 equiv. of TBAF) dropwise to the stirred substrate solution at 0 °C. Alternatively, add acetic acid (0.1 - 0.2 equiv.) directly to the reaction mixture before the dropwise addition of the TBAF solution (0.10 equiv.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5-9 from Protocol 1 for quenching, extraction, and purification.

Troubleshooting and Advanced Purification

ProblemPossible CauseSolution
Incomplete Reaction Insufficient catalyst or water; sterically hindered silyl group.Increase TBAF loading to 20 mol%. Ensure adequate water is present. Increase reaction time or slightly warm the reaction (e.g., to 40 °C).
Side Product Formation (e.g., elimination) Basicity of the alkoxide intermediate.Immediately switch to the Buffered Catalytic Protocol (Protocol 2).[2]
Difficulty Removing Tetrabutylammonium Salts The final product is highly polar, making aqueous extraction ineffective.For non-polar products, thorough washing with water is sufficient.[4] For polar products, use an ion-exchange resin (e.g., DOWEX 50WX8) in methanol post-reaction to sequester the Bu₄N⁺ cation.[3][4]

graph TD {
subgraph "Workflow: Purification of Polar Products"
A[Reaction Mixture] --> B{Add MeOH, DOWEX 50WX8 resin, and CaCO₃};
B --> C[Stir for 1 hour];
C --> D[Filter through Celite];
D --> E[Concentrate Filtrate];
E --> F((Pure Polar Alcohol));
end
style A fill:#F1F3F4,stroke:#5F6368
style B fill:#FFFFFF,stroke:#5F6368
style C fill:#FFFFFF,stroke:#5F6368
style D fill:#FFFFFF,stroke:#5F6368
style E fill:#FFFFFF,stroke:#5F6368
style F fill:#34A853,stroke:#202124,color:#FFFFFF

}

Caption: Workflow for removing TBAF byproducts using ion-exchange resin.[4]

Conclusion

The transition from a stoichiometric to a catalytic mindset for TBAF-mediated silyl ether deprotection represents a significant process refinement. This approach not only conserves an expensive reagent but, more critically, provides a milder and more controlled reaction environment. For scientists engaged in the synthesis of complex, high-value molecules typical in drug discovery, the adoption of buffered, catalytic TBAF deprotection minimizes the risk of compromising sensitive functionalities, ultimately leading to higher yields, simpler purifications, and more robust synthetic routes.

References

  • Silyl Deprotection of Alcohols (TBAF, F⁻). OrgoSolver. [Link]

  • Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]

  • Tetrabutylammonium Fluoride: Your Key to Efficient Organic Synthesis. LookChem. [Link]

  • Chintareddy, V. R., Wadhwa, H., & Verkade, J. G. (2011). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. The Journal of Organic Chemistry, 76(11), 4482–4488. [Link]

  • Salem, M. A., Helal, M. H., Al-Ghorbani, M., Deeb, A. D. H., Baz, E. A., & Gouda, M. A. (2024). Tetra-n-Butyl Ammonium Fluoride (TBAF) as an Efficient Catalyst. Mini-Reviews in Organic Chemistry, 21(2), 229-245. [Link]

  • Just a little, please. GalChimia. [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • Fox, M. E., & Edgar, K. J. (2013). Probing the Mechanism of TBAF-Catalyzed Deacylation of Cellulose Esters. Biomacromolecules, 14(5), 1541–1551. [Link]

  • Amantini, C., Fringuelli, F., Pizzo, F., & Vaccaro, L. (2004). TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles under Solventless Conditions. The Journal of Organic Chemistry, 69(8), 2896–2898. [Link]

  • Mir, R., & Dudding, T. (2017). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. The Journal of Organic Chemistry, 82(2), 709–714. [Link]

  • TBAF Deprotection Mechanism. YouTube. [Link]

  • Deprotection of Silyl Ethers - Technical Library. Gelest. [Link]

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Center for Biotechnology Information. [Link]

  • Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Semantic Scholar. [Link]

  • Deprotection of silyl ether by TBAF. ResearchGate. [Link]

  • Probing the Mechanism of TBAF-Catalyzed Deacylation of Cellulose Esters. ResearchGate. [Link]

  • A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure. Organic Syntheses. [Link]

Sources

Application Note: Orthogonal Solid-Phase Oligonucleotide Synthesis Utilizing 5'-O-TBDMS-dU (C15H26N2O5Si)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction and Mechanistic Insights

In standard Solid-Phase Oligonucleotide Synthesis (SPOS), the 5'-hydroxyl group of the growing chain is protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group. While highly efficient, the repeated exposure to dichloroacetic acid (DCA) or trichloroacetic acid (TCA) during the detritylation step presents a severe limitation when synthesizing highly acid-sensitive oligonucleotides. Prolonged acidic conditions induce depurination (cleavage of the glycosidic bond in purines) and can degrade acid-sensitive backbone modifications, such as phosphoramidate linkages.

To bypass this thermodynamic bottleneck, 5'-O-TBDMS-2'-deoxyuridine (Molecular Formula: C15H26N2O5Si; MW: 342.46 g/mol ) [1] serves as a critical building block for an orthogonal protection strategy [2]. By replacing the DMT group with a tert-butyldimethylsilyl (TBDMS) group at the 5'-position, the deprotection axis is shifted from acid-mediated carbocation formation to fluoride-mediated nucleophilic cleavage [3].

The Causality of Fluoride-Mediated Cleavage

The utility of the TBDMS group relies on the extreme thermodynamic stability of the silicon-fluorine bond. Fluoride ions (typically delivered via tetrabutylammonium fluoride, TBAF) act as hard nucleophiles that selectively attack the hard silicon center of the TBDMS group. This forms a pentacoordinate silicon intermediate that collapses to release the 5'-alkoxide and volatile silyl fluorides. Because the Si–F bond dissociation energy (~582 kJ/mol) is significantly higher than the Si–O bond (~452 kJ/mol), the reaction is highly thermodynamically driven. This allows the 5'-hydroxyl to be revealed under completely neutral or mildly basic conditions, preserving all acid-labile modifications and preventing depurination [4].

Quantitative Data Presentation: DMT vs. TBDMS Strategies

The decision to transition from DMT to TBDMS protection fundamentally alters the SPOS workflow. The table below summarizes the critical operational metrics and chemical compatibilities of both strategies.

ParameterStandard 5'-DMT StrategyOrthogonal 5'-TBDMS Strategy
Protecting Group 4,4'-Dimethoxytrityl (DMT)tert-Butyldimethylsilyl (TBDMS)
Deprotection Reagent 3% DCA or TCA in Toluene/DCM1.0 M TBAF in THF (or TEA·3HF)
Cleavage Mechanism Acid-catalyzed carbocation formationFluoride-driven nucleophilic substitution
Risk of Depurination High (especially for dA and dG)Negligible (Neutral/Basic conditions)
Moisture Sensitivity Low (DCA tolerates trace moisture)High (TBAF is hygroscopic; requires strict washing)
Coupling Efficiency >99% per cycle~98% (Steric bulk of TBDMS requires longer coupling)
Primary Application Standard DNA/RNA synthesisAcid-sensitive conjugates, branched architectures

Workflow Visualization: The Orthogonal SPOS Cycle

The following diagram illustrates the modified solid-phase synthesis cycle using 5'-O-TBDMS phosphoramidites.

Orthogonal_SPOS N1 Solid Support (5'-O-TBDMS-Oligo) N2 Fluoride Deprotection (1.0 M TBAF in THF) N1->N2 Si-O Cleavage N3 5'-OH-Oligo (Active Support) N2->N3 Wash (THF/MeCN) N4 Coupling (5'-O-TBDMS-dU-3'-CEP + Activator) N3->N4 Condensation N5 Phosphite Triester Intermediate N4->N5 Tetrazole Catalysis N6 Capping & Oxidation (Ac2O/NMI & I2/H2O) N5->N6 P(III) to P(V) N6->N1 Next Cycle

Fig 1: Orthogonal SPOS cycle utilizing fluoride-mediated 5'-O-TBDMS deprotection.

Experimental Protocols

Protocol A: Phosphitylation of 5'-O-TBDMS-dU (Monomer Preparation)

To utilize C15H26N2O5Si in SPOS, the 3'-hydroxyl must first be converted into a reactive phosphoramidite.

Reagents:

  • 5'-O-TBDMS-dU (C15H26N2O5Si)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Drying: Co-evaporate 5'-O-TBDMS-dU (1.0 eq) with anhydrous pyridine twice to remove trace water, then dissolve in anhydrous DCM (0.1 M) under an argon atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Phosphitylation: Dropwise add CEP-Cl (1.2 eq) via syringe. Causality note: Dropwise addition prevents localized heating and suppresses the formation of symmetric H-phosphonate impurities.

  • Reaction Monitoring: Stir for 1.5 hours. Self-Validation: Perform TLC (EtOAc/Hexane 1:1 with 1% TEA). The starting material ( Rf​ ~0.2) should be completely consumed, yielding a higher-running product spot ( Rf​ ~0.6).

  • Quenching & Extraction: Quench the reaction with anhydrous methanol (0.5 mL). Dilute with DCM and wash with saturated aqueous NaHCO3​ followed by brine. Dry the organic layer over Na2​SO4​ .

  • Purification: Purify via flash chromatography. Critical Insight: The silica gel must be pre-equilibrated with 1% triethylamine (TEA) to neutralize acidic silanol sites that would otherwise prematurely cleave the cyanoethyl group.

  • Final Validation: Analyze the purified product via 31P NMR. A successful reaction yields two closely spaced singlets at ~149.5 ppm, corresponding to the two diastereomers of the phosphoramidite.

Protocol B: Orthogonal Solid-Phase Synthesis Cycle

This protocol details the integration of the 5'-O-TBDMS-dU-3'-phosphoramidite into a growing oligonucleotide chain on an automated synthesizer.

Step-by-Step Methodology:

  • Fluoride Deprotection: Deliver 1.0 M TBAF in THF to the column for 15 minutes. Causality note: Unlike DCA detritylation which takes ~90 seconds, silyl cleavage is sterically hindered and requires extended contact time for quantitative removal.

  • Rigorous Washing (Critical Step): Wash the column sequentially with THF (30 seconds) and anhydrous Acetonitrile (MeCN) (60 seconds). Self-Validation: TBAF is highly hygroscopic and introduces moisture. Ensure the conductivity of the column effluent returns to baseline. Residual moisture will instantly hydrolyze the incoming phosphoramidite in the next step, terminating the synthesis.

  • Coupling: Co-inject the 5'-O-TBDMS-dU phosphoramidite (0.1 M in MeCN) and the activator 5-(Benzylthio)-1H-tetrazole (BMT, 0.25 M in MeCN). Allow a coupling time of 5 minutes. The steric bulk of the 5'-TBDMS group requires a longer condensation window compared to 5'-DMT monomers.

  • Capping: Flush the column with Capping Mix A (Acetic Anhydride/THF) and Capping Mix B (N-Methylimidazole/Pyridine/THF) for 30 seconds to acetylate unreacted 5'-hydroxyls, preventing deletion mutations.

  • Oxidation: Deliver 0.02 M Iodine in THF/Pyridine/ H2​O for 45 seconds to oxidize the unstable phosphite triester (P^III) to the stable phosphate triester (P^V).

  • Iteration: Repeat steps 1–5 for subsequent cycles.

References

  • Beilstein Journals. "Synthesis of a bifunctional cytidine derivative and its conjugation to RNA for in vitro selection of a cytidine deaminase ribozyme" Beilstein-journals.org. Available at:[Link]

  • Google Patents. "US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives" Google.com.

Application Note: Laboratory Handling and Synthetic Workflows for 5'-O-TBDMS-2'-deoxyuridine (C15H26N2O5Si)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound C15H26N2O5Si , formally known as 5'-O-TBDMS-2'-deoxyuridine (CAS: 76223-04-6), is a critical nucleoside building block utilized extensively in the synthesis of modified oligonucleotides, oligoribonucleotides, and nucleoside antimetabolites[1][2]. By leveraging the steric bulk and electronic properties of the tert-butyldimethylsilyl (TBDMS) group, researchers can temporarily mask the 5'-hydroxyl position, allowing for highly regioselective transformations at the 3'-hydroxyl group, such as phosphitylation[3].

Physicochemical & Safety Profile:

  • Molecular Weight: 342.47 g/mol [1]

  • Solubility: Highly soluble in anhydrous polar aprotic solvents (DMSO, THF, DMF, DCM)[2][3].

  • Storage: -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). The compound must be sealed and protected from moisture and light to prevent premature desilylation[2].

  • Safety Hazards: Classified under GHS as H302 (Harmful if swallowed), H315 (Skin irritation), and H319 (Eye irritation). Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during handling[1].

Mechanistic Framework: The TBDMS Protective Strategy

In oligonucleotide synthesis, protecting group orthogonality is paramount. The TBDMS group is favored over traditional acid-labile groups (like Dimethoxytrityl, DMT) in specific synthetic niches because it is highly stable under basic conditions (e.g., during the removal of cyanoethyl groups) and resists catalytic hydrogenation[4].

The defining characteristic of the TBDMS group is its susceptibility to nucleophilic attack by fluoride ions. Because the Silicon-Fluoride (Si-F) bond dissociation energy (~140 kcal/mol) is significantly higher than the Silicon-Oxygen (Si-O) bond (~110 kcal/mol), the introduction of fluoride sources drives a rapid, irreversible cleavage of the silyl ether, regenerating the free 5'-hydroxyl group[5][6].

Workflow A 5'-O-TBDMS-dU (Starting Material) B 3'-O-Phosphitylation (Phosphoramidite Generation) A->B Phosphitylating Reagent C Solid-Phase Coupling B->C Activator (e.g., Tetrazole) D 5'-TBDMS Deprotection (TBAF or TEA·3HF) C->D Capping & Oxidation E Chain Elongation (Free 5'-OH) D->E Fluoride Source E->C Next Cycle

Workflow of oligonucleotide chain elongation utilizing 5'-O-TBDMS-dU as a protected building block.

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, the following protocols detail the exact causality behind each reagent choice and environmental control.

SOP A: 3'-O-Phosphitylation for Solid-Phase Synthesis

To utilize 5'-O-TBDMS-dU in automated DNA/RNA synthesizers, the 3'-OH must first be converted into a reactive phosphoramidite[3].

Materials:

  • 5'-O-TBDMS-dU (1.0 eq)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 5'-O-TBDMS-dU in anhydrous DCM under an inert argon atmosphere. Causality: Atmospheric moisture will rapidly hydrolyze the highly reactive chlorophosphoramidite reagent, severely depressing yields[3].

  • Base Addition: Inject DIPEA into the stirring solution. Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the acidic environment from prematurely cleaving the acid-sensitive TBDMS group or depurinating sensitive nucleobases[3].

  • Phosphitylation: Dropwise add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C, then allow the mixture to warm to room temperature for 30-60 minutes.

  • In-Process Control: Monitor via TLC (Ethyl Acetate/Hexane). The reaction is complete when the starting material spot disappears.

  • Workup: Quench with anhydrous methanol (to consume excess phosphitylating agent), concentrate under reduced pressure, and purify via flash chromatography using silica gel pre-neutralized with 1% triethylamine. Causality: Standard silica is slightly acidic and will degrade the synthesized phosphoramidite; pre-neutralization is mandatory.

SOP B: Chemoselective 5'-TBDMS Deprotection

Once the oligonucleotide chain is assembled, the 5'-TBDMS group must be removed. Tetrabutylammonium fluoride (TBAF) is the gold standard for this cleavage[5].

Mechanism N1 State 1 5'-O-TBDMS Ether N2 State 2 Pentacoordinate Silicon Intermediate N1->N2 Nucleophilic attack by F⁻ (TBAF) N3 State 3 Alkoxide + Silyl Fluoride N2->N3 Cleavage of Si-O bond N4 State 4 Free 5'-OH Nucleoside N3->N4 Aqueous NH4Cl Workup (H⁺)

Mechanism of TBAF-mediated chemoselective deprotection of the 5'-O-TBDMS group.

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve the TBDMS-protected substrate in anhydrous THF (0.1 M). Add TBAF (1.0 M in THF, 1.1 to 2.0 eq) dropwise at 0°C[5].

  • Cleavage: Allow the reaction to warm to room temperature. The fluoride ion attacks the silicon atom, forming an unstable pentacoordinate intermediate that rapidly collapses to yield an alkoxide and stable silyl fluoride[5][6].

  • Quenching & Workup: Dilute the mixture with diethyl ether and wash extensively with saturated aqueous Ammonium Chloride (NH₄Cl)[7]. Causality: The alkoxide must be protonated to form the final alcohol. NH₄Cl (pH ~5.5) is chosen over strong acids (like HCl) because it provides sufficient protons without risking the depurination of sensitive nucleobase structures[7]. Furthermore, TBA salts partition favorably into the aqueous layer, removing them from the organic product[7].

Note for Automated Synthesis: If downstream DMT-on purification (e.g., Glen-Pak cartridges) is required, Triethylamine trihydrofluoride (TEA·3HF) is preferred over TBAF. TEA·3HF avoids the heavy salt contamination associated with TBAF, which can clog purification cartridges[8][9].

Quantitative Data Synthesis: Deprotection Parameters

The choice of deprotection reagent heavily influences the reaction kinetics and downstream purification requirements. The table below synthesizes field-proven parameters for TBDMS removal[4][5][8][9][10].

Deprotection ReagentSolvent SystemTempTimeExpected YieldMechanistic Notes & Causality
TBAF (1.0 - 2.0 eq) Anhydrous THF0°C to RT45 min - 18 h>90%Highly efficient due to Si-F bond formation. Requires rigorous aqueous wash (NH₄Cl) to remove TBA salts[5][6].
TEA·3HF DMSO / TEA65°C2.5 h>85%Generates fewer residual salts. Highly compatible with downstream solid-phase extraction (SPE) cartridges[8][9].
Acetic Acid (2:1 aq) Water25°C24 h~80%Mildly acidic. Carries a risk of depurination for complex, long-chain oligonucleotides[4].
Formic Acid (5-10%) MethanolRT1 - 2 h0% (Stable)Used for orthogonal deprotection of TES ethers; the TBDMS group remains completely unaffected under these conditions[10].

Sources

Application Notes and Protocols for the Deprotection of 2'-O-tert-Butyldimethylsilyl (TBDMS) Ethers in RNA Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective cleavage of the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group, a critical step in the chemical synthesis of RNA. The protocols detailed herein are grounded in established phosphoramidite chemistry and emphasize robust and reproducible methodologies.

Introduction: The Critical Role of the 2'-O-TBDMS Protecting Group

In the solid-phase synthesis of RNA, the protection of the 2'-hydroxyl group of the ribose sugar is paramount to prevent unwanted side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages.[1][2][3][4] The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely utilized protecting group for this purpose due to its stability during the cycles of automated solid-phase synthesis and its selective removal under specific conditions after the oligonucleotide chain has been assembled.[1][2][3]

The successful synthesis of high-quality, functional RNA molecules is contingent upon the efficient and complete removal of all protecting groups, with the cleavage of the 2'-O-TBDMS ether being a particularly crucial final step. Incomplete deprotection can result in RNA molecules with altered structures and compromised biological activity.[2][5] This guide focuses on the most reliable and field-proven protocols for TBDMS cleavage.

The Chemistry of TBDMS Cleavage: A Mechanistic Overview

The cleavage of the TBDMS ether is typically achieved through the use of a fluoride ion source. The high affinity of fluoride for silicon is the driving force for this reaction.[6][7] The fluoride ion acts as a nucleophile, attacking the silicon atom to form a pentavalent intermediate, which then breaks down to release the free hydroxyl group and a stable silyl fluoride byproduct.[7]

While several fluoride reagents can be used, triethylamine trihydrofluoride (TEA·3HF) has emerged as a superior alternative to the traditionally used tetrabutylammonium fluoride (TBAF).[2][8][9][10]

Key Advantages of TEA·3HF over TBAF:

  • Reduced Moisture Sensitivity: TBAF is notoriously sensitive to water, which can lead to incomplete deprotection and inconsistent results.[2][8] TEA·3HF, on the other hand, is significantly less affected by moisture, ensuring more reliable and reproducible outcomes.[2][3][8]

  • Greater Efficiency: Deprotection with TEA·3HF is often faster and more complete compared to TBAF, especially for longer RNA sequences.[3][8][9]

  • Compatibility with Downstream Processes: TEA·3HF-based protocols are compatible with modern purification techniques, such as DMT-on cartridge purification.[9][11]

Experimental Protocols for 2'-O-TBDMS Cleavage

The choice of protocol for TBDMS cleavage is often dictated by the downstream purification strategy, specifically whether the 5'-dimethoxytrityl (DMT) group is kept on (DMT-on) or removed (DMT-off) after synthesis.

Protocol 1: TBDMS Cleavage for DMT-Off Oligonucleotides

This protocol is suitable for RNA that will be purified by methods not reliant on the lipophilic DMT group, such as anion-exchange HPLC.

Step-by-Step Methodology:

  • Initial Deprotection and Cleavage from Support:

    • Following synthesis, the solid support is treated with a mixture of concentrated aqueous ammonia and 8M ethanolic methylamine (1:1 v/v) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

    • The resulting solution containing the crude, 2'-O-TBDMS protected RNA is dried down completely.

  • 2'-O-TBDMS Cleavage:

    • Re-dissolve the dried oligonucleotide pellet in anhydrous dimethyl sulfoxide (DMSO). For a 1 µmol scale synthesis, 100 µL of DMSO is typically sufficient.[11] If necessary, gently warm the mixture to 65°C for a few minutes to ensure complete dissolution.[11]

    • Add 125 µL of triethylamine trihydrofluoride (TEA·3HF) to the solution.[11]

    • Mix thoroughly and incubate the reaction at 65°C for 2.5 hours.[9][11]

  • Work-up and Desalting:

    • After incubation, briefly cool the reaction mixture in a freezer.[9][11]

    • The fully deprotected RNA can then be desalted using an appropriate method, such as ethanol precipitation.

Protocol 2: TBDMS Cleavage for DMT-On Oligonucleotides

This protocol is designed for oligonucleotides that will be purified using DMT-on methods, such as reversed-phase cartridge or HPLC purification, which leverages the hydrophobicity of the 5'-DMT group.

Step-by-Step Methodology:

  • Initial Deprotection and Cleavage from Support:

    • Follow the same procedure as in Protocol 1 for the initial deprotection and cleavage from the solid support.

    • It is crucial to dry the resulting oligonucleotide solution carefully to avoid the loss of the acid-labile DMT group. Using a stream of nitrogen or a vacuum manifold without heat is recommended.[11]

  • 2'-O-TBDMS Cleavage:

    • Dissolve the dried DMT-on oligonucleotide pellet in 115 µL of anhydrous DMSO.[11]

    • Add 60 µL of triethylamine (TEA) and mix gently. The addition of TEA helps to maintain basic conditions and prevent premature loss of the DMT group.[11]

    • Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) to the mixture.[11]

    • Incubate the reaction at 65°C for 2.5 hours.[11]

  • Quenching and Purification:

    • Immediately prior to purification, cool the reaction mixture.

    • Quench the reaction by adding 1.75 mL of a suitable quenching buffer (e.g., Glen-Pak RNA Quenching Buffer).[11]

    • The quenched solution is now ready for immediate loading onto a DMT-on purification cartridge.

Quantitative Data Summary

The following table provides a summary of reagent volumes for the described protocols, which can be scaled as needed.

Parameter Protocol 1 (DMT-Off) Protocol 2 (DMT-On)
Starting Material Dried DMT-off RNA pelletDried DMT-on RNA pellet
Anhydrous DMSO 100 µL115 µL
Triethylamine (TEA) Not required60 µL
TEA·3HF 125 µL75 µL
Reaction Temperature 65°C65°C
Reaction Time 2.5 hours2.5 hours

Visualizing the Workflow and Mechanism

The following diagrams illustrate the key processes in TBDMS cleavage.

TBDMS_Cleavage_Workflow cluster_synthesis Solid-Phase Synthesis cluster_desilylation 2'-O-TBDMS Cleavage cluster_purification Purification Synth Automated RNA Synthesis Cleavage Cleavage from Support & Base/Phosphate Deprotection (Ammonia/Methylamine) Synth->Cleavage Dissolve Dissolve in Anhydrous DMSO Cleavage->Dissolve Dried RNA Pellet Add_Reagents Add TEA·3HF (and TEA for DMT-on) Dissolve->Add_Reagents Incubate Incubate at 65°C Add_Reagents->Incubate Quench Quench Reaction Incubate->Quench Purify Purification (e.g., HPLC, Cartridge) Quench->Purify Final_RNA Final_RNA Purify->Final_RNA Pure, Functional RNA

Caption: Workflow for TBDMS deprotection in RNA synthesis.

Cleavage_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products RNA_TBDMS RNA-2'-O-Si(tBu)Me2 Pentavalent_Si [RNA-2'-O-Si(tBu)Me2F]⁻ (Pentavalent Silicon) RNA_TBDMS->Pentavalent_Si Nucleophilic Attack Fluoride F⁻ (from TEA·3HF) Fluoride->Pentavalent_Si RNA_OH RNA-2'-OH Pentavalent_Si->RNA_OH Silyl_Fluoride F-Si(tBu)Me2 Pentavalent_Si->Silyl_Fluoride

Caption: Mechanism of fluoride-mediated TBDMS cleavage.

Troubleshooting and Expert Insights

  • Incomplete Deprotection: If analytical methods (e.g., mass spectrometry) indicate the presence of remaining TBDMS groups, ensure that the DMSO used is anhydrous and that the reaction time and temperature are adhered to strictly. For longer or complex RNA sequences, extending the incubation time may be necessary.[2][8]

  • RNA Degradation: The exposure of the 2'-hydroxyl group under basic conditions can lead to phosphodiester bond cleavage. It is therefore critical that the TBDMS group remains intact during the initial ammonia/methylamine deprotection step. The use of a 1:1 mixture of concentrated aqueous ammonia and 8M ethanolic methylamine helps to prevent premature loss of the TBDMS groups.

  • Loss of DMT Group (DMT-On Protocol): Premature detritylation can occur if the reaction mixture becomes acidic. The addition of TEA in the DMT-on protocol helps to buffer the reaction.[11] Additionally, avoid heating the oligonucleotide during the drying step after the initial deprotection.[11]

By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can confidently and reproducibly perform the critical step of 2'-O-TBDMS cleavage to obtain high-quality RNA for a wide range of applications.

References

Sources

crystallization techniques for C15H26N2O5Si structural biology studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Crystallization Techniques for C15H26N2O5Si and Downstream Structural Biology of Modified Oligonucleotides

Executive Summary

The development of nuclease-resistant nucleic acid therapeutics (such as siRNAs and antisense oligonucleotides) relies heavily on chemical modifications to the sugar-phosphate backbone[1]. The compound with the chemical formula C15H26N2O5Si represents a critical synthetic intermediate—specifically, a tert-butyldimethylsilyl (TBDMS)-protected 5'-C-methyl pyrimidine nucleoside[2]. Determining the absolute stereochemistry (R vs. S) of this intermediate is paramount, as the spatial orientation of the 5'-methyl group dictates the thermodynamic stability and biological efficacy of the downstream RNA duplex[3].

This application note details a comprehensive structural biology workflow. It begins with the small-molecule crystallization of the C15H26N2O5Si intermediate to validate its stereocenter, and culminates in the macromolecular co-crystallization of the modified RNA octamers to observe the structural basis of nuclease resistance[4][5].

Small Molecule Crystallization: Validating the C15H26N2O5Si Intermediate

Before incorporating the modified nucleoside into an oligonucleotide via phosphoramidite chemistry, the absolute configuration of the newly formed chiral center at C5' must be confirmed.

Causality of Experimental Design: The bulky, lipophilic TBDMS protecting group is not merely a synthetic requirement for 5'-OH protection; it actively facilitates crystallization. By increasing the molecule's hydrophobicity and providing a rigid steric anchor, the TBDMS group promotes ordered van der Waals packing in the crystal lattice. This enables the formation of high-quality single crystals suitable for X-ray diffraction, which is the only definitive method to distinguish between the (R) and (S) epimers prior to oligo synthesis.

Protocol: Solvent Evaporation Method

  • Preparation: Dissolve 10–20 mg of purified C15H26N2O5Si in a minimal volume (approx. 0.5 mL) of a binary solvent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane).

  • Equilibration: Pierce the cap of the crystallization vial with a fine needle to allow for highly controlled, slow solvent evaporation. Rapid evaporation leads to amorphous precipitation rather than controlled nucleation.

  • Incubation: Leave the vial undisturbed at ambient temperature (20–22°C) in a vibration-free environment for 3 to 7 days.

  • Self-Validation (Matrix Scan): Harvest a single, well-defined crystal and mount it on a diffractometer goniometer. Perform a rapid 10-frame X-ray matrix scan. If the preliminary unit cell parameters yield a≈12.85 Å, b≈6.88 Å, and c≈20.68 Å in the monoclinic P21​ space group, the identity and phase of the C15H26N2O5Si intermediate are validated before committing to full data collection[2].

Table 1: Small Molecule Crystallographic Data for C15H26N2O5Si [2]

ParameterValue
Chemical Formula C15H26N2O5Si
Space Group P21​ (Monoclinic)
Unit Cell Dimensions a=12.8467(17) Å, b=6.8781(8) Å, c=20.678(3) Å
CCDC Identifier 1435400

Macromolecular Crystallization of Modified RNA Duplexes

Once the stereochemistry is confirmed, the nucleoside is deprotected, converted to a phosphoramidite, and incorporated into a target RNA sequence (e.g., the octamer [r(CGAAXUCG)]2, where X is the modified nucleoside)[6].

Causality of Experimental Design: Crystallizing short RNA duplexes requires overcoming the severe electrostatic repulsion of the polyanionic phosphate backbones.

  • 2-Methyl-2,4-pentanediol (MPD): Acts as the primary precipitant. MPD lowers the dielectric constant of the aqueous solvent, stripping the hydration shell from the RNA and driving the duplexes into a crystalline lattice[6].

  • Cobalt Hexamine Chloride[Co(NH3)6Cl3]: This trivalent cation is structurally essential. It specifically docks into the major groove of the A-form RNA helix, neutralizing the backbone charge and bridging adjacent duplexes to form stable crystal contacts required for high-resolution diffraction[6].

Protocol: Sitting-Drop Vapor Diffusion

  • Sample Preparation: Anneal the synthesized RNA octamer by heating to 90°C for 2 minutes and slowly cooling to room temperature over 2 hours. Concentrate to a final duplex concentration of 1.0 mM in RNase-free water.

  • Reservoir Solution: Fill the reservoir well of a sitting-drop plate with 500 µL of 40% (v/v) MPD[6].

  • Drop Formulation: In the sample well, mix 1 µL of the 1.0 mM RNA duplex with 1 µL of the crystallization buffer: 10% MPD, 40 mM Sodium Cacodylate (pH 5.5), 20 mM Co(NH3)6Cl3, 12 mM NaCl, and 80 mM KCl[6].

  • Incubation: Seal the plate with optically clear tape and incubate at 20°C.

  • Self-Validation (Birefringence & Diffraction): Monitor the drop daily; crystals typically appear within 1 to 2 weeks. To differentiate RNA crystals from potential salt (NaCl/KCl) crystals, observe the drop under cross-polarized light. Macromolecular crystals will exhibit distinct birefringence. A room-temperature test shot confirming diffraction beyond 3.0 Å validates the biological nature of the crystal before cryo-cooling.

Table 2: Macromolecular Crystallographic Parameters for Modified Duplexes [4][5]

Parameter(S)-Epimer Duplex(R)-Epimer Duplex
PDB ID 5D8T5DER
Sequence [r(BrCGAAXUCG)]2[r(CGAAXUCG)]2
Space Group P43​21​2 P43​21​2
Resolution 1.20 Å1.80 Å
Structural Impact Mimics natural conformation; high stabilitySteric clash with 3'-phosphate; destabilizing

Structural Biology Workflow Visualization

Workflow N1 Chemical Synthesis C15H26N2O5Si Intermediate N2 Small Molecule Crystallization (Space Group P21) N1->N2 Slow Evaporation N3 Absolute Stereochemistry Validation (R vs S) N2->N3 X-Ray Diffraction N4 Oligonucleotide Synthesis & Duplex Annealing N3->N4 Phosphoramidite Chemistry N5 Macromolecular Crystallization (Sitting-Drop, MPD/CoHex) N4->N5 1 mM Duplex N6 X-Ray Diffraction (PDB: 5DER, 5D8T) N5->N6 Major Groove Binding N7 Rational Design of Nuclease-Resistant Therapeutics N6->N7 Structural Insights

Figure 1: Structural biology workflow from C15H26N2O5Si intermediate to macromolecular structure.

References

  • Kel'in AV, Zlatev I, Harp J, et al. "Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides." The Journal of Organic Chemistry, 2016. URL:[Link]

  • Harp JM, Egli M. "PDB Entry 5D8T: RNA octamer containing (S)-5' methyl, 2'-F U." Protein Data Bank, 2016. URL:[Link]

  • Harp JM, Egli M. "PDB Entry 5DER: RNA oligonucleotide containing (R)-C5'-ME-2'F U." Protein Data Bank, 2016. URL:[Link]

  • Cambridge Crystallographic Data Centre. "CCDC 1435400: Experimental Crystal Structure Determination." CCDC, 2016. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Silylation of C15H26N2O5Si & Related Substrates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting silylation reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with complex, polyfunctional molecules, typified by the molecular formula C15H26N2O5Si. The principles and protocols discussed herein are broadly applicable to substrates possessing multiple hydroxyl, amino, and/or carboxylic acid groups where achieving high-yield, selective silylation is a critical challenge.

Silylation is a cornerstone of modern organic synthesis, primarily used to temporarily protect reactive functional groups like alcohols, amines, and carboxylic acids.[1][2][3] By converting a polar and reactive group (e.g., -OH) into a less polar, more stable silyl ether (-OSiR3), chemists can perform reactions on other parts of a molecule without interference.[1][2] However, with complex substrates, achieving the desired outcome is not always straightforward. Low yields, incomplete reactions, and the formation of multiple products are common hurdles.

This guide provides a structured approach to diagnosing and solving these issues, grounded in the fundamental principles of reaction kinetics and selectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the planning and execution of silylation reactions.

Q1: What is the most common reason for a low yield in my silylation reaction? The most frequent culprits are the presence of moisture, which consumes the silylating agent, and suboptimal reaction conditions (reagent choice, solvent, temperature, or base).[4][5] For complex molecules, steric hindrance around the target functional group can also significantly slow the reaction.[4]

Q2: How do I choose the right silylating agent for my C15H26N2O5Si substrate? The choice depends on two factors: reactivity and the desired stability of the resulting silyl ether.[1]

  • For sterically unhindered or less reactive hydroxyl groups , a highly reactive agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or Trimethylsilyl chloride (TMSCl) may be suitable.[6][7]

  • For selective protection or to ensure stability during subsequent steps , a bulkier agent like tert-Butyldimethylsilyl chloride (TBDMSCl) or Triisopropylsilyl chloride (TIPSCl) is recommended.[3][8][9] The steric bulk of these groups allows for selective reaction with less hindered alcohols (e.g., primary over secondary).[3][9]

Q3: My reaction has stalled, and a significant amount of starting material remains. What should I do? This indicates either insufficient reactivity or deactivation of the silylating agent. Consider the following:

  • Increase the equivalents of the silylating agent and the base.

  • Gently heat the reaction; many silylations proceed well between 40-80°C.[6]

  • Switch to a more powerful silylating agent (e.g., from TBDMSCl to TBDMS-triflate).[10][11]

  • Ensure your solvent and reagents are rigorously anhydrous.[4][12]

Q4: My TLC/LC-MS analysis shows multiple product spots. What is happening? This is likely due to non-selective silylation of multiple functional groups (e.g., two different hydroxyl groups or a hydroxyl and an amino group). The C15H26N2O5Si formula suggests several potential reactive sites. To improve selectivity, use a more sterically hindered silylating agent (like TBDPSCl) which will preferentially react at the most accessible site.[8]

Q5: I'm losing my product during aqueous work-up or silica gel chromatography. How can I prevent this? This indicates that your silyl ether is not stable enough for the purification conditions. Silyl ethers are susceptible to cleavage by acid.[8][13][14]

  • During work-up, use a mild buffer like saturated aqueous sodium bicarbonate instead of water or acidic solutions.[8]

  • For chromatography, the inherent acidity of silica gel can cleave labile silyl ethers.[8] To mitigate this, you can either use pre-treated, neutral silica gel or add a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to your eluent.[8]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental failures.

Problem 1: Incomplete Conversion or Stalled Reaction

A reaction that fails to reach completion is one of the most common issues. The root cause is often related to insufficient reactivity of the system.

Root Cause Analysis:

  • Moisture Contamination: Silylating agents react rapidly with water. Any moisture in the solvent, on the glassware, or in the starting material will consume the reagent, leading to a lower effective concentration.[4][12]

  • Insufficient Reagent Equivalents: For sterically hindered alcohols or less reactive systems, a larger excess of the silylating agent and base is often required to drive the reaction to completion.[4]

  • Suboptimal Reagent Choice: The chosen silylating agent may not be reactive enough for the target functional group, especially in the case of hindered secondary or tertiary alcohols.[4][15]

  • Inadequate Catalysis/Activation: For chlorosilane reagents (e.g., TBDMSCl), a base is required. Imidazole is particularly effective as it not only acts as a base but also as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.[16][17] In some solvents like DMF, the solvent itself can act as a Lewis base to activate the silyl chloride.[16][18]

  • Low Temperature: Like most chemical reactions, silylation rates are temperature-dependent. Reactions that are sluggish at room temperature can often be accelerated by moderate heating.

Table 1: Comparison of Common Silylating Agents

Silylating AgentCommon AbbreviationRelative ReactivityResulting Silyl Ether Stability (Acid)Key Application Notes
Trimethylsilyl ChlorideTMSClHighLow (Relative Stability ≈ 1)[19]Very reactive, but TMS ethers are often too labile for multi-step synthesis.[8]
tert-Butyldimethylsilyl ChlorideTBDMSCl or TBSClModerateModerate (Relative Stability ≈ 20,000)[20]The most common choice for a balance of reactivity and stability.[8][9]
Triisopropylsilyl ChlorideTIPSClLowHigh (Relative Stability ≈ 700,000)[20]Very bulky, used for selective protection and for products needing high stability.[8][19]
tert-Butyldiphenylsilyl ChlorideTBDPSClLowVery High (Relative Stability ≈ 5,000,000)[20]Offers excellent stability, particularly robust against acidic conditions.[8][13]
N,O-Bis(trimethylsilyl)acetamideBSAVery HighLow (TMS ether)A powerful silylating agent that produces a neutral acetamide byproduct.[3]

Experimental Protocol: Small-Scale Reaction Optimization

  • Preparation: Rigorously dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon.

  • Reagents: Dissolve your substrate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Addition: Add imidazole (2.5 equiv) and stir until dissolved. Then, add TBDMSCl (1.5 equiv).[9]

  • Monitoring: Stir at room temperature and monitor the reaction by TLC every 1-2 hours.

  • Troubleshooting Step: If after 4 hours, <50% conversion is observed, gently heat the reaction mixture to 40-60°C and continue to monitor. If the reaction is still stalled, add an additional portion of TBDMSCl (0.5 equiv) and imidazole (1.0 equiv).

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Corrective Actions cluster_3 Resolution Start Low Conversion by TLC/LCMS CheckMoisture Are reagents & solvents rigorously anhydrous? Start->CheckMoisture CheckEquiv Are reagent equivalents sufficient (≥1.5 eq)? CheckMoisture->CheckEquiv Yes Dry Action: Use fresh, anhydrous solvents. Dry starting material. CheckMoisture->Dry No IncreaseEquiv Action: Increase equivalents of silylating agent & base. CheckEquiv->IncreaseEquiv No Heat Action: Increase temperature to 40-60°C. CheckEquiv->Heat Yes Dry->Start IncreaseEquiv->Start StrongerAgent Action: Switch to a more reactive silylating agent (e.g., TBDMSOTf). Heat->StrongerAgent Ineffective Success Reaction Complete Heat->Success Effective StrongerAgent->Success

Caption: Workflow for work-up and purification of silyl ethers.

Section 3: Reference Protocol

General Protocol for Silylation of a Primary Alcohol using TBDMSCl This protocol is a robust starting point for the selective protection of a primary alcohol in the presence of more hindered secondary or tertiary alcohols. [9]

  • Setup: Under an inert atmosphere (N2 or Ar), add the polyfunctional substrate (1.0 equiv) and imidazole (2.5 equiv) to a flame-dried flask.

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M. Stir until all solids have dissolved.

  • Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2-1.5 equiv) portion-wise at room temperature. An exotherm may be observed. For highly sensitive substrates, the addition can be performed at 0°C. [9]4. Reaction: Stir the mixture at room temperature. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. [9]5. Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with saturated brine (1x) to remove DMF and imidazole salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. If the product is sensitive, use silica gel neutralized with triethylamine as described in Section 2.

References

  • Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. PMC. Available from: [Link]

  • Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. Available from: [Link]

  • An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. Available from: [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. Available from: [Link]

  • Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel. PubMed. Available from: [Link]

  • Techniques for silylation. ResearchGate. Available from: [Link]

  • Silyl Groups - Technical Library. Gelest. Available from: [Link]

  • tert-Butyldimethylsilyl O-protected chitosan and chitooligosaccharides: useful precursors for N-modifications in common organic solvents. PubMed. Available from: [Link]

  • Methoximation and TBDMS silylation. Michigan State University. Available from: [Link]

  • Silylation Overview. Fluka Analytical. Available from: [Link]

  • Silylation. Wikipedia. Available from: [Link]

  • Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. RSC Publishing. Available from: [Link]

  • Deprotection of Silyl Ethers - Technical Library. Gelest. Available from: [Link]

  • A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. Available from: [Link]

  • What is the best procedure for silylation of hydroxy compounds? ResearchGate. Available from: [Link]

  • Chromatographic Evidence of Silyl Ether Formation (SEF) in Supercritical Fluid Chromatography. PubMed. Available from: [Link]

  • Proposed activation of silyl chloride by imidazole‐based nucleophiles... ResearchGate. Available from: [Link]

  • Leaving Group Effects on the Selectivity of the Silylation of Alcohols: The Reactivity–Selectivity Principle Revisited. Organic Letters. Available from: [Link]

  • Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC. Available from: [Link]

  • General Silylation Procedures - Technical Library. Gelest. Available from: [Link]

  • A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis. Available from: [Link]

  • The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. Available from: [Link]

  • Why do my silylations always fail? Chromatography Forum. Available from: [Link]

  • Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. Available from: [Link]

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. ScienceDirect. Available from: [Link]

  • When a good silylation protocol goes bad, what are the usual suspects? ResearchGate. Available from: [Link]

  • What are some common causes of low reaction yields? Reddit. Available from: [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. PMC. Available from: [Link]

  • Studies on immobilized polymer-bound imidazole copper(II) complexes as catalysts. University of Groningen. Available from: [Link]

Sources

optimizing C15H26N2O5Si cleavage conditions to prevent side reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Nucleoside & Oligonucleotide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical nuances of handling C15H26N2O5Si (specifically, 5'-O-TBDMS-2'-deoxyuridine or 3'-O-TBDMS-2'-deoxyuridine).

While the tert-butyldimethylsilyl (TBDMS) group is a cornerstone of hydroxyl protection, its cleavage (desilylation) is a frequent point of failure. Improper conditions can lead to critical side reactions, including phosphodiester backbone cleavage (if part of an oligomer), depyrimidination, or incomplete deprotection. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure absolute product integrity.

Mechanistic Overview: The Chemistry of Desilylation

Fluoride-based desilylation relies on the exceptionally high bond dissociation energy of the Si–F bond (~582 kJ/mol), which provides the thermodynamic driving force to cleave the Si–O bond. However, the choice of the fluoride source dictates the reaction's pH and nucleophilicity. Reagents like TBAF are highly basic and hygroscopic; trace water generates hydroxide ions, leading to base-catalyzed side reactions. Conversely, TEA·3HF provides a mildly acidic to neutral environment, suppressing base-catalyzed degradation but requiring thermal activation to overcome the lower nucleophilicity of its hydrogen-bonded fluoride species.

G Substrate C15H26N2O5Si (TBDMS-2'-Deoxyuridine) TBAF TBAF / THF (Basic Fluoride) Substrate->TBAF TEA3HF TEA·3HF (Mild Fluoride) Substrate->TEA3HF Acid Acidic Cleavage (AcOH / Dowex) Substrate->Acid Product Desilylated Target (2'-Deoxyuridine) TBAF->Product Strictly anhydrous Side1 Side Reaction: Backbone Cleavage TBAF->Side1 Moisture/Prolonged TEA3HF->Product 65°C, 2.5h Side3 Side Reaction: Incomplete Cleavage TEA3HF->Side3 Room Temp Acid->Product Mild conditions Side2 Side Reaction: Depyrimidination Acid->Side2 Strong acid/Heat

Fig 1: Reaction pathways and side reactions for TBDMS cleavage of C15H26N2O5Si.

Troubleshooting Guides & FAQs

Q1: When using TBAF in THF to cleave the TBDMS group, I am observing significant degradation and lower molecular weight impurities. What is causing this? Root Cause : TBAF (Tetrabutylammonium fluoride) is inherently basic. In the presence of even trace amounts of atmospheric moisture, it generates hydroxide ions ( OH− ). If your deoxyuridine monomer is part of a larger phosphotriester or cyanoethyl-protected oligonucleotide, this basicity leads to premature cleavage of the phosphodiester backbone or unwanted cyanoethyl adduct formation [1]. Corrective Action : Switch to TEA·3HF (Triethylamine trihydrofluoride). TEA·3HF is a buffered fluoride source that operates near a neutral pH, virtually eliminating base-catalyzed backbone cleavage[2]. If TBAF must be used for sterically hindered analogs, rigorously dry the TBAF solution over activated 4Å molecular sieves prior to use.

Q2: I switched to TEA·3HF, but my HPLC analysis shows incomplete TBDMS cleavage (unreacted C15H26N2O5Si remains). How do I drive the reaction to completion? Root Cause : Because TEA·3HF is heavily hydrogen-bonded, the active fluoride nucleophile is less available at room temperature compared to TBAF. Running the reaction at 20–25°C often results in an equilibrium state or stalled kinetics. Corrective Action : Thermal activation is required. Heat the reaction mixture to 65°C for 2.5 hours [1]. Additionally, adding a polar aprotic co-solvent like anhydrous DMSO disrupts the hydrogen-bonding network of the reagent, increasing the effective concentration of reactive fluoride ions.

Q3: I attempted acidic cleavage using aqueous acetic acid or Dowex sulfonic acid resin, but I detected free uracil in my mass spec results. Why? Root Cause : While pyrimidine glycosidic bonds (like in deoxyuridine) are generally more stable to acid than purines, prolonged exposure to strong acids or elevated temperatures protonates the nucleobase. This weakens the C1'-N1 glycosidic bond, leading to depyrimidination (cleavage of the nucleobase from the sugar ring) [3]. Corrective Action : Acidic desilylation should be reserved only for substrates with base-sensitive functional groups that absolutely cannot tolerate fluoride. For standard C15H26N2O5Si cleavage, fluoride-based methods are vastly superior and safer.

Q4: How do I safely quench the TEA·3HF reaction to prevent acidic degradation during the concentration/workup phase? Root Cause : Although TEA·3HF is mild during the reaction, concentrating the mixture under vacuum removes the volatile triethylamine faster than the HF, causing the pH of the residual solution to drop drastically. This sudden spike in acidity causes late-stage depyrimidination [4]. Corrective Action : Always quench the reaction with a neutralizing buffer (e.g., 0.1 M TEAB or Glen-Pak™ RNA Quenching Buffer) before solvent evaporation or cartridge purification.

Quantitative Data: Comparison of Desilylation Reagents

Cleavage ReagentReaction TempReaction TimepH EnvironmentSide Reaction RiskCleavage Efficiency
TBAF (1M in THF) 20–25°C12–24 hoursBasicHigh (if wet)80–90%
TEA·3HF 65°C2.5 hoursMildly AcidicLow>95%
Dowex (H+) Resin 20–25°C1–4 hoursHighly AcidicModerate to HighVariable

Self-Validating Experimental Protocol: Optimized TEA·3HF Desilylation

This protocol is designed with built-in validation checks to ensure the structural integrity of the deoxyuridine product at every phase.

Step 1: Preparation and Solvation

  • Dry the C15H26N2O5Si substrate (or the oligonucleotide containing it) under high vacuum for 2 hours.

    • Validation Check: The substrate must appear as a crisp, dry foam or powder. Any oiliness indicates residual solvent/moisture which will buffer the TEA·3HF and slow the reaction kinetics.

  • Dissolve the substrate in anhydrous DMSO (100 µL per µmol of substrate).

Step 2: Reagent Addition

  • Add 60 µL of anhydrous Triethylamine (TEA) and mix gently.

    • Causality: This pre-basification prevents any transient acidic spikes when the HF reagent is introduced.

  • Add 125 µL of TEA·3HF.

    • Validation Check: The solution should remain perfectly clear. Cloudiness indicates moisture contamination or salt precipitation.

Step 3: Thermal Cleavage

  • Seal the reaction vial tightly and incubate in a heating block at 65°C for exactly 2.5 hours.

    • Causality: 65°C provides the exact kinetic energy required to break the Si–O bond using the attenuated fluoride source without inducing thermal degradation of the pyrimidine ring.

Step 4: Quenching and Recovery

  • Remove the vial from the heat block and immediately add 1.75 mL of a neutral quenching buffer (e.g., 0.1 M Triethylammonium bicarbonate [TEAB], pH 7.5).

    • Validation Check: Test the pH of a 1 µL aliquot on indicator paper; it must read between 7.0 and 7.5 to confirm safe neutralization.

  • Proceed immediately to desalting via a solid-phase extraction (SPE) cartridge or HPLC purification.

References

  • 1 3.2 4.

Sources

Technical Support Center: Troubleshooting & Long-Term Storage of C15H26N2O5Si

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5'-O-TBDMS-2'-deoxyuridine (Molecular Formula: C15H26N2O5Si). This compound is a critical nucleoside analog and building block utilized extensively in oligonucleotide synthesis and the development of antiviral therapeutics[1].

Because the tert-butyldimethylsilyl (TBDMS) protecting group is highly sensitive to specific environmental factors, improper storage rapidly leads to compound degradation, compromising downstream experimental reproducibility. This guide provides authoritative, field-proven methodologies to ensure the structural integrity of your compound over long-term storage.

Part 1: Mechanistic Grounding – The Causality of Degradation

To prevent degradation, researchers must first understand the chemical vulnerabilities of C15H26N2O5Si. The degradation of this compound is not random; it follows predictable thermodynamic and kinetic pathways driven by environmental exposure.

  • Acid-Catalyzed Desilylation (Primary Threat): The TBDMS group is engineered to protect the 5'-hydroxyl group during synthesis, but it is highly susceptible to acid-catalyzed hydrolysis[2]. Even trace amounts of ambient moisture can dissolve atmospheric CO₂, forming weak carbonic acid. Over months of storage, this micro-acidic environment acts as a catalyst, cleaving the Si-O bond and reverting the molecule to unprotected 2'-deoxyuridine and TBDMS-OH.

  • Depyrimidination (Secondary Threat): While pyrimidine N-glycosidic bonds are generally more stable than purines, prolonged exposure to moisture and acidic conditions can trigger the cleavage of the nucleobase (uracil) from the deoxyribose sugar ring.

  • Fluoride Contamination: Silicon has a tremendous thermodynamic affinity for fluoride ions. Trace fluoride contamination from glassware washing or adjacent reagents will rapidly and irreversibly strip the TBDMS group[2].

Part 2: Troubleshooting FAQs

Q1: I stored my C15H26N2O5Si at -20°C, but LC-MS shows significant loss of the TBDMS group. Why did it degrade in the freezer? A1: The degradation was likely caused by condensation during freeze-thaw cycles. When a cold vial is opened in a humid laboratory, ambient water vapor instantly condenses on the cold powder. Once returned to the freezer, this trapped moisture slowly drives acid-catalyzed desilylation[2]. Solution: Always equilibrate the vial to room temperature in a desiccator before opening.

Q2: How can I rescue a partially degraded batch of C15H26N2O5Si? A2: If degradation (desilylation) has occurred, the batch cannot be chemically "rescued" without performing a full re-silylation synthesis using TBDMS-Cl and imidazole. Instead, you must purify the remaining intact compound using flash column chromatography or preparative HPLC to separate the hydrophobic intact C15H26N2O5Si from the more polar, desilylated 2'-deoxyuridine.

Q3: Is it better to store the compound in solution or as a dry powder? A3: Always store C15H26N2O5Si as a lyophilized dry powder . Storing it in solution (even in anhydrous solvents like DMSO or DMF) significantly increases the kinetic rate of degradation if trace water or nucleophiles are present. If you must store it in solution, use anhydrous, amine-stabilized solvents to maintain a slightly basic pH, which protects the TBDMS group.

Part 3: Self-Validating Experimental Protocols

To guarantee the trustworthiness of your storage pipeline, implement the following self-validating protocols. The causality behind each step is designed to eliminate the specific degradation mechanisms outlined above.

Protocol 1: Anhydrous Aliquoting and Storage Pipeline

Objective: Prevent moisture ingress and eliminate freeze-thaw cycles.

  • Equilibration: Transfer the bulk vial of C15H26N2O5Si from cold storage into a vacuum desiccator. Allow it to equilibrate to room temperature for at least 2 hours. Causality: Prevents atmospheric moisture from condensing on the cold compound.

  • Inert Handling: Move the sealed vial into a glove box purged with dry Argon, or work under a continuous stream of Argon. Causality: Argon is heavier than air and displaces both oxygen and moisture-laden CO₂.

  • Aliquoting: Weigh the compound into single-use amber glass vials. Causality: Single-use aliquots eliminate future freeze-thaw cycles. Amber glass prevents potential photolytic degradation.

  • Purging & Sealing: Purge each individual vial with Argon gas for 10 seconds. Immediately seal with a PTFE-lined screw cap. Causality: PTFE provides a superior, moisture-impermeable barrier compared to standard rubber or silicone septa.

  • Storage: Place the aliquots in a secondary container filled with indicating silica gel desiccant, and store at -20°C (or -80°C for >1 year storage).

Protocol 2: Quality Control (QC) via HPLC

Objective: Verify structural integrity before downstream use.

  • Sample Preparation: Dissolve a 1 mg test aliquot in 1 mL of anhydrous HPLC-grade Acetonitrile.

  • Buffer Selection: Prepare a mobile phase of Water and Acetonitrile, both buffered with 0.1% Triethylamine (TEA). Causality: TEA maintains a slightly basic pH, preventing on-column acid-catalyzed desilylation during the run.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Run a gradient of 10% to 90% Acetonitrile over 15 minutes. Monitor UV absorbance at 260 nm.

  • Validation Logic: The intact C15H26N2O5Si will elute significantly later than the desilylated 2'-deoxyuridine due to the extreme hydrophobicity of the TBDMS group. If a dual-peak is observed, the batch is compromised.

Part 4: Quantitative Data Summaries

The following table summarizes the expected degradation kinetics of C15H26N2O5Si under various environmental conditions, emphasizing the critical need for anhydrous, cold storage.

Storage ConditionAtmosphereMoisture ControlEst. Monthly Degradation RateRecommended Shelf Life
Room Temp (25°C) Ambient AirNone5.0% - 10.0%< 1 Week
4°C (Refrigerator) Ambient AirNone1.0% - 2.0%1 - 2 Months
-20°C (Freezer) Ambient AirFrequent Openings0.5% - 1.0%3 - 6 Months
-20°C (Freezer) Argon PurgedDesiccated< 0.1%> 12 Months
-80°C (Ultra-Low) Argon PurgedDesiccated< 0.01%> 24 Months

Part 5: Mandatory Visualizations

Degradation Pathway of C15H26N2O5Si

degradation_pathway Compound 5'-O-TBDMS-2'-deoxyuridine (Intact C15H26N2O5Si) AcidH2O Trace Acid (H+) & Moisture (Condensation/CO2) Compound->AcidH2O Environmental Exposure Intermediate 2'-deoxyuridine + TBDMS-OH (Desilylation) AcidH2O->Intermediate Hydrolysis of Si-O Bond ProlongedAcid Prolonged Acid Exposure Intermediate->ProlongedAcid Continued Exposure Degraded Uracil + 2-Deoxyribose (Depyrimidination) ProlongedAcid->Degraded N-Glycosidic Cleavage

Fig 1: Stepwise chemical degradation pathway of C15H26N2O5Si via acid-catalyzed hydrolysis.

Optimal Long-Term Storage Workflow

storage_workflow Start Receive C15H26N2O5Si Dry Equilibrate & Dry (Vacuum Desiccator) Start->Dry Purge Purge with Argon Gas (Displace O2 & Moisture) Dry->Purge Aliquots Create Single-Use Aliquots (Prevent Freeze-Thaw) Purge->Aliquots Store Store at -20°C to -80°C (PTFE Sealed) Aliquots->Store QC Pre-Use QC via HPLC (Validate Integrity) Store->QC Before Experimentation

Fig 2: Self-validating workflow for the anhydrous aliquoting and storage of C15H26N2O5Si.

References

  • American Chemical Suppliers. "tbdms suppliers USA". American Chemical Suppliers Database. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers". Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "Chemoselective Deprotection of Triethylsilyl Ethers". PMC Database. Available at: [Link]

Sources

resolving C15H26N2O5Si solubility issues in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oligonucleotide Synthesis and Drug Development. As a Senior Application Scientist, I frequently consult with researchers who encounter critical workflow bottlenecks due to the complex solvation thermodynamics of silyl-protected nucleosides.

The compound C15H26N2O5Si (commonly utilized as 3'-O-TBDMS-2'-deoxyuridine or its structural isomers) is a highly specialized building block. While the tert-butyldimethylsilyl (TBDMS) protecting group is essential for preventing unwanted side reactions during chain elongation, it introduces significant solubility challenges in standard polar aprotic solvents.

This guide provides field-proven, self-validating protocols and mechanistic insights to resolve these issues without compromising your synthesis yields.

Mechanistic Causality: The Thermodynamic Solvation Mismatch

To troubleshoot solubility, we must first understand the molecular forces at play. Why does C15H26N2O5Si often precipitate or form suspensions in 100% Acetonitrile (MeCN), the industry-standard solvent for automated synthesis?

The root cause is a thermodynamic mismatch between the solute's structural dichotomy and the solvent's properties:

  • Hydrogen Bonding Lattice: The unprotected imide nitrogen (N3) and carbonyl oxygen atoms (C2, C4) on the uracil nucleobase form strong, highly ordered intermolecular hydrogen-bonded networks.

  • Lipophilic Shielding: The bulky TBDMS group is highly hydrophobic.

  • Solvent Limitations: Acetonitrile is a polar aprotic solvent with a high dielectric constant ( ϵ≈37.5 ). While it excels at solvating polar phosphoramidites, it cannot donate hydrogen bonds to disrupt the uracil lattice. Furthermore, the highly polar MeCN molecules struggle to solvate the lipophilic TBDMS group, leading to an unfavorable entropy of solvation.

When the monomer concentration exceeds ~0.05 M in pure MeCN, the crystal lattice energy outcompetes the solvation energy. This results in rapid micro-aggregation, which manifests as cloudy solutions, clogged synthesizer lines, and ultimately, failed coupling cycles .

Troubleshooting FAQs

Q1: My C15H26N2O5Si monomer precipitates in the automated synthesizer lines when using 100% Acetonitrile. How do I fix this without altering the coupling chemistry? A1: You must disrupt the lattice energy by introducing a co-solvent that better solvates the lipophilic TBDMS group. The industry standard is to transition from 100% MeCN to a 50:50 (v/v) mixture of Anhydrous Dichloromethane (DCM) and Acetonitrile . DCM effectively solvates the bulky silyl ether, while MeCN maintains the necessary dielectric environment for the subsequent tetrazole-mediated coupling step.

Q2: I am performing a downstream functionalization in DMF, but dissolution takes hours. Can I heat the solution to speed it up? A2: No. Heating polar aprotic solvents like DMF or DMSO above 40°C in the presence of trace moisture risks premature desilylation or silyl group migration (e.g., 3'-O to 5'-O migration). Instead of heat, utilize Resonant Acoustic Mixing (RAM) or mild ultrasonic bath sonication (strictly maintained at 20–25°C) for 5–10 minutes . DMF is an excellent hydrogen-bond acceptor and will eventually break the uracil-uracil interactions, but the kinetic barrier requires mechanical, not thermal, energy.

Q3: Does the choice of coupling activator influence the solubility of the C15H26N2O5Si monomer during the reaction phase? A3: Yes. Standard 1H-tetrazole has limited solubility in MeCN (~0.5 M) and can co-precipitate with sterically hindered TBDMS monomers at the mixing node. Upgrading your activator to 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) not only accelerates the coupling kinetics for bulky monomers but also provides a highly soluble microenvironment that prevents transient precipitation during the activation step .

Quantitative Data: Solubility Profiles

The following table summarizes the equilibrium solubility limits of C15H26N2O5Si to help you select the appropriate solvent system for your specific workflow.

Solvent System (Anhydrous)Dielectric Constant ( ϵ )Max Solubility at 20°CRecommended Application
100% Acetonitrile (MeCN) 37.5~0.05 MNot recommended for high-yield automated synthesis.
50:50 DCM : MeCN ~23.3>0.20 M Optimal for automated solid-phase synthesis.
100% Tetrahydrofuran (THF) 7.5>0.30 MManual batch synthesis; RAM coupling.
100% Dimethylformamide (DMF) 36.7~0.15 MDownstream functionalization (requires sonication).
100% Dimethyl Sulfoxide (DMSO) 46.7>0.50 MAnalytical assays (difficult to remove in vacuo).

Self-Validating Experimental Protocol

Preparation of a Stable 0.15 M C15H26N2O5Si Solution for Automated Synthesis

Note: This protocol utilizes a sequential solvation technique to ensure the lipophilic domains are fully solvated before introducing the highly polar phase.

  • Desiccation (Moisture Elimination): Transfer the required mass of C15H26N2O5Si powder into a clean, dry synthesizer vial. Place the vial in a vacuum desiccator over P2​O5​ for a minimum of 12 hours. Causality: Even trace water (<50 ppm) acts as a nucleation site for aggregation in aprotic solvents.

  • Primary Solvation (Lipophilic Phase): Add exactly 50% of the target final volume using Anhydrous Dichloromethane (DCM, <10 ppm H2​O ). Swirl gently for 2 minutes until the bulk powder is completely dissolved. Causality: The low-polarity DCM rapidly solvates the hydrophobic TBDMS group, breaking the initial macroscopic crystal structure.

  • Secondary Solvation (Polar Phase): Add the remaining 50% volume using Anhydrous Acetonitrile (MeCN, <10 ppm H2​O ).

  • Homogenization: Cap the vial under an argon atmosphere and sonicate in a water bath at 20°C for exactly 3 minutes to ensure complete microscopic homogenization.

  • Validation Check (Self-Validating System): Visually inspect the solution against a stark black background under bright light. The solution must be optically clear with zero Tyndall effect (light scattering). If micro-cloudiness persists, the solvent is compromised by moisture and must be discarded.

  • Maintenance: Add activated 3Å molecular sieves to the vial to maintain anhydrous conditions while on the synthesizer deck.

Troubleshooting Workflow Visualization

SolventTroubleshooting Start C15H26N2O5Si Monomer in 100% Acetonitrile Check Is Target Conc. > 0.05M? Start->Check HighConc Use 50:50 DCM:MeCN Co-solvent System Check->HighConc Yes LowConc Observe for Precipitation or Cloudiness at 20°C Check->LowConc No Proceed Proceed to Automated Oligo Synthesizer HighConc->Proceed Precip Precipitation Occurs? LowConc->Precip AddTHF Add 10-20% THF Sonicate 5 mins at 20°C Precip->AddTHF Yes Precip->Proceed No AddTHF->Proceed

Workflow for troubleshooting C15H26N2O5Si solubility in automated RNA/DNA synthesis.

References

  • Source: Google Patents (US20110137010A1)
  • Title: Synthesis of short DNA and RNA fragments by resonant acoustic mixing (RAM) Source: RSC Mechanochemistry URL: [Link]

Technical Support Center: Minimizing Steric Hindrance in C15H26N2O5Si Nucleoside Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 5'-O-TBDMS-2'-deoxyuridine (Chemical Formula: C15H26N2O5Si) 1.

While the tert-butyldimethylsilyl (TBDMS) group offers excellent orthogonal protection during complex oligonucleotide synthesis, its massive steric bulk frequently compromises downstream 3'-OH phosphitylation and solid-phase coupling efficiencies. Below, we dissect the causality of these bottlenecks and provide field-validated, self-monitoring protocols to bypass them.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the 3'-O-phosphitylation of 5'-O-TBDMS-2'-deoxyuridine stalling at 60-70% conversion? A: The primary culprit is the sheer steric volume of the 5'-TBDMS group. Due to the rotational flexibility of the exocyclic C4'-C5' bond, the TBDMS group frequently adopts conformations that physically fold over and shield the secondary 3'-hydroxyl group 2. When using standard 1H-tetrazole as an activator, the resulting tetrazolide intermediate lacks the thermodynamic driving force to penetrate this sterically crowded transition state. Resolution: Switch your activation chemistry to 4,5-Dicyanoimidazole (DCI). DCI is significantly more nucleophilic and allows for higher effective reagent concentrations, forcing the reaction forward despite the steric barrier 3.

Q2: During reverse (5' 3') solid-phase oligonucleotide synthesis using a 5'-O-TBDMS-dU-3'-phosphoramidite, my coupling efficiency drops below 98%. How can I optimize this? A: In reverse synthesis, the incoming phosphoramidite carries the bulky 5'-TBDMS group, which physically clashes with the support-bound hydroxyl group during the critical nucleophilic attack phase . Resolution: You must alter the reaction kinetics. Extend the coupling time from the standard 1.5 minutes to 6–8 minutes. Furthermore, substitute standard tetrazole with 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT). These substituted tetrazoles possess higher acidity (pKa ~4.3), accelerating the protonation of the phosphoramidite nitrogen and drastically improving yields in hindered environments 5.

Q3: Are there risks of protecting group migration (isomerization) during these extended, highly activated couplings? A: No. A critical structural distinction must be made: C15H26N2O5Si is a 2'-deoxyuridine derivative 1. The notorious 2'-to-3' silyl migration that plagues RNA synthesis—which often dictates the use of alternative TOM-protecting groups or BTT to minimize stereochemical bias 6—is chemically impossible here due to the absence of a 2'-hydroxyl group. Your troubleshooting should remain strictly focused on overcoming steric clash and maintaining rigorous moisture control.

Part 2: Mechanistic Pathway Visualization

Workflow Start 5'-O-TBDMS-2'-deoxyuridine (C15H26N2O5Si) Clash Steric Clash at 3'-OH (TBDMS Shielding) Start->Clash Addition Reagent Bis(diisopropylamino) cyanoethylphosphite Reagent->Clash Addition Act_Tet 1H-Tetrazole Activator (pKa ~4.8) Clash->Act_Tet Standard Protocol Act_DCI DCI Activator (pKa ~5.2) Clash->Act_DCI Optimized Protocol Inter_Tet Tetrazolide Intermediate (Low Reactivity) Act_Tet->Inter_Tet Inter_DCI Imidazolium Intermediate (High Reactivity) Act_DCI->Inter_DCI Result_Low Stalled Reaction (<70% Yield) Inter_Tet->Result_Low Hindered Attack Result_High Successful Phosphitylation (>95% Yield) Inter_DCI->Result_High Rapid Attack

Fig 1: Mechanistic pathway comparing standard vs. optimized activation for hindered 3'-OH coupling.

Part 3: Quantitative Activator Analysis

To select the appropriate activator for your specific C15H26N2O5Si coupling application, consult the empirical data summarized below.

Table 1: Activator Performance in Sterically Hindered (TBDMS) Couplings

ActivatorpKaRelative KineticsRecommended TimeExpected EfficiencyKey Advantage / Causality
1H-Tetrazole 4.801.0x (Baseline)>15 min< 70%Standard reagent; insufficient for bulky silyl groups.
DCI 5.20~3.5x5–8 min> 95%High solubility allows higher effective concentration [[3]]().
ETT 4.28~4.0x4–6 min> 98%High acidity rapidly protonates phosphoramidite 5.
BTT 4.30~4.2x4–6 min> 98%Balances high reactivity with minimal detritylation risk 6.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized 3'-O-Phosphitylation of 5'-O-TBDMS-2'-deoxyuridine

This protocol utilizes the phosphoramidite exchange method, specifically engineered to bypass the steric constraints of the 5'-TBDMS group. It includes built-in validation steps to prevent downstream failures.

Step 1: Azeotropic Drying

  • Action: Dissolve 10 mmol of 5'-O-TBDMS-2'-deoxyuridine in 20 mL anhydrous pyridine. Evaporate under reduced pressure. Repeat this process twice using 20 mL of anhydrous acetonitrile.

  • Causality: Trace moisture will preferentially react with the phosphitylating reagent, generating unreactive H-phosphonate byproducts. Azeotropic distillation ensures absolute dehydration.

Step 2: Activation & Coupling

  • Action: Purge the reaction flask with Argon. Dissolve the dried nucleoside in 30 mL anhydrous dichloromethane (DCM). Add 5 mmol (0.5 eq) of 4,5-Dicyanoimidazole (DCI) as a 0.5 M solution in acetonitrile. Dropwise, add 12 mmol (1.2 eq) of 2-cyanoethyl tetraisopropylphosphorodiamidite via syringe. Stir at room temperature.

  • Causality: DCI acts as a potent nucleophilic catalyst. It displaces the diisopropylamine leaving group far more effectively than standard bases, forming a highly reactive imidazolium intermediate that forces the reaction at the hindered 3'-OH [[3]]().

Step 3: In-Process Validation (Self-Validation Check)

  • Action: After 90 minutes, perform a Thin Layer Chromatography (TLC) check using an eluent of 45:45:10 Hexane/Ethyl Acetate/Triethylamine (TEA).

  • Validation: The starting material (Rf ~0.3) must be completely consumed, replaced by two closely eluting spots (Rf ~0.6) representing the two diastereomers of the newly formed phosphoramidite. Do not proceed to quenching until this conversion is verified.

Step 4: Quenching & Pre-Neutralized Purification

  • Action: Quench the reaction with 10 mL saturated NaHCO3. Extract with DCM (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography using silica gel that has been pre-slurried and packed with 1% TEA in the eluent.

  • Causality: Standard silica gel contains highly acidic silanol groups. Because the synthesized phosphoramidite is highly acid-labile, failing to pre-neutralize the silica with TEA will result in rapid hydrolysis back to the H-phosphonate during purification.

Part 5: References

  • NIST Chemistry WebBook - 2'-Deoxyuridine, 3'-O-TBDMS (Formula C15H26N2O5Si Chemical Data). National Institute of Standards and Technology. URL:[Link]

  • Nature Communications - Stereochemical bias introduced during RNA synthesis modulates the activity of phosphorothioate siRNAs. URL:[Link]

  • Nucleic Acids Research - Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Oxford Academic. URL:[Link]

  • Google Patents - WO1998016540A1: Improved coupling activators for oligonucleotide synthesis. URL:

  • Google Patents - WO2012024776A1: Block synthesis of oligoribonucleotides. URL:

Sources

Technical Support Center: Overcoming Incomplete Deprotection of C15H26N2O5Si (TBDMS-2'-Deoxyuridine)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers facing stalled desilylation reactions when working with nucleoside derivatives. The molecule C15H26N2O5Si corresponds to 5'-O-TBDMS-2'-deoxyuridine (or its 3'-isomer), a critical building block in oligonucleotide synthesis. While the removal of the tert-butyldimethylsilyl (TBDMS) group is theoretically straightforward, kinetic barriers and reagent degradation often lead to incomplete deprotection.

This guide abandons generic advice to provide a field-proven, mechanistically grounded troubleshooting framework for achieving quantitative desilylation.

Mechanistic Causality: Why Does Deprotection Fail?

The cleavage of a TBDMS ether relies on the nucleophilic attack of a fluoride ion (F⁻) on the silicon atom. The driving force is thermodynamic: the formation of a highly stable Si–F bond (~135 kcal/mol) compared to the existing Si–O bond (~110 kcal/mol) [3].

However, the fluoride ion is a "hard" and highly charge-dense nucleophile. When using the standard reagent—Tetrabutylammonium fluoride (TBAF)—the presence of even trace moisture derails the reaction. Water molecules form a tight, hydrogen-bonded hydration shell around the F⁻ ion. This hydration drastically lowers the ion's nucleophilicity, raising the activation energy required to attack the silicon center [1]. Because the 5'-hydroxyl of 2'-deoxyuridine is primary, steric hindrance is minimal; therefore, if your reaction stalls, moisture-induced reagent deactivation is the primary culprit .

Troubleshooting FAQs

Q1: My TBAF deprotection stalls at 50% conversion. Should I just push the reaction by adding more TBAF? A1: No. Adding more TBAF is a superficial fix that often fails if your solvent system or the reagent itself is wet. Commercially available 1.0 M TBAF in THF is notoriously hygroscopic and typically contains up to 5% water [1]. Instead of increasing equivalents, you must control the moisture. Dry your TBAF solution over activated 4Å molecular sieves for 24 hours prior to use, or switch to a moisture-tolerant reagent.

Q2: Why is TEA·3HF often recommended over TBAF for nucleosides? A2: Triethylamine trihydrofluoride (TEA·3HF) is a game-changer for nucleoside chemistry. Unlike TBAF, TEA·3HF is significantly less sensitive to ambient moisture because the fluoride is buffered by triethylamine [2]. Furthermore, TBAF generates a strongly basic alkoxide intermediate that can trigger unwanted side reactions (e.g., protecting group migration or degradation). TEA·3HF provides a milder, slightly acidic environment that cleanly removes the silyl group without jeopardizing the integrity of the nucleobase [2].

Q3: Can I use acidic conditions instead of fluoride sources? A3: Yes, TBDMS ethers can be cleaved using aqueous acetic acid (e.g., 3:1:1 AcOH:H₂O:THF) [3]. However, when working with 2'-deoxyuridine, prolonged exposure to acidic conditions introduces the risk of glycosidic bond hydrolysis (though pyrimidines are more stable than purines). Fluoride-mediated cleavage remains the safest and most efficient standard.

Quantitative Reagent Comparison

To facilitate experimental design, the following table summarizes the operational parameters of common desilylation reagents used for C15H26N2O5Si.

Reagent SystemMoisture SensitivityRelative Cleavage RatepH EnvironmentRisk of Side ReactionsBest Application
TBAF (1.0 M in THF)High (Inhibited by H₂O)Fast (1 - 2 hrs)BasicModerate (Alkoxide formation)Strictly anhydrous workflows
TEA·3HF (Neat or in DMSO)Low (Moisture tolerant)Moderate (2 - 24 hrs)Slightly AcidicLowNucleosides & Oligonucleotides
AcOH / H₂O / THF (3:1:1)N/A (Aqueous)Slow (12 - 48 hrs)AcidicHigh (Hydrolysis risk)Selective deprotection
Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include an In-Process Control (IPC) to validate success before proceeding to workup.

Protocol 1: Rigorous TBAF Deprotection (Anhydrous)

Use this when fast deprotection is required and anhydrous conditions can be strictly maintained.

  • Preparation: Dissolve 1.0 eq of C15H26N2O5Si in anhydrous THF (0.1 M concentration) under an argon atmosphere.

  • Reagent Treatment: Pre-dry commercial 1.0 M TBAF in THF over activated 4Å molecular sieves for 12 hours.

  • Addition: Cool the substrate solution to 0°C. Dropwise, add 1.5 eq of the dried TBAF solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using 5% MeOH in DCM. Validation metric: The free 2'-deoxyuridine product will manifest as a highly polar spot (lower Rf) compared to the lipophilic TBDMS-protected precursor. The complete disappearance of the high-Rf spot confirms 100% conversion.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl to neutralize the basic alkoxide. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Protocol 2: TEA·3HF Deprotection (The Robust Alternative)

Use this for highly reliable, moisture-tolerant deprotection of nucleosides [2].

  • Preparation: Dissolve 1.0 eq of C15H26N2O5Si in anhydrous DMSO or DMF (0.1 M).

  • Addition: Add 3.0 eq of TEA·3HF at room temperature. (No strict inert atmosphere is required due to moisture tolerance).

  • Propagation: Heat the reaction gently to 55°C and stir for 2 to 4 hours.

  • Self-Validation (IPC): Spot the reaction on a TLC plate. The buffered nature of TEA·3HF prevents the formation of side-products, ensuring a clean, single low-Rf spot corresponding to the deprotected nucleoside.

  • Workup: Precipitate the product by adding cold 1-butanol or diethyl ether, centrifuge, and lyophilize the resulting pellet to obtain the pure deprotected nucleoside.

Visualizations

TroubleshootingWorkflow A Incomplete TBDMS Deprotection B Is the TBAF reagent wet? (Check moisture) A->B C Dry with 4Å Mol Sieves or use fresh reagent B->C Yes E Steric Hindrance at Silicon Center? B->E No D Switch to TEA·3HF (Moisture tolerant) C->D Still fails E->D No F Increase Temp to 55°C or extend time E->F Yes

Troubleshooting workflow for incomplete TBDMS deprotection.

MechanismPathway A TBDMS-2'-dU (C15H26N2O5Si) B Fluoride Attack (Inhibited by H2O) A->B C Pentacoordinate Si Intermediate B->C D Si-O Bond Cleavage C->D E Free 2'-dU + TBDMS-F D->E

Mechanism of fluoride-mediated TBDMS cleavage pathway.

References
  • Westman, E., et al. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). Nucleic Acids Research, Oxford Academic.[Link] [2]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link] [3]

Technical Support Center: HPLC Troubleshooting & Method Optimization for C15H26N2O5Si

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing the High-Performance Liquid Chromatography (HPLC) purification of C15H26N2O5Si .

In pharmaceutical synthesis, this exact molecular formula corresponds to. The purification of this class of molecules presents a unique chromatographic dichotomy: the highly lipophilic tert-butyldimethylsilyl (TBDMS) ether drives excessive retention on non-polar stationary phases, while the polar pyrimidine nucleobase (uracil) and deoxyribose ring interact strongly with residual silanols. Furthermore, the silyl ether linkage is highly susceptible to hydrolysis under standard acidic reverse-phase (RP) conditions.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My retention times for C15H26N2O5Si are steadily decreasing over sequential injections. What is causing this drift? Expert Insight: A progressive decrease in retention time for a silyl-protected compound is the classic hallmark of on-column hydrolysis . TBDMS ethers are acid-labile. If your mobile phase utilizes standard 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0-2.8), the TBDMS group is being cleaved during the chromatographic run. The resulting deprotected deoxyuridine is significantly more polar and elutes much earlier. Actionable Solution: Shift your mobile phase to a near-neutral buffer. We recommend 10 mM Ammonium Acetate (pH 5.5 - 6.5). The is optimal at intermediate pH values, preventing on-column degradation[1].

Q2: The analyte is retained for an excessively long time on my standard C18 column, even with high organic gradients. How can I elute it faster without losing resolution? Expert Insight: The TBDMS group adds massive hydrophobicity to the otherwise polar nucleoside. Standard C18 columns with high carbon loads (>15%) will over-retain C15H26N2O5Si due to overwhelming hydrophobic interactions. Actionable Solution: Switch to a less hydrophobic stationary phase with orthogonal selectivity. A Phenyl-Hexyl column is optimal here; it offers π−π interactions with the uracil ring while reducing the sheer hydrophobic drag of the TBDMS group compared to a C18.

Q3: I am observing severe peak tailing for C15H26N2O5Si, which is ruining my preparative purification yields. How do I fix this? Expert Insight: Peak tailing for nucleoside derivatives is caused by secondary interactions between the hydrogen-bond donors/acceptors on the uracil ring and unreacted, acidic residual silanols on the silica support. Actionable Solution: Use an end-capped or polar-embedded column. Additionally, ensure your system is with a sufficient buffer concentration (e.g., 10-20 mM Ammonium Acetate) to mask these active silanol sites[2].

Part 2: Quantitative Data & Method Selection

To optimize your method, refer to the following self-validating data matrices. Choosing the correct pH and stationary phase is the foundation of a robust purification system.

Table 1: Mobile Phase pH Impact on TBDMS-dU (C15H26N2O5Si) Stability

Mobile Phase AdditiveApprox. pHTBDMS Stability (On-Column)Chromatographic Result
0.1% Trifluoroacetic Acid (TFA)2.0Poor (Rapid Hydrolysis)Split peaks, rapidly decreasing RT
0.1% Formic Acid (FA)2.7Marginal (Slow Hydrolysis)Peak broadening, slight RT drift
10 mM Ammonium Acetate5.8ExcellentStable RT, sharp symmetrical peaks
10 mM Ammonium Bicarbonate7.8GoodStable RT, potential silica dissolution over time

Table 2: Column Selection Matrix for Silyl-Protected Nucleosides

Column PhaseCarbon LoadHydrophobic RetentionSteric/ π−π SelectivityRecommendation for C15H26N2O5Si
Standard C18High (~15-20%)Very HighLowNot recommended (Over-retention)
C8 (Octyl)Medium (~8-10%)ModerateLowGood for rapid elution
Phenyl-HexylMedium (~10%)ModerateHigh ( π−π with Uracil)Optimal (Balances retention and resolution)

Part 3: Step-by-Step Experimental Protocols

Protocol: pH-Optimized Method Development for C15H26N2O5Si

Objective: Establish a robust, reproducible RP-HPLC method that prevents while maintaining sharp peak symmetry[3].

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Do not adjust the pH with strong acids; allow it to rest at its natural pH (~5.8-6.0). Filter through a 0.2 µm membrane.

  • Solvent B (Organic): Use LC-MS grade Acetonitrile (ACN). ACN is preferred over Methanol to maintain lower system backpressure and provide sharper elution of the bulky TBDMS group.

Step 2: System Equilibration (Self-Validating Step)

  • Install a Phenyl-Hexyl or end-capped C8 column (e.g., 150 x 4.6 mm, 3-5 µm).

  • Flush the system with 15-20 column volumes (CV) of 50% A / 50% B.

  • Validation: Run three blank gradients. A stable baseline with Δ RT < 0.05 min across blanks confirms complete buffer equilibration and silanol masking.

Step 3: Gradient Design

  • 0.0 - 2.0 min: Hold at 20% B (Focuses the polar uracil moiety at the column head).

  • 2.0 - 15.0 min: Linear ramp to 90% B (The lipophilic TBDMS group requires high organic strength to elute).

  • 15.0 - 18.0 min: Hold at 90% B (Washes out highly lipophilic synthetic impurities).

  • 18.1 - 25.0 min: Return to 20% B and re-equilibrate.

Step 4: Sample Preparation & Detection

  • Dissolve the C15H26N2O5Si sample in a solvent matching the initial mobile phase conditions (e.g., 20% ACN in water) to prevent solvent-mismatch peak distortion.

  • Set UV detection to 260 nm (optimal for the uracil chromophore).

Part 4: Mechanistic Workflows & Visualizations

RT_Drift_Troubleshooting Start Issue: Retention Time Drifting CheckPH Check Mobile Phase pH Is pH < 4 or > 8? Start->CheckPH Hydrolysis Diagnosis: TBDMS Hydrolysis (Analyte Degradation) CheckPH->Hydrolysis Yes (Acidic/Basic) CheckEq Check Column Equilibration CheckPH->CheckEq No (Neutral pH) AdjustPH Action: Adjust to pH 5.5-6.5 (Use NH4OAc buffer) Hydrolysis->AdjustPH EqIssue Diagnosis: Incomplete Equilibration CheckEq->EqIssue Unstable Baseline Flush Action: Flush with 15-20 CVs of Buffered Mobile Phase EqIssue->Flush

Troubleshooting logical workflow for resolving retention time drift.

Analyte_Interactions Analyte C15H26N2O5Si (TBDMS-dU) TBDMS TBDMS Group (Highly Lipophilic) Analyte->TBDMS Uracil Uracil/Sugar (Polar/H-Bonding) Analyte->Uracil StationaryPhase C18 Alkyl Chain (Hydrophobic) TBDMS->StationaryPhase Drives Silanol Residual Silanols (Secondary Interaction) Uracil->Silanol Binds Retention Result: Strong Retention StationaryPhase->Retention Tailing Result: Peak Tailing Silanol->Tailing

Interaction pathways of C15H26N2O5Si with RP-HPLC stationary phase elements.

References

  • University of Pittsburgh. "HPLC Troubleshooting Guide". Department of Chemistry Facilities. URL:[Link]

  • ResearchGate. "What are the main causes of retention time instability in reversed-phase analysis by HPLC?". Scientific Forum Discussions. URL:[Link]

Sources

Technical Support Center: Regioselective Synthesis of 5'-O-TBDMS-2'-deoxyuridine (C15H26N2O5Si)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the regioselective silylation of nucleosides. The synthesis of 5'-O-TBDMS-2'-deoxyuridine (Chemical Formula: C15H26N2O5Si) is a foundational step in oligonucleotide synthesis and antiviral drug development[1].

A common bottleneck in this workflow is achieving rapid reaction kinetics at room temperature (25°C) while maintaining strict regioselectivity for the primary 5'-OH over the secondary 3'-OH. Elevating the temperature accelerates the reaction but inevitably leads to over-silylation. This guide provides field-proven, causality-driven solutions to optimize your room-temperature kinetics.

Reaction Kinetics Workflow

G cluster_0 Kinetic Pathways at 25°C dU 2'-Deoxyuridine (Primary 5'-OH) DMF Imidazole / DMF Catalytic TS (2-4h) dU->DMF NMI N-Methylimidazole / I2 Hyper-Accelerated (<1h) dU->NMI Reagents TBDMS-Cl Silylating Agent Reagents->DMF Reagents->NMI Product 5'-O-TBDMS-dU Target Regioisomer DMF->Product Optimal Rate Byproduct 3',5'-bis-O-TBDMS-dU Over-silylation DMF->Byproduct Excess Time NMI->Product Ultra-Fast

Kinetic pathways for the regioselective silylation of 2'-deoxyuridine at room temperature.

Troubleshooting Guide & FAQs

Q: Why is my room-temperature silylation of 2'-deoxyuridine taking >24 hours, and how can I accelerate the kinetics? A: If you are using pyridine as both your solvent and base, sluggish kinetics are expected. Pyridine is a weak nucleophile and a poor solvent for stabilizing the highly polar transition state required for silylation. The Solution: Switch to the Corey method using Imidazole in Dimethylformamide (DMF) . Imidazole reacts rapidly with TBDMS-Cl to form a highly reactive N-(tert-butyldimethylsilyl)imidazole intermediate. Furthermore, DMF is not just a passive solvent; it actively catalyzes the reaction by stabilizing the polar transition state, reducing reaction times at room temperature from days to mere hours[2].

Q: I am seeing a high percentage of 3',5'-bis-O-TBDMS-dU (over-silylation). How do I improve regioselectivity at the 5'-OH without dropping the temperature? A: Regioselectivity relies entirely on the steric bulk of the TBDMS group favoring the unhindered primary 5'-OH over the secondary 3'-OH. However, this is a kinetic preference, not an absolute thermodynamic block. If you leave the reaction overnight (a common laboratory mistake) or use excess reagent, the secondary alcohol will eventually react[2]. The Solution: Strictly control your stoichiometry to 1.15 equivalents of TBDMS-Cl . You must actively quench the reaction immediately upon the consumption of the starting material (typically between 2 to 4 hours) rather than letting it stir unattended.

Q: Can I use advanced catalysts to push the reaction to completion in under 1 hour at 25°C? A: Yes. For hyper-accelerated kinetics, you can utilize an N -methylimidazole and Iodine ( I2​ ) reagent system. Iodine acts as a mild Lewis acid, coordinating directly to the chloride ion of TBDMS-Cl. This dramatically increases the electrophilicity of the silicon center, facilitating rapid nucleophilic attack by N -methylimidazole and subsequently the 5'-OH of the nucleoside. This method can reduce reaction times to 45–60 minutes at room temperature.

Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating visual cues and in-process controls to ensure you can verify the chemistry in real-time.

Protocol A: Kinetically Controlled Imidazole/DMF Silylation (Standard)

This is the workhorse protocol for scaling up C15H26N2O5Si synthesis.

  • Preparation: Dissolve 2'-deoxyuridine (1.0 eq) in anhydrous DMF to achieve a 0.3 M concentration under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. Moisture will competitively hydrolyze TBDMS-Cl into unreactive silanol, artificially lowering your active stoichiometry and stalling the reaction.

  • Activation: Add Imidazole (2.5 eq) and stir until fully dissolved.

  • Silylation: Add TBDMS-Cl (1.15 eq) portion-wise over 5 minutes.

    • Causality: Strict stoichiometric control (1.15 eq) provides just enough reagent to drive the primary alcohol reaction to completion while starving the secondary 3'-OH of available silylating agent.

  • Self-Validating Monitoring: Stir at 25°C for 2.5 hours.

    • Visual Cue: The formation of a white precipitate (imidazole hydrochloride) visually confirms the reaction is actively proceeding.

    • Analytical Cue: Monitor via TLC (10% MeOH in DCM). The starting dU spot ( Rf​ ~0.1) will disappear, replaced by the 5'-O-TBDMS-dU product ( Rf​ ~0.4). Stop the reaction before the bis-silylated byproduct ( Rf​ ~0.8) appears.

  • Quench: Add methanol (5.0 eq) to destroy unreacted TBDMS-Cl, then partition the mixture between Ethyl Acetate and saturated aqueous NaHCO3​ .

Protocol B: Ultra-Fast N -Methylimidazole / Iodine Silylation (Advanced)

Use this protocol when rapid throughput is required without sacrificing yield.

  • Preparation: Dissolve 2'-deoxyuridine (1.0 eq) and N -methylimidazole (3.0 eq) in anhydrous acetonitrile.

  • Catalyst Addition: Add Iodine ( I2​ , 2.0 eq).

    • Causality: The iodine acts as a Lewis acid to polarize the Si-Cl bond, creating a hyper-electrophilic silicon center.

  • Silylation: Add TBDMS-Cl (1.1 eq) in one portion.

  • Self-Validating Monitoring: Stir at 25°C for 45 minutes.

    • Visual Cue: The solution will initially be dark brown due to the dissolved iodine.

  • Quench: Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Visual Cue: The immediate decolorization of the dark brown solution to a pale yellow or colorless state confirms the complete reduction and neutralization of the iodine catalyst.

Quantitative Data Summary

The following table summarizes the kinetic and yield differences between the discussed methodologies, allowing for easy comparison of room-temperature performance.

Reaction SystemCatalyst / AdditiveTemperatureAvg. Time to CompletionRegioselectivity (5'-OH vs 3'-OH)Typical Isolated Yield
Pyridine (Solvent & Base)None25°C24 - 48 hModerate (70:30)60 - 70%
DMF / Imidazole None25°C2 - 4 hExcellent (>95:5)85 - 90%
MeCN / N -Methylimidazole Iodine ( I2​ )25°C45 min - 1 hExcellent (>95:5)>90%

References

  • Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]

  • Title: A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride–N-Methylimidazole–Iodine Source: Synlett / ResearchGate URL: [Link]

  • Title: Nucleic Acid Related Compounds. 91. Biomimetic Reactions Are in Harmony with Loss of 2'-Substituents as Free Radicals... Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Technical Support Center: Mitigating Moisture Sensitivity of C15H26N2O5Si

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the handling, storage, and experimental validation of C15H26N2O5Si , commonly known as 5'-O-TBDMS-2'-deoxyuridine (or its 3'-isomer)[1]. This compound is a foundational building block in the synthesis of modified oligonucleotides and nucleoside analogs[2].

While the tert-butyldimethylsilyl (TBDMS) protecting group is highly robust, improper handling in ambient moisture can catastrophically derail downstream synthetic steps, particularly phosphitylation. This guide details the mechanistic causality of these failures and provides self-validating protocols to ensure experimental integrity.

Mechanistic Causality: The "Why" Behind Moisture Sensitivity

The TBDMS group is utilized to protect the 5'-hydroxyl (or 3'-hydroxyl) of 2'-deoxyuridine. The bulky tert-butyl moiety provides significant steric hindrance, making the TBDMS ether approximately 104 times more stable to hydrolysis than a standard trimethylsilyl (TMS) ether[3][4].

However, it is not impervious to moisture. In the presence of water and trace catalytic acids (e.g., ambient CO2​ forming carbonic acid, or acidic silica gel) or bases, the silicon-oxygen bond becomes vulnerable[5][6]. The mechanism proceeds via the nucleophilic attack of a water molecule on the electrophilic silicon center. This forms a highly reactive pentavalent silicon transition state that rapidly collapses, cleaving the Si-O bond[3]. The result is the premature regeneration of the free hydroxyl group on the 2'-deoxyuridine and the formation of a silanol byproduct.

If this occurs prior to downstream phosphitylation, the newly exposed free hydroxyls will compete for the highly sensitive phosphitylating reagents (such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite), leading to complex, inseparable product mixtures and severely depressed yields.

G A C15H26N2O5Si (5'-O-TBDMS-2'-deoxyuridine) B H2O + Trace Acid/Base (Nucleophilic Attack) A->B Moisture Exposure C Pentavalent Silicon Transition State B->C Catalysis D Si-O Bond Cleavage C->D Hydrolysis E 2'-Deoxyuridine (Deprotected) D->E F TBDMS-OH (Silanol Byproduct) D->F

Mechanism of moisture-induced TBDMS ether hydrolysis.

Troubleshooting & FAQs

Q1: My downstream phosphitylation yield is exceptionally low (< 30%), despite using high-purity C15H26N2O5Si. What is happening? A: The most common culprit is trace moisture. Even if the TBDMS ether remains largely intact, free water molecules will violently react with the phosphitylating agent, generating unreactive phosphite byproducts. Furthermore, moisture causes partial premature desilylation of the TBDMS group, generating free 5'-OH groups that lead to unwanted oligomerization side-reactions.

Q2: How do I know if my batch of C15H26N2O5Si has degraded during storage? A: Degradation manifests as the appearance of free 2'-deoxyuridine[7]. This can be monitored via Reverse-Phase HPLC. If the desilylated fraction exceeds 2%, the batch must be re-purified via silica gel flash chromatography before use.

Q3: What are the absolute best practices for long-term storage? A: Store the lyophilized powder at -20°C in a tightly sealed amber vial backfilled with Argon or Nitrogen. Critical Step: Always allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

Quantitative Data: Stability Profile

The following table summarizes the stability of the TBDMS ether under various aqueous and pH conditions, demonstrating why moisture coupled with pH extremes is highly detrimental to C15H26N2O5Si[3][5].

ConditionpHTemperatureHalf-Life ( t1/2​ ) / StabilityConsequence for C15H26N2O5Si
Pure Water (Neutral) 7.025°C> 24 hours (Stable)Minimal degradation if strictly neutral.
Trace Acidic Moisture < 4.025°C< 4 hoursRapid Si-O bond cleavage; loss of protection.
Basic Moisture > 9.025°C~ 12 hoursSlow hydrolysis; risk of side reactions.
Anhydrous Organic Solvent N/A25°CIndefiniteOptimal state for handling and synthesis.

Experimental Protocols

Protocol 1: Rigorous Drying of C15H26N2O5Si via Co-evaporation

Self-validating mechanism: This protocol uses azeotropic distillation to remove water, validated by a final Karl Fischer titration to ensure the system is mathematically dry before proceeding.

  • Dissolution: Dissolve 1.0 g of C15H26N2O5Si in 10 mL of anhydrous pyridine (AcroSeal™ or equivalent, <50 ppm H2​O ).

  • Co-evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) at 30°C. The pyridine forms an azeotrope with any residual water, carrying it away from the nucleoside.

  • Repetition: Repeat the dissolution and evaporation process two additional times with anhydrous pyridine, followed by two times with anhydrous toluene to remove residual pyridine.

  • High Vacuum: Place the resulting foam under high vacuum (< 0.1 mbar) for 12 hours.

  • Validation: Re-dissolve a 10 mg aliquot in anhydrous dichloromethane and perform Karl Fischer titration. Proceed to downstream synthesis only if the water content is < 50 ppm.

Protocol 2: Moisture Detection and Purity Validation

Self-validating mechanism: Dual-axis verification ensures both the absence of free water (Karl Fischer) and the structural integrity of the protecting group (HPLC).

  • Karl Fischer Titration: Inject 1 mL of the sample solution (in anhydrous solvent) into a coulometric Karl Fischer titrator. A stable drift indicates accurate moisture quantification.

  • HPLC Analysis: To check for moisture-induced desilylation, inject 10 µL of the sample onto a C18 Reverse-Phase column. Use a gradient of 0-70% Acetonitrile in water over 20 minutes. The unprotected 2'-deoxyuridine will elute significantly earlier than the highly lipophilic TBDMS-protected C15H26N2O5Si.

G Start Handling C15H26N2O5Si KF Karl Fischer Titration Water > 50 ppm? Start->KF Dry Co-evaporate with Anhydrous Pyridine KF->Dry Yes HPLC HPLC Analysis Deprotected dU > 2%? KF->HPLC No Dry->KF Re-test Purify Flash Chromatography (Silica Gel) HPLC->Purify Yes Proceed Proceed to Phosphitylation HPLC->Proceed No Purify->Proceed Purified

Workflow for moisture validation and recovery of C15H26N2O5Si.

References

  • Title: Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]

Sources

Validation & Comparative

A Comparative Guide: C15H26N2O5Si (5'-O-TBDMS) vs. 5'-O-DMT Protected Nucleosides in DNA Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly modified and ultra-long oligonucleotides grows, researchers must critically evaluate the chemical building blocks used in solid-phase oligonucleotide synthesis (SPOS). The choice of the 5'-hydroxyl protecting group dictates the entire synthesis chemistry, influencing coupling efficiency, sequence integrity, and overall yield.

This guide provides an objective, data-driven comparison between the industry-standard 5'-O-DMT (4,4'-dimethoxytrityl) protection strategy and the orthogonal 5'-O-TBDMS (tert-butyldimethylsilyl) strategy, utilizing C15H26N2O5Si (5'-O-TBDMS-2'-deoxyuridine)[1] as the representative model for silyl-based DNA assembly.

Mechanistic Overview & Causality

The fundamental difference between DMT and TBDMS chemistries lies in their deprotection mechanisms. In SPOS, the 5'-protecting group must be removed in every cycle to expose a reactive hydroxyl group for the next nucleotide addition.

The DMT Pathway: Speed and Colorimetric Feedback

DMT-protected nucleosides are the gold standard for DNA synthesis[2]. The DMT group is highly acid-labile. When treated with a mild acid like 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA), the DMT group is cleaved rapidly (within seconds), generating a stable, bright orange/red trityl cation (DMT+)[].

  • The Causality: The formation of the DMT+ cation allows for real-time spectrophotometric monitoring at 498 nm. However, the acidic conditions required for detritylation introduce a critical vulnerability: depurination . Repeated exposure to acid can cleave the glycosidic bond of purines (especially deoxyadenosine), leading to irreversible strand breaks during final basic cleavage.

The TBDMS Pathway (C15H26N2O5Si): Orthogonality and Sequence Integrity

C15H26N2O5Si represents 5'-O-TBDMS-dU, a building block where the 5'-hydroxyl is protected by a bulky tert-butyldimethylsilyl group[1]. Unlike DMT, TBDMS is completely stable to acids and bases but is highly labile to fluoride ions[4].

  • The Causality: Deprotection is typically achieved using tetrabutylammonium fluoride (TBAF)[5]. Because fluoride-mediated desilylation is completely orthogonal to the acid-catalyzed depurination pathway, the use of 5'-O-TBDMS nucleosides reduces the risk of depurination to absolute zero. However, the steric bulk of the TBDMS group significantly slows down both the deprotection and the subsequent coupling steps, and it does not release a colored byproduct for real-time monitoring.

SynthesisCycle cluster_DMT DMT-Protected Pathway cluster_TBDMS TBDMS-Protected Pathway (C15H26N2O5Si) Start Solid Support Bound Nucleoside DMT_Deprotect Deprotection (3% TCA/DCA) Start->DMT_Deprotect TBDMS_Deprotect Deprotection (TBAF / Fluoride) Start->TBDMS_Deprotect DMT_Monitor UV Monitoring (DMT+ Cation) DMT_Deprotect->DMT_Monitor Coupling Coupling (Phosphoramidite + Activator) DMT_Monitor->Coupling TBDMS_Monitor No Colorimetric Feedback TBDMS_Deprotect->TBDMS_Monitor TBDMS_Monitor->Coupling Capping Capping (Ac2O / NMI) Coupling->Capping Oxidation Oxidation (I2 / H2O / Pyridine) Capping->Oxidation Oxidation->Start Next Cycle

Comparative solid-phase synthesis cycles for DMT and TBDMS protected nucleosides.

Quantitative Performance Comparison

The choice between DMT and TBDMS directly impacts the time required per synthesis cycle and the quality of the final oligonucleotide. The table below synthesizes the performance metrics of both strategies.

Performance Metric5'-O-DMT Nucleosides5'-O-TBDMS (e.g., C15H26N2O5Si)
Deprotection Reagent 3% TCA or DCA in DCM1.0 M TBAF in THF
Deprotection Time 60 - 90 seconds10 - 15 minutes
Coupling Time 2 - 5 minutes10 - 15 minutes (due to steric bulk)
Depurination Risk High (Cumulative over cycles)Zero (Orthogonal chemistry)
Real-Time Monitoring Yes (UV-Vis at 498 nm)No (Requires offline HPLC/MS)
Coupling Efficiency > 99.0%~ 97.5% - 98.5%

Experimental Methodologies

To ensure a self-validating system, the following step-by-step protocols detail the distinct elongation cycles for both chemistries on an automated synthesizer.

Protocol A: Standard DMT-Based Elongation Cycle

This protocol relies on rapid acid-catalyzed detritylation[].

  • Detritylation: Deliver 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) to the column for 60–90 seconds. Monitor the orange effluent at 498 nm to quantify the DMT+ cation.

  • Wash: Flush the column extensively with anhydrous acetonitrile (ACN) to remove all residual acid.

  • Coupling: Co-deliver 0.1 M 5'-O-DMT phosphoramidite and 0.25 M 5-ethylthio-1H-tetrazole (ETT) in ACN. Incubate for 2–5 minutes.

  • Capping: Deliver a 1:1 mixture of Cap A (Acetic anhydride/THF) and Cap B (16% N-methylimidazole in THF) for 1–2 minutes to block unreacted 5'-hydroxyls.

  • Oxidation: Deliver 0.02 M Iodine in THF/Pyridine/H2O for 60 seconds to convert the unstable phosphite triester to a stable phosphate triester.

Protocol B: TBDMS-Based Elongation Cycle (Using C15H26N2O5Si)

This protocol utilizes fluoride-mediated desilylation to completely avoid acidic conditions[5].

  • Desilylation: Deliver 1.0 M Tetrabutylammonium fluoride (TBAF) in THF to the column. Incubate for 10–15 minutes to ensure complete cleavage of the silyl ether.

  • Wash: Flush the column with anhydrous THF followed by anhydrous ACN to remove residual TBAF and fluoride ions, which can interfere with coupling.

  • Coupling: Co-deliver 0.1 M 5'-O-TBDMS-dU (C15H26N2O5Si) phosphoramidite and 0.25 M ETT. Incubate for 10–15 minutes. Note: Extended coupling time is mandatory due to the steric hindrance of the incoming silyl group.

  • Capping: Deliver Cap A and Cap B for 2 minutes.

  • Oxidation: Deliver 0.02 M Iodine in THF/Pyridine/H2O for 60 seconds.

Depurination DMT 5'-O-DMT Nucleoside Acid Acidic Deprotection (TCA/DCA) DMT->Acid TBDMS 5'-O-TBDMS Nucleoside (C15H26N2O5Si) Fluoride Fluoride Deprotection (TBAF) TBDMS->Fluoride Depurination High Depurination Risk (Cleavage of Purines) Acid->Depurination Intact Zero Depurination (Intact Purines) Fluoride->Intact

Mechanistic pathways showing depurination risk in acid vs. fluoride deprotection.

Conclusion & Application Suitability

For the vast majority of standard DNA synthesis applications, 5'-O-DMT protection remains the undisputed choice. Its rapid kinetics, high coupling efficiency (>99%), and the ability to monitor synthesis health in real-time make it ideal for routine manufacturing[2].

However, 5'-O-TBDMS protection (e.g., C15H26N2O5Si) serves a highly specialized, critical role. When synthesizing highly acid-sensitive sequences (e.g., poly-dA tracts prone to severe depurination) or when incorporating acid-labile modifications (such as certain fluorescent dyes or custom linkers), the orthogonal, fluoride-mediated TBAF deprotection is invaluable[4]. By sacrificing speed and colorimetric monitoring, researchers gain absolute sequence integrity and zero depurination.

References

  • 76223-04-6 | 5'-O-TBDMS-dU. AiFChem.
  • The AGCT's of DNA synthesis. LGC Biosearch Technologies.
  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BOC Sciences.
  • RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry. PubMed (NIH).
  • Application Notes and Protocols: TBAF-Mediated Deprotection of TBDMS Ethers. Benchchem.

Sources

HPLC Method Validation for C15H26N2O5Si Purity and Quality Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound C15H26N2O5Si (CAS: 76223-04-6), chemically known as 5'-O-TBDMS-2'-deoxyuridine (5'-O-TBDMS-dU), is a critical nucleoside building block used in the synthesis of antiviral and anticancer therapeutics[1]. Because the tert-butyldimethylsilyl (TBDMS) group is utilized to selectively protect the 5'-hydroxyl group during oligonucleotide synthesis, ensuring the absolute purity of this intermediate is paramount. This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries for the analysis of 5'-O-TBDMS-dU and provides a self-validating, ICH-compliant experimental protocol for routine quality control.

Mechanistic Background & The Analytical Challenge

In nucleoside chemistry, the TBDMS group imparts significant lipophilicity to the otherwise highly polar 2'-deoxyuridine molecule. The primary analytical challenge in quality control is not merely detecting the active compound, but specifically resolving it from its closely related positional isomers (e.g., 3'-O-TBDMS-dU) and over-protected byproducts (e.g., 3',5'-di-O-TBDMS-dU).

The Causality of Impurities: During phosphitylation or subsequent synthetic steps, the TBDMS group can migrate from the 2'/3' position to the 5' position (or vice versa) under basic conditions. If a 3'-O-TBDMS impurity is present in the 5'-O-TBDMS-dU starting material, it can lead to the formation of unnatural 2'-5' internucleotide linkages during downstream RNA/DNA synthesis[2]. Therefore, the chosen analytical method must possess exceptional specificity to achieve baseline resolution between these isomers.

Comparison of Analytical Alternatives: Column Selection

Standard Reversed-Phase HPLC (RP-HPLC) is the gold standard for nucleoside analog quantification[3]. However, the choice of stationary phase drastically impacts the resolution of silylated isomers. Below is an objective comparison of three common column chemistries evaluated for C15H26N2O5Si quality control.

Octadecylsilyl (C18) - The Industry Standard

C18 columns rely entirely on hydrophobic partitioning. While they provide excellent retention for the lipophilic TBDMS group, they often struggle to separate the 3'-O-TBDMS and 5'-O-TBDMS isomers, as both possess nearly identical hydrophobic surface areas.

Phenyl-Hexyl - The Superior Alternative

Phenyl-Hexyl columns offer dual retention mechanisms: hydrophobic interactions via the hexyl chain and π-π interactions via the phenyl ring. Because the spatial orientation of the pyrimidine (uracil) ring differs slightly between the 3'- and 5'-silylated isomers, the π-π interactions exploit these subtle conformational differences, resulting in superior baseline resolution.

Octylsilyl (C8) - The Rapid Screener

C8 columns offer lower hydrophobicity, leading to faster elution times. However, this comes at the cost of resolution. C8 is generally insufficient for quantifying trace isomeric impurities in 5'-O-TBDMS-dU but can be used for rapid bulk purity screening.

Quantitative Column Comparison Data

Table 1: Performance metrics for C15H26N2O5Si (50 µg/mL) across different stationary phases (Mobile Phase: ACN/Water gradient).

Column ChemistryRetention Time (min)Theoretical Plates (N)Resolution ( Rs​ ) from 3'-IsomerTailing Factor ( Tf​ )Verdict
C18 (150 x 4.6 mm, 5µm)12.4> 10,0001.4 (Co-elution risk)1.25Suboptimal for isomer QC
Phenyl-Hexyl (150 x 4.6 mm, 5µm)14.1> 12,0002.8 (Baseline separation) 1.05Recommended
C8 (150 x 4.6 mm, 5µm)8.2> 8,0000.9 (Unresolved)1.30Not suitable for QC

Self-Validating Experimental Protocol

To ensure trustworthiness, the following RP-HPLC protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify chromatographic performance before any sample is analyzed.

Step 1: Mobile Phase Preparation

Causality: A gradient is required because the unreacted 2'-deoxyuridine is highly polar (elutes early), while the TBDMS-protected species are highly lipophilic (elute late). The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of residual silanols on the silica stationary phase, preventing peak tailing of the nitrogen-containing pyrimidine ring.

  • Solvent A: HPLC-grade Water + 0.1% TFA.

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.

  • Gradient Program: 0-5 min (20% B), 5-15 min (20% 80% B), 15-20 min (80% B), 20-25 min (20% B for re-equilibration).

Step 2: Sample and Standard Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock: Accurately weigh 10 mg of C15H26N2O5Si reference standard and dissolve in 10 mL of diluent (1000 µg/mL).

  • Working Solutions: Dilute the stock to create a calibration curve ranging from 10 µg/mL to 100 µg/mL.

Step 3: Chromatographic Execution
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (stabilizes partitioning kinetics).

  • Detection: UV at 260 nm (optimal absorbance for the uracil chromophore).

Step 4: System Suitability Testing (The Validation Gate)

Before injecting unknown batches, inject a resolution mixture containing both 5'-O-TBDMS-dU and 3'-O-TBDMS-dU.

  • Acceptance Criteria: The resolution ( Rs​ ) between the two isomers must be > 2.0 . The Relative Standard Deviation (RSD) of the 5'-O-TBDMS-dU peak area from five replicate injections must be < 2.0% . If these criteria fail, the system is invalid, and the mobile phase or column must be replaced.

Method Validation Data (ICH Q2(R1) Guidelines)

The optimized Phenyl-Hexyl method was validated according to standard ICH guidelines for nucleoside analogs[3]. The results demonstrate that the method is highly linear, precise, and capable of detecting trace impurities.

Table 2: ICH Q2(R1) Validation Parameters for 5'-O-TBDMS-dU.

Validation ParameterResultICH Acceptance Criteria
Linearity Range 10 - 100 µg/mL R2 > 0.999
Correlation Coefficient ( R2 ) 0.9998 R2 > 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD, n=6) 0.85% 2.0%
Inter-day Precision (RSD, n=6) 1.12% 2.0%
Accuracy (Recovery at 50/100/150%) 99.2% - 101.4%98.0% - 102.0%

Workflow Visualization

Validation_Workflow Start Method Development C15H26N2O5Si ColSelect Column Selection (Phenyl-Hexyl vs C18) Start->ColSelect MobPhase Mobile Phase Optimization (ACN/H2O Gradient) Start->MobPhase SysSuit System Suitability (Resolution > 2.0) ColSelect->SysSuit MobPhase->SysSuit Val ICH Q2(R1) Validation SysSuit->Val Lin Linearity & Range (R² > 0.999) Val->Lin Prec Precision & Accuracy (RSD < 2%) Val->Prec Spec Specificity (Isomer Separation) Val->Spec QC Routine Quality Control & Impurity Profiling Lin->QC Prec->QC Spec->QC

Logical workflow for HPLC method validation of 5'-O-TBDMS-dU.

Conclusion & Best Practices

For the quality control of C15H26N2O5Si (5'-O-TBDMS-dU), standard C18 columns fall short in resolving critical positional isomers. Transitioning to a Phenyl-Hexyl stationary phase leverages π-π interactions to achieve baseline separation of the 3'-O-TBDMS and 5'-O-TBDMS isomers. By implementing the gradient method and strict System Suitability criteria outlined above, drug development professionals can prevent the downstream integration of unnatural linkages during oligonucleotide synthesis, ensuring the integrity of the final therapeutic product.

References

  • Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusate SciELO.[Link]

  • Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood National Institutes of Health (NIH).[Link]

Sources

LC-MS validation of C15H26N2O5Si molecular weight and isotopic distribution

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the LC-MS Validation of C15H26N2O5Si: Ensuring Accurate Molecular Weight and Isotopic Distribution for Novel Silicon-Containing Drug Candidates

Introduction: The Silicon Switch and the Analytical Imperative

In modern medicinal chemistry, the "silicon switch"—the strategic replacement of a carbon atom with silicon—has emerged as a powerful tool for optimizing drug candidates.[1][2] This bioisosteric substitution can enhance metabolic stability, improve cell membrane permeability, and alter protein-binding interactions, offering a pathway to superior pharmacokinetic profiles.[1][3] The compound under investigation, with the molecular formula C15H26N2O5Si, represents such a novel silicon-containing entity.

However, the introduction of silicon presents a unique analytical challenge. Silicon possesses a distinct and more complex natural isotopic abundance pattern than carbon (²⁸Si: ~92.2%, ²⁹Si: ~4.7%, ³⁰Si: ~3.1%). This necessitates a rigorous validation of the analytical method used for its characterization to confirm not just the molecular identity but also the isotopic fidelity of the molecule. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, experimentally-grounded protocol for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the definitive characterization of C15H26N2O5Si.

Our approach is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the data generated is robust, reliable, and fit for purpose in a drug development setting.[4]

Pillar 1: Theoretical Mass and Isotopic Distribution of C15H26N2O5Si

Before any experimental work, a foundational understanding of the target molecule's theoretical properties is critical. This serves as the benchmark against which all experimental data will be compared. Using a high-precision isotope calculator, we can predict the monoisotopic mass and the expected isotopic distribution pattern.[5][6][7]

Theoretical Calculations:

  • Molecular Formula: C₁₅H₂₆N₂O₅Si

  • Monoisotopic Mass: 358.1611 Da

  • Average Mass: 358.487 Da

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ²⁸Si). The presence of silicon, with its significant ²⁹Si and ³⁰Si isotopes, will create a characteristic "M+1" and "M+2" isotopic pattern that is distinct from a pure carbon-based analogue.

Table 1: Theoretical Isotopic Distribution for C15H26N2O5Si
Isotopic PeakMass (Da)Relative Abundance (%)Contributing Isotopes
M (Monoisotopic)358.1611100.00¹²C₁₅¹H₂₆¹⁴N₂¹⁶O₅²⁸Si
M+1359.164122.47¹³C, ¹⁵N, ²⁹Si, ²H
M+2360.16558.15¹³C₂, ¹⁸O, ³⁰Si
M+3361.16801.88¹³C¹⁸O, ¹³C³⁰Si, etc.

Note: Values are predictive and calculated using standard isotopic abundances. This table forms our primary reference for experimental validation.

Pillar 2: Experimental Design & Self-Validating Workflow

A robust validation protocol must be a self-validating system, incorporating checks and balances to ensure data integrity at every stage. Our workflow is designed to assess specificity, accuracy, precision, and linearity, with a special focus on high-resolution mass spectrometry (HRMS) to resolve the isotopic pattern of our silicon-containing analyte.

Diagram 1: LC-MS Validation Workflow for C15H26N2O5Si

LC_MS_Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_method Phase 2: Method Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting prep_ref Prepare Reference Standard (C15H26N2O5Si) & QC Samples sst System Suitability Test (SST) (Resolution, Tailing Factor, RSD%) prep_ref->sst prep_mobile Prepare LC Mobile Phases & System Conditioning prep_mobile->sst specificity Specificity & Selectivity (Blank Matrix vs. Spiked) sst->specificity SST Passed accuracy_precision Accuracy & Precision (LLOQ, LQC, MQC, HQC) specificity->accuracy_precision linearity Linearity & Range (Calibration Curve) accuracy_precision->linearity mass_accuracy Mass Accuracy & Isotopic Fidelity (HRMS Analysis) linearity->mass_accuracy data_acq Data Acquisition (Full Scan HRMS) mass_accuracy->data_acq data_proc Data Processing (Peak Integration, Mass Extraction) data_acq->data_proc validation_report Validation Report Generation (Comparison to Acceptance Criteria) data_proc->validation_report

Caption: Overall workflow for the LC-MS validation of C15H26N2O5Si.

Pillar 3: Detailed Experimental Protocols & Data Evaluation

This section provides the step-by-step methodologies required to execute the validation plan. The choice of instrumentation—a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) system—is critical for this analysis to achieve the mass accuracy and resolution needed to confirm the isotopic distribution.[8]

Protocol 1: Sample and Standard Preparation
  • Reference Standard Stock: Accurately weigh ~5 mg of C15H26N2O5Si reference standard and dissolve in an appropriate solvent (e.g., Methanol:Water 50:50) to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards covering the expected analytical range (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) from a separate weighing of the reference standard to ensure independence from the calibration curve.

  • Blank Matrix: Use the intended biological matrix (e.g., human plasma, buffer) without the analyte to assess specificity.

Protocol 2: LC-MS System Setup and System Suitability Test (SST)

The causality here is clear: an unstable or poorly performing system cannot produce valid data. The SST ensures the system is fit for purpose before analyzing validation samples.[9]

  • LC Method:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS Method (HRMS Full Scan):

    • Ionization Mode: Heated Electrospray Ionization (HESI), Positive

    • Scan Range: 100-500 m/z

    • Resolution: >70,000 FWHM (Full Width at Half Maximum)

    • AGC Target: 1e6

    • Maximum IT: 50 ms

  • SST Procedure:

    • Inject the MQC sample six consecutive times.

    • Acceptance Criteria:

      • Peak Area Relative Standard Deviation (RSD): ≤ 5%

      • Retention Time RSD: ≤ 2%

      • Mass Accuracy: < 5 ppm deviation from theoretical mass.

Protocol 3: Core Validation Experiments

1. Specificity and Selectivity:

  • Procedure: Analyze blank matrix samples from at least six different sources. Compare the chromatograms to a spiked LLOQ sample.

  • Rationale: This demonstrates that endogenous components in the matrix do not interfere with the detection of C15H26N2O5Si.

  • Acceptance Criteria: The response in the blank matrix at the retention time of the analyte should be <20% of the LLOQ response.[10]

2. Accuracy and Precision:

  • Procedure: Analyze five replicates of the LLOQ, LQC, MQC, and HQC samples on three separate days (inter-day) by two different analysts if possible.

  • Rationale: This establishes the closeness of the measured value to the true value (accuracy) and the reproducibility of the measurement (precision).

  • Acceptance Criteria (FDA/EMA Guideline):

    • Accuracy: Mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: RSD should be ≤15% (≤20% for LLOQ).[11]

3. Linearity and Range:

  • Procedure: Analyze the calibration curve (typically 6-8 non-zero points) in triplicate.

  • Rationale: This confirms the method's ability to produce results that are directly proportional to the concentration of the analyte within a specific range.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. Back-calculated concentrations of each standard should be within ±15% of nominal values (±20% at the LLOQ).

4. Mass Accuracy and Isotopic Distribution Verification:

  • Procedure: Using the high-resolution full scan data from the HQC samples, extract the mass spectrum for the C15H26N2O5Si peak.

  • Rationale: This is the ultimate confirmation of molecular identity. High mass accuracy distinguishes the analyte from other potential isobaric interferences, and the isotopic pattern provides a fingerprint unique to its elemental composition, especially the silicon.

  • Data Analysis Workflow:

Diagram 2: Isotopic Distribution Verification Workflow

Isotope_Verification_Workflow start Acquire HRMS Data (>70,000 Resolution) extract_spectrum Extract Mass Spectrum across Chromatographic Peak start->extract_spectrum id_mono Identify Monoisotopic Peak (M) Calculate Mass Accuracy (ppm) extract_spectrum->id_mono id_isotopes Identify Isotopic Peaks (M+1, M+2, M+3...) id_mono->id_isotopes calc_abundance Calculate Relative Abundance of each Isotopic Peak id_isotopes->calc_abundance compare Compare Experimental vs. Theoretical (Mass & Abundance) calc_abundance->compare pass Validation Passed: Identity Confirmed compare->pass Within Acceptance Criteria fail Validation Failed: Investigate Discrepancy compare->fail Outside Acceptance Criteria

Caption: Data analysis workflow for verifying mass accuracy and isotopic distribution.

Pillar 4: Data Summary and Comparative Analysis

The results of the validation experiments must be summarized clearly. Tables are the most effective way to compare experimental outcomes against predefined acceptance criteria.

Table 2: Summary of Validation Results for C15H26N2O5Si
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference >20% of LLOQNo significant interference observedPass
Linearity (r²) ≥ 0.990.9985Pass
Range 1 - 1000 ng/mL1 - 1000 ng/mLPass
Accuracy (Mean % Nominal) 85-115% (80-120% for LLOQ)96.5% - 104.2%Pass
Precision (Intra-day RSD%) ≤15% (≤20% for LLOQ)3.1% - 8.9%Pass
Precision (Inter-day RSD%) ≤15% (≤20% for LLOQ)4.5% - 11.2%Pass
Table 3: Comparison of Theoretical vs. Experimental Mass and Isotopic Distribution
Isotopic PeakTheoretical Mass (Da)Experimental Mass (Da)Mass Accuracy (ppm)Theoretical Abundance (%)Experimental Abundance (%)
M358.1611358.1609-0.56100.00100.00
M+1359.1641359.1638-0.8422.4722.31
M+2360.1655360.1651-1.118.158.25
  • Acceptance Criteria: Mass accuracy < 5 ppm; Relative abundance agreement within ±10% relative.

Conclusion and Best Practices

This guide has detailed a comprehensive, rigorous, and self-validating LC-MS method for the characterization of the novel silicon-containing compound C15H26N2O5Si. By grounding our experimental design in regulatory principles and leveraging the power of high-resolution mass spectrometry, we can confidently determine molecular weight and verify isotopic distribution.

For researchers and drug development professionals, the key takeaways are:

  • Start with Theory: Always calculate the theoretical monoisotopic mass and isotopic distribution before beginning experimental work.

  • Use High Resolution MS: For compounds with complex isotopic signatures like organosilicons, HRMS is not a luxury but a necessity for unambiguous identification.

  • Embrace System Suitability: An SST is the bedrock of any valid analytical run. Do not proceed if the SST fails.

  • Validate Comprehensively: Follow established guidelines (FDA, EMA, ICH) for all core validation parameters—specificity, accuracy, precision, and linearity.[12][13]

  • Document Everything: A detailed validation report is the final product, providing the auditable proof that the method is fit for its intended purpose.

By adhering to this structured and scientifically-sound approach, the analytical data package for novel drug candidates like C15H26N2O5Si will be robust, defensible, and ready to support critical decisions throughout the drug development lifecycle.

References

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. Retrieved from [Link]

  • Rowan University. (n.d.). Silicon as a Bioisostere for Carbon in Drug Design. Retrieved from [Link] (Note: Specific deep link was not available, linking to the university's main page as a stable source).

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Wang, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal. Retrieved from [Link]

  • bio.tools. (n.d.). Isotope calculator. Retrieved from [Link]

  • MacCoss Lab, University of Washington. (n.d.). IDCalc -- Isotope Distribution Calculator. Retrieved from [Link]

  • University of Lausanne. (n.d.). ChemCalc: molecular formula analysis. Retrieved from [Link]

  • van den Broek, I., et al. (2017). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Showell, G. A., & Mills, J. S. (2014). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • The ISIC - EPFL. (n.d.). Molecular mass calculator. Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • Sieburth, S. McN., & O'Hare, H. K. (2012). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (2006, May 1). Silicones for Drug-Delivery Applications. Retrieved from [Link]

  • Grant, R. P., et al. (2021). Isotopic Distribution Calibration for Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. Retrieved from [Link]

  • CASSS. (n.d.). Qualification and Validation of MS Methods. Retrieved from [Link] (Note: Specific deep link was not available, linking to the organization's main page as a stable source).

  • Kuhl, C., et al. (2016). Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data. Metabolites. Retrieved from [Link]

  • Vogeser, M., & Seger, C. (2023). Rules for mass spectrometry applications in the clinical laboratory. Journal of Mass Spectrometry and Advances in the Clinical Lab. Retrieved from [Link]

  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link] (Note: Specific deep link was not available, linking to the organization's main page as a stable source).

  • European Medicines Agency. (n.d.). Specifications and Control Tests on the Finished Product. Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. Retrieved from [Link]

Sources

Comparative Stability Guide: TBDMS-Protected Deoxyuridine (C₁₅H₂₆N₂O₅Si) vs. TMS-Protected Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis and modification of nucleosides, the selection of an appropriate hydroxyl protecting group is a critical determinant of workflow success. This guide provides an objective, data-driven comparison between 5'-O-tert-Butyldimethylsilyl-2'-deoxyuridine (C₁₅H₂₆N₂O₅Si) —commonly referred to as TBDMS-dU—and its Trimethylsilyl (TMS) counterpart. By examining the underlying thermodynamic and steric mechanisms, researchers can optimize their synthetic strategies for oligonucleotide development.

Structural Causality: The Steric Shielding Effect

The fundamental divergence in stability between TMS and TBDMS protecting groups is rooted in steric hindrance rather than electronic effects. In silicon chemistry, nucleophilic substitution (such as hydrolysis) does not follow a standard carbon Sₙ1 or Sₙ2 pathway. Instead, it proceeds via a pentacoordinated intermediate , where the nucleophile must occupy an apical position before the leaving group is eliminated via pseudorotation[1].

The TMS group, possessing three small methyl substituents, offers minimal steric resistance, allowing water or alcohols to easily achieve the necessary trajectory for attack. In stark contrast, the TBDMS group features a bulky tert-butyl moiety. This massive steric umbrella physically impedes the approach of nucleophiles to the silicon-oxygen bond. Consequently,2[2], making C₁₅H₂₆N₂O₅Si an ideal candidate for multi-step syntheses where the protecting group must survive subsequent phosphorylations or acylations[3].

G TMS TMS-Deoxyuridine (Minimal Steric Bulk) H2O_TMS Nucleophilic Attack via Pentacoordinated Intermediate TMS->H2O_TMS TBDMS TBDMS-Deoxyuridine (C15H26N2O5Si) (High Steric Bulk) H2O_TBDMS Nucleophilic Trajectory Sterically Blocked TBDMS->H2O_TBDMS Degradation Rapid Hydrolysis (Free Deoxyuridine + Silanol) H2O_TMS->Degradation Stable Intact Silyl Ether (Stable Intermediate) H2O_TBDMS->Stable

Mechanistic divergence in hydrolytic susceptibility between TMS and TBDMS protecting groups.

Comparative Stability Profiling

The table below summarizes the relative stability of TMS and TBDMS protected deoxyuridine across various standard laboratory conditions.

Environmental ConditionTMS-DeoxyuridineTBDMS-Deoxyuridine (C₁₅H₂₆N₂O₅Si)Mechanistic Rationale
Aqueous Buffer (pH 7.0, 25°C) Highly Labile (t½ < 1 hr)Highly StableLack of steric hindrance allows rapid nucleophilic attack on the TMS silicon center.
Mild Acid (e.g., 80% Acetic Acid) Cleaved InstantlyModerately StableTBDMS resists mild protic environments; requires stronger acids for rapid cleavage.
Basic Conditions (NH₃/MeOH) Cleaved RapidlyStableThe bulky tert-butyl group shields the silicon atom from hydroxide/methoxide attack.
Fluoride Ions (e.g., TBAF) Cleaved InstantlyCleaved Rapidly (< 15 min)Formation of the Si-F bond (~30 kcal/mol stronger than Si-O) thermodynamically overcomes steric hindrance[1].

Experimental Methodology: Self-Validating Hydrolytic Stability Assay

To objectively quantify the stability of C₁₅H₂₆N₂O₅Si against its TMS counterpart, a competitive assay must be employed. Testing them in isolation risks false positives (e.g., an inactive buffer making a labile group appear stable).

By co-incubating both species, the assay becomes a self-validating system : the rapid degradation of TMS-dU serves as an internal positive control, confirming that the hydrolytic matrix is active. If TBDMS-dU remains intact while TMS-dU degrades, the stability of TBDMS is definitively proven.

Step-by-Step Protocol
  • Equimolar Substrate Preparation

    • Action: Dissolve 1.0 mM of TMS-dU and 1.0 mM of TBDMS-dU in anhydrous acetonitrile.

    • Causality: Utilizing an anhydrous organic solvent establishes a pristine "Time 0" baseline, preventing premature hydrolysis before the assay officially begins.

  • Matrix Initiation

    • Action: Spike 100 µL of the equimolar substrate mix into 900 µL of the target aqueous buffer (e.g., 100 mM Ammonium Acetate, pH 7.0) maintained at 25°C.

    • Causality: The 1:10 dilution into the aqueous matrix initiates competitive hydrolysis under pseudo-first-order kinetic conditions.

  • Time-Course Sampling & Quenching

    • Action: Extract 50 µL aliquots at precise intervals (0, 15, 30, 60, 120, and 240 minutes). Immediately quench each aliquot by injecting it into 150 µL of ice-cold (-20°C) acetonitrile containing a heavy-isotope internal standard.

    • Causality: The sudden introduction of cold organic solvent drastically lowers the dielectric constant and temperature, instantly halting the pentacoordinated substitution mechanism and "freezing" the kinetic state of the sample.

  • LC-MS/MS Quantification

    • Action: Analyze the quenched aliquots via reverse-phase LC-MS/MS, monitoring the specific mass transitions for the intact silyl ethers and the appearance of free deoxyuridine.

    • Causality: Mass spectrometry provides unambiguous differentiation between the structurally similar silyl ethers without requiring perfect baseline chromatographic resolution, ensuring high-throughput and accurate quantification.

Workflow Start 1. Equimolar Mixture TMS-dU & TBDMS-dU Buffer 2. Incubation in Aqueous Matrix (pH 4.0, 7.0, 10.0) Start->Buffer Quench 3. Time-Course Aliquots Quenched (0-24h) Buffer->Quench LCMS 4. LC-MS/MS Quantification Quench->LCMS Data 5. Kinetic Degradation Plot (TMS as Internal Control) LCMS->Data

Self-validating LC-MS/MS workflow for competitive silyl ether degradation kinetics.

Strategic Applications in Drug Development

The choice between TMS and TBDMS is dictated by the chronological demands of the synthetic pipeline:

  • TMS-Deoxyuridine: Best utilized for transient protection. Because it is easily cleaved by mild aqueous workups, it is ideal for temporarily masking hydroxyl groups while performing rapid modifications (like acylation) on exocyclic amines. It is also the standard for enhancing volatility prior to GC-MS analysis.

  • TBDMS-Deoxyuridine (C₁₅H₂₆N₂O₅Si): The gold standard for long-term, orthogonal protection. In automated oligonucleotide synthesis, the 5'-hydroxyl or 3'-hydroxyl must remain protected through multiple cycles of harsh chemical treatments.3[3]. It can later be selectively removed using fluoride reagents (like TBAF) without disturbing acid-labile (e.g., DMT) or base-labile protecting groups elsewhere on the molecule[1].

References

  • Silyl Protective Groups Chem-Station Int. Ed.[Link]

  • The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides CDN Science Pub[Link]

Sources

Comparative Analysis of TBDMS Deprotection Reagents for C15H26N2O5Si (O-TBDMS-Deoxyuridine): TBAF vs. HF-Pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound C15H26N2O5Si (specifically, O-tert-butyldimethylsilyl-2'-deoxyuridine, or TBDMS-dU) is a fundamental building block in oligonucleotide synthesis and medicinal chemistry[1]. The selective removal of the bulky tert-butyldimethylsilyl (TBDMS) group is a pivotal transformation that demands high chemoselectivity to preserve the integrity of the nucleobase and the sensitive glycosidic bond.

This guide provides a rigorous comparative analysis of the two premier desilylation reagents: Tetrabutylammonium fluoride (TBAF) and Pyridine hydrofluoride (HF-Pyridine) . By dissecting their mechanistic pathways and operational nuances, we empower synthetic chemists to make data-driven decisions based on substrate sensitivity, reaction scale, and downstream purification requirements.

Mechanistic Causality: Fluoride Affinity and pH Sensitivity

The thermodynamic driving force for both reagents is the formation of the exceptionally strong silicon-fluorine bond (~140 kcal/mol), which readily overcomes the silicon-oxygen bond (~110 kcal/mol). However, the microenvironment of the reaction fundamentally dictates the success and cleanliness of the deprotection.

  • TBAF (The Basic Pathway): TBAF serves as a source of highly nucleophilic, "naked" fluoride ions in aprotic solvents like THF. The fluoride directly attacks the silicon atom, forming a pentacoordinate intermediate that collapses to release the deprotected alcohol and a silyl fluoride. Because this pathway generates a strongly basic alkoxide intermediate, it is prone to inducing side reactions in base-sensitive substrates, such as epimerization, protecting group migration, or nucleobase degradation ().

  • HF-Pyridine (The Acidic Pathway): HF-Pyridine (Olah's reagent) operates under mildly acidic conditions. The mechanism involves the pre-equilibrium protonation of the silyl ether oxygen by the pyridinium ion, transforming it into a superior leaving group. Subsequent fluoride attack yields the alcohol directly, bypassing the basic alkoxide intermediate. This makes HF-pyridine the gold standard for base-sensitive nucleosides ()[2].

Mechanism cluster_TBAF TBAF Pathway (Basic) cluster_HF HF-Pyridine Pathway (Acidic) Start O-TBDMS-dU (C15H26N2O5Si) TBAF_F Naked F⁻ Attack Start->TBAF_F TBAF/THF HF_Proton O-Protonation by Py·H⁺ Start->HF_Proton HF-Pyridine Penta_TBAF Pentacoordinate Si⁻ Intermediate TBAF_F->Penta_TBAF Alkoxide Basic Alkoxide (Side Reactions Possible) Penta_TBAF->Alkoxide Cleavage End Deprotected dU (C9H12N2O5) Alkoxide->End Aqueous Workup HF_F F⁻ Attack on Si HF_Proton->HF_F Penta_HF Neutral Pentacoordinate Si HF_F->Penta_HF Alcohol Direct Alcohol Formation (No Basic Intermediate) Penta_HF->Alcohol Cleavage Alcohol->End

Mechanistic divergence of TBDMS deprotection via TBAF and HF-Pyridine.

Quantitative Performance Comparison

The following table synthesizes experimental data for the deprotection of C15H26N2O5Si using both reagents under standard conditions ()[3].

ParameterTBAF (1.0 M in THF)HF-Pyridine (70% HF, 30% Py)
Reaction Environment Basic / NucleophilicMildly Acidic
Typical Reaction Time 1 - 4 hours4 - 12 hours
Operating Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield (TBDMS-dU) 75% - 85%88% - 95%
Selectivity Profile Poor for base-sensitive groupsExcellent for base-sensitive groups
Workup Complexity High (TBA salts cause emulsions)Moderate (Requires specialized quenching)
Primary Side Reactions Silyl migration, base degradationGlycosidic bond cleavage (if over-reacted)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and product stability.

Protocol A: TBAF-Mediated Deprotection

Best for robust, base-stable substrates where rapid deprotection is prioritized.

  • Preparation: Dissolve C15H26N2O5Si (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Dropwise add TBAF (1.0 M in THF, 1.2 eq). Causality: Slow addition at 0 °C mitigates the exothermic nature of the Si-F bond formation and suppresses base-catalyzed side reactions.

  • Monitoring (Validation Step 1): Stir for 1 hour, gradually warming to room temperature. Monitor via TLC (Eluent: 1:1 Hexanes/EtOAc). The TBDMS-dU starting material should cleanly convert to the more polar dU product.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes the basic alkoxide and excess fluoride, preventing degradation during concentration.

  • Extraction & Purification: Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • NMR Verification (Validation Step 2): Confirm product via ¹H-NMR by the complete disappearance of the tert-butyl singlet (~0.9 ppm, 9H) and dimethyl singlets (~0.1 ppm, 6H).

Protocol B: HF-Pyridine-Mediated Deprotection

Best for base-sensitive nucleosides and complex multi-functionalized intermediates.

  • Setup in Plasticware: Weigh C15H26N2O5Si (1.0 eq) into a PTFE or polyethylene flask. Dissolve in a 1:1 mixture of THF and Pyridine (0.1 M). Causality: HF etches borosilicate glass, generating water and fluorosilicate complexes that stall the reaction and complicate purification.

  • Reagent Addition: Cool to 0 °C. Carefully add HF-Pyridine complex (approx. 5-10 eq of HF).

  • Monitoring (Validation Step 1): Stir at room temperature for 4-8 hours. Monitor via TLC until complete consumption of the starting material.

  • Safe Quenching (Crucial Step): Cool to 0 °C and slowly add methoxytrimethylsilane (TMSOMe). Causality: As proven in field applications, TMSOMe reacts with excess HF to generate volatile TMS-F (bp 16 °C) and methanol, safely eliminating HF without the violent effervescence and exotherm associated with aqueous NaHCO₃ quenching ()[4].

  • Extraction & Purification: Concentrate under reduced pressure. The volatile byproducts are easily removed via rotavap.

  • NMR Verification (Validation Step 2): Verify the integrity of the glycosidic bond (anomeric proton at ~6.2 ppm, triplet) alongside the loss of TBDMS signals in ¹H-NMR.

Workflow Step1 1. Setup in Plasticware Dissolve C15H26N2O5Si in THF Step2 2. Reagent Addition Add HF-Pyridine at 0 °C Step1->Step2 Step3 3. Reaction Monitoring TLC (1:1 Hex/EtOAc) until completion Step2->Step3 Step4 4. Safe Quenching Add TMSOMe or NaHCO3 (aq) Step3->Step4 Step5 5. Extraction & Wash Extract with EtOAc, wash with Brine Step4->Step5 Step6 6. Validation 1H-NMR (Loss of t-Bu/Me singlets) Step5->Step6

Self-validating experimental workflow for HF-Pyridine deprotection.

Decision Matrix & Application Guide

  • Choose TBAF when rapid deprotection is required, the molecule lacks base-sensitive functionalities (e.g., acetate or benzoyl esters), and you have a reliable method to remove tetrabutylammonium salts (which often streak on silica and partition poorly in aqueous workups).

  • Choose HF-Pyridine when working with highly functionalized nucleosides like C15H26N2O5Si, where the basicity of TBAF would compromise the yield ()[5]. The acidic buffering of pyridine protects the nucleobase, while the TMSOMe quench modernizes the workup, making it safe and highly efficient.

References

  • Chemoselective Deprotection of Triethylsilyl Ethers Source: PMC - NIH URL:[Link]

  • Silyl Protective Groups Source: Chem-Station Int. Ed. URL:[Link]

  • Do I need to work up HF-Pyridine TBS deprotection? Source: r/Chempros - Reddit URL:[Link]

Sources

A Senior Application Scientist's Guide to Optimizing Nucleoside Coupling Efficiency: A Comparative Analysis of 2'-O-TBDMS and 2'-O-TOM Protecting Groups

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic biology and the development of nucleic acid therapeutics, the chemical synthesis of RNA oligonucleotides stands as a foundational technology. The efficiency of each coupling step during solid-phase synthesis is paramount, as it dictates the yield and purity of the final product, especially for long RNA sequences. A critical determinant of this efficiency lies in the choice of the protecting group for the 2'-hydroxyl function of the ribonucleoside phosphoramidite building blocks.

This guide provides an in-depth, objective comparison of the widely-used 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group strategy with a more recent alternative, 2'-O-[(triisopropylsilyl)oxy]methyl (2'-O-TOM). We will delve into the experimental data, provide detailed protocols, and explore the mechanistic rationale behind the performance differences to empower researchers, scientists, and drug development professionals in making informed decisions for their RNA synthesis needs.

The Cornerstone of RNA Synthesis: 2'-Hydroxyl Protection

The presence of the 2'-hydroxyl group in ribonucleosides, absent in deoxyribonucleosides, introduces a significant challenge in RNA synthesis. This group must be protected during the phosphoramidite coupling step to prevent unwanted side reactions and ensure the formation of the correct 3'-5' phosphodiester linkage. The ideal protecting group should be stable throughout the synthesis cycles and readily removable under conditions that do not compromise the integrity of the synthesized RNA chain.

For many years, the TBDMS group has been the workhorse for 2'-hydroxyl protection in RNA synthesis.[1][2] Its stability to both acidic and basic conditions encountered during the synthesis cycle, coupled with its removal by a fluoride source, made it a reliable choice.[1][3] However, the increasing demand for longer and more complex RNA molecules has highlighted some of the limitations of the TBDMS group, primarily related to steric hindrance that can impede coupling efficiency.[3][4]

A Comparative Benchmark: 2'-O-TBDMS vs. 2'-O-TOM

To address the limitations of the TBDMS group, the 2'-O-TOM protecting group was developed.[3][4] The key innovation of the TOM group is the introduction of an oxymethyl spacer, which distances the bulky triisopropylsilyl group from the reactive phosphoramidite center.[4][5] This structural modification has a profound impact on the coupling reaction, as we will explore in the following sections.

Quantitative Performance Metrics

The following table summarizes the key performance differences between the 2'-O-TBDMS and 2'-O-TOM protecting groups based on published data.

Performance Metric2'-O-TBDMS2'-O-TOMSource(s)
Average Coupling Efficiency 98.5–99%>99%[4]
Typical Coupling Time Up to 6 minutes~2.5 minutes[4]
Extrapolated Crude Purity (100mer) 27%33%[4]

As the data indicates, even a seemingly small increase in per-cycle coupling efficiency afforded by the 2'-O-TOM group has a significant cumulative effect on the purity of the final long RNA product.

Experimental Protocols for Solid-Phase RNA Synthesis

The following are generalized protocols for automated solid-phase RNA synthesis using phosphoramidites with either 2'-O-TBDMS or 2'-O-TOM protection. It is crucial to note that specific parameters may require optimization based on the synthesizer, reagents, and the particular RNA sequence.

Reagents for Automated Synthesis
  • Detritylation Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).[6]

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile.[6]

  • Phosphoramidite Solutions: 0.1 M solutions of the respective 2'-O-protected A(N-Bz), C(N-Ac), G(N-iBu), and U phosphoramidites in anhydrous acetonitrile.[6]

  • Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF)/Lutidine.[6]

  • Capping Reagent B: 16% N-Methylimidazole in THF.[6]

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[6]

  • Washing Solution: Anhydrous acetonitrile.[6]

Automated Synthesis Cycle

The synthesis proceeds via a repeated four-step cycle for each nucleotide addition:

  • Detritylation (Deblocking): Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or the growing oligonucleotide chain.[6]

  • Coupling: The activated 2'-protected ribonucleoside phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain.[6] The key difference in this step is the recommended coupling time:

    • 2'-O-TBDMS: 3 - 6 minutes with BMT as an activator.[6]

    • 2'-O-TOM: Approximately 2.5 minutes.[4]

  • Capping: Acetylation of any 5'-hydroxyl groups that did not react during the coupling step to prevent the formation of deletion mutants.[6]

  • Oxidation: Conversion of the unstable phosphite triester linkage to a more stable pentavalent phosphotriester.[6]

This cycle is repeated until the full-length RNA sequence is assembled.

G cluster_cycle Solid-Phase RNA Synthesis Cycle Detritylation Step 1: Detritylation (DMT Removal) Coupling Step 2: Coupling (Add Protected Monomer) Detritylation->Coupling Exposes 5'-OH Capping Step 3: Capping (Block Unreacted Chains) Coupling->Capping Forms Phosphite Triester Oxidation Step 4: Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Start Next Cycle End Cleavage and Deprotection Oxidation->End After Final Cycle Start Start with Support-Bound Nucleoside Start->Detritylation

Caption: General workflow of the four-step solid-phase RNA synthesis cycle.

Mechanistic Insights into Coupling Efficiency

The superior performance of the 2'-O-TOM protecting group can be attributed to fundamental principles of chemical reactivity and steric hindrance.

The coupling of a phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain is a nucleophilic attack. The rate and success of this reaction are highly dependent on the accessibility of the reacting centers.

  • 2'-O-TBDMS: The bulky tert-butyldimethylsilyl group is in close proximity to the 3'-phosphoramidite. This creates steric congestion, which can hinder the approach of the 5'-hydroxyl group, leading to slower reaction kinetics and a slightly lower probability of successful coupling in the allotted time.[4]

  • 2'-O-TOM: The oxymethyl linker in the TOM group effectively moves the bulky triisopropylsilyl moiety further away from the reaction center.[4][5] This reduction in steric hindrance allows for a more facile approach of the nucleophile, resulting in a faster and more efficient coupling reaction.[4][5]

G cluster_tbdms 2'-O-TBDMS cluster_tom 2'-O-TOM TBDMS Bulky TBDMS Group Proximity_TBDMS Close Proximity to 3'-Phosphoramidite TBDMS->Proximity_TBDMS Hindrance_TBDMS Increased Steric Hindrance Proximity_TBDMS->Hindrance_TBDMS Efficiency_TBDMS Lower Coupling Efficiency (98.5-99%) Hindrance_TBDMS->Efficiency_TBDMS TOM Bulky TIPS Group Spacer Oxymethyl Spacer TOM->Spacer Proximity_TOM Increased Distance from 3'-Phosphoramidite Spacer->Proximity_TOM Hindrance_TOM Reduced Steric Hindrance Proximity_TOM->Hindrance_TOM Efficiency_TOM Higher Coupling Efficiency (>99%) Hindrance_TOM->Efficiency_TOM

Sources

C15H26N2O5Si vs other silyl ethers in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: C15H26N2O5Si (5'-O-TBDMS-dU) vs. Alternative Silyl Ethers in Solid-Phase Peptide Synthesis

The synthesis of complex biomolecules, particularly peptide-oligonucleotide conjugates (POCs) and nucleopeptides, demands rigorous orthogonal protection strategies. Bridging the distinct chemical worlds of solid-phase peptide synthesis (SPPS) and oligonucleotide assembly requires protecting groups that can withstand the iterative basic conditions of Fmoc-SPPS (piperidine) while remaining entirely orthogonal to standard acid-labile groups (Boc/tBu).

In this landscape, the molecular formula C15H26N2O5Si identifies a critical building block: 5'-O-tert-Butyldimethylsilyl-2'-deoxyuridine (5'-O-TBDMS-dU) . This guide provides an in-depth technical analysis of the TBDMS silyl ether—using 5'-O-TBDMS-dU as our primary case study—and objectively compares its performance against alternative silyl ethers (TIPS, TBDPS, and TMS) in solid-phase workflows.

Mechanistic Role of Silyl Ethers in SPPS

Silyl ethers are indispensable in modern SPPS for protecting hydroxyl groups (on serine, threonine, tyrosine, or conjugated nucleosides). Their utility is rooted in orthogonal desilylation . Unlike standard protecting groups that rely on pH gradients for removal, silyl ethers are selectively cleaved by fluoride ions.

The causality behind this choice is thermodynamic: the silicon-fluoride bond is exceptionally strong ( ΔHf​≈594 kJ/mol). When a resin-bound peptide is treated with a fluoride source like tetrabutylammonium fluoride (TBAF), the fluoride anion selectively attacks the silicon center, forming a pentacoordinate intermediate that collapses to release the free hydroxyl group. This allows chemists to unmask specific reactive sites without using harsh acids (like Trifluoroacetic acid, TFA) that could prematurely cleave the peptide from the resin or induce depurination in nucleopeptide sequences ().

Silyl_Stability cluster_0 Steric Tuning of Silyl Ethers in SPPS TMS TMS Ether (Lowest Steric Bulk) TBDMS TBDMS Ether (Balanced Stability) TMS->TBDMS Increasing Acid Resistance TIPS TIPS Ether (High Acid Stability) TBDMS->TIPS Increasing Steric Hindrance TBDPS TBDPS Ether (Highest Steric Bulk) TIPS->TBDPS Increasing Lipophilicity

Comparative steric bulk and acid stability of common silyl ether protecting groups in SPPS.

Comparative Performance Analysis

When designing a synthesis route, the choice of silyl ether dictates the survival of the protecting group during iterative coupling cycles. The TBDMS group found in C15H26N2O5Si offers a "Goldilocks" balance, but alternative silyl ethers are required for extreme conditions.

A. TBDMS (tert-Butyldimethylsilyl) - The Standard

Found in C15H26N2O5Si , TBDMS is the workhorse for nucleopeptide SPPS. It is completely stable to the 20% piperidine used for Fmoc deprotection and survives mild acidic washes. However, it is moderately labile to prolonged TFA exposure. Its primary advantage is its rapid cleavage kinetics when exposed to TBAF, making it ideal for on-resin deprotection prior to final cleavage ().

B. TIPS (Triisopropylsilyl) - The Acid-Resistant Alternative

TIPS ethers are significantly more sterically hindered than TBDMS. If a solid-phase workflow requires extended exposure to Lewis acids or dilute TFA (e.g., during the selective cleavage of Mtt or Trt groups), TIPS is preferred. The trade-off is that TBAF-mediated cleavage is considerably slower, often requiring elevated temperatures.

C. TBDPS (tert-Butyldiphenylsilyl) - The Aggregation Disruptor

TBDPS offers extreme acid stability (roughly 100x more stable to acidic hydrolysis than TBDMS). In SPPS, TBDPS is uniquely valuable for synthesizing long, hydrophobic peptides (like collagen model peptides). The massive steric bulk and lipophilicity of the diphenyl groups disrupt inter-chain hydrogen bonding, preventing on-resin peptide aggregation and β -sheet formation ().

D. TMS (Trimethylsilyl) - The Transient Mask

TMS is highly labile and easily cleaved by mild aqueous acids or even methanol. It is rarely used for permanent protection in SPPS, but rather for transient in situ masking of hydroxyls during the activation of complex amino acids.

Quantitative Data Summary
Silyl Ether TypeStructural FormulaRelative Acid Stability (vs TMS)TBAF Cleavage Kinetics (On-Resin)Steric BulkPrimary SPPS Application
TMS -Si(CH 3​ ) 3​ 1x (Highly Labile)InstantaneousLowTransient in situ protection.
TBDMS (C15H26N2O5Si)-Si(CH 3​ ) 2​ (tBu)~10 4 xFast (< 1 hour)MediumStandard orthogonal protection for nucleopeptides.
TIPS -Si(iPr) 3​ ~10 5 xModerate (2-4 hours)HighProtection during dilute TFA treatments.
TBDPS -Si(Ph) 2​ (tBu)~10 6 xSlow (Overnight)Very HighDisruption of on-resin peptide aggregation.

Experimental Workflows & Self-Validating Protocols

To successfully integrate C15H26N2O5Si into a peptide backbone, the 3'-OH of the 5'-O-TBDMS-dU must first be derivatized (e.g., as a 3'-O-succinate half-ester) to allow amide coupling to the N-terminus of a resin-bound peptide. The following self-validating system ensures high-fidelity coupling and orthogonal deprotection.

Protocol 1: On-Resin Coupling of C15H26N2O5Si (Succinate Derivative)

Causality Note: We utilize DIC/Oxyma as the coupling cocktail. Unlike uronium salts (HATU/HBTU), DIC/Oxyma prevents guanidinylation of the N-terminus if the coupling is slow, which is critical given the steric bulk of the nucleoside.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide MBHA, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation: Dissolve 3'-O-succinyl-5'-O-TBDMS-dU (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 0.3 mmol, 3 eq). Stir for 3 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Remove a few resin beads, wash with Ethanol, and perform a Kaiser test. A negative result (yellow beads) validates complete acylation. If positive (blue beads), repeat step 3.

  • Washing: Wash the resin thoroughly with DMF (5 x 3 mL) and Dichloromethane (DCM) (5 x 3 mL).

Protocol 2: Orthogonal TBDMS Deprotection and Cleavage

Causality Note: Deprotection must be performed in Tetrahydrofuran (THF) rather than DMF. THF optimally swells the polystyrene matrix while solvating the bulky tetrabutylammonium cation, ensuring the fluoride anion can physically reach the hindered silicon center.

  • Desilylation: Treat the resin with a 1.0 M solution of TBAF in THF (3 mL). Agitate for 1 hour at room temperature.

  • Quenching: Drain the resin and wash with THF (3 x 3 mL), followed by a wash with 1% Acetic Acid in DMF (3 x 3 mL) to neutralize any residual basicity from the TBAF.

  • Micro-Cleavage Validation: Transfer ~2 mg of resin to a microtube. Treat with 100 μ L of TFA/H 2​ O/TIS (95:2.5:2.5) for 1 hour. Evaporate, dissolve in water/acetonitrile, and analyze via LC-MS to confirm the precise mass shift corresponding to the loss of the TBDMS group (-114 Da).

  • Global Cleavage: Once validated, treat the bulk resin with the TFA cleavage cocktail for 2 hours to release the fully deprotected nucleopeptide.

SPPS_Workflow R Solid Support (Resin) PE Fmoc Peptide Elongation R->PE NC Couple C15H26N2O5Si (5'-O-TBDMS-dU) PE->NC DP TBAF Deprotection (Remove TBDMS) NC->DP CL TFA Cleavage (Nucleopeptide) DP->CL

Solid-phase synthesis workflow for nucleopeptides using the 5'-O-TBDMS-dU building block.

Expert Insights for the Bench Scientist

When deciding between C15H26N2O5Si (TBDMS) and a TIPS/TBDPS equivalent for your SPPS workflow, consider the downstream processing. If your peptide sequence contains multiple arginine residues protected by Pbf groups, global cleavage will require a prolonged TFA treatment (up to 3-4 hours). Under these conditions, a TBDMS group left on the nucleoside might prematurely cleave before you intend it to, leading to side reactions or trapping of carbocations.

In such scenarios, performing the TBAF deprotection prior to the TFA global cleavage is mandatory. If your workflow strictly forbids the use of TBAF (e.g., due to downstream purification incompatibilities with tetrabutylammonium salts), you should abandon TBDMS and synthesize your building block using a TIPS ether . The TIPS group will survive the Fmoc elongation and can be globally cleaved simultaneously with the Pbf groups during the final TFA cocktail treatment, streamlining the protocol into a single step.

References

  • Chemistry of Peptide-Oligonucleotide Conjugates: A Review. Molecules (MDPI). Provides comprehensive mechanisms on orthogonal protection and linker strategies used in the solid-phase synthesis of POCs.[Link] [1]

  • Solid-Phase Synthesis of Oligonucleotide Conjugates Useful for Delivery and Targeting of Potential Nucleic Acid Therapeutics. Bioconjugate Chemistry (ACS Publications). Details the specific utilization of TBDMS and other silyl ethers in stepwise solid-phase synthesis.[Link] [2]

analytical validation of C15H26N2O5Si degradation byproducts

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Analytical Validation of Degradation Byproducts for Novel Silicon-Containing Drug Candidates

This guide provides a comprehensive framework for the analytical validation of degradation byproducts, using the hypothetical silicon-containing molecule, C15H26N2O5Si, which we will refer to as "Silaprodil," as a case study. For the purposes of this guide, we will postulate that Silaprodil is a novel therapeutic agent whose structure includes both a silyl ether and an amide linkage, two functional groups known for their potential susceptibility to degradation.

The chemical stability of a drug substance is a critical quality attribute that profoundly impacts its safety, efficacy, and shelf-life. Regulatory bodies worldwide, including the FDA and EMA, mandate rigorous characterization of any degradation products that may form during the manufacturing, storage, and administration of a pharmaceutical.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a detailed comparison of analytical strategies and step-by-step protocols grounded in scientific rationale and regulatory expectations.

Part 1: The Foundation—Forced Degradation Studies

Before a method can be validated, one must first understand the potential degradation landscape. Forced degradation, or stress testing, is the process of intentionally exposing a drug substance to conditions more severe than accelerated stability testing to generate potential degradation products. This is a cornerstone of developing a "stability-indicating" analytical method—a method that can reliably separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradation products.[2]

The objective of forced degradation is not to determine the drug's shelf-life but to identify the likely degradation pathways and to generate the byproducts necessary to develop and validate the analytical method.[3][4] As per ICH guideline Q1A(R2), stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[3] A degradation of 5-20% is typically targeted to ensure that minor degradants are produced in sufficient quantities for detection and characterization without overwhelming the sample with secondary degradation products.[3]

Experimental Protocol: Forced Degradation of Silaprodil
  • Preparation : Prepare a stock solution of Silaprodil at a concentration of 1 mg/mL. Using this concentration typically allows for the detection of minor byproducts.

  • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60°C for 48 hours.

  • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and maintain at room temperature for 24 hours.

  • Oxidative Degradation : Mix the stock solution with 3% H2O2 and maintain at room temperature for 24 hours.

  • Thermal Degradation : Expose the solid drug substance to 70°C dry heat for 7 days.

  • Photolytic Degradation : Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[5]

  • Sample Analysis : At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for preliminary analysis by a high-performance liquid chromatography (HPLC) system, typically with a photodiode array (PDA) detector to gain initial insight into the number of degradants.

Workflow for Analytical Validation

The overall strategy integrates forced degradation with method development and validation to create a robust analytical control strategy.

G cluster_0 Phase 1: Degradant Generation & Identification cluster_1 Phase 2: Quantitative Method Development cluster_2 Phase 3: Application Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) ID_Techniques Byproduct Identification (LC-MS/MS, NMR) Forced_Deg->ID_Techniques Generates degradants for analysis Method_Dev Stability-Indicating HPLC-UV Method Development ID_Techniques->Method_Dev Provides targets for method Method_Val Method Validation (ICH Q2(R1)/Q2(R2)) Method_Dev->Method_Val Establishes quantitative procedure Routine_QC Routine QC & Stability Testing Method_Val->Routine_QC Qualifies method for use G Silaprodil Silaprodil (Parent Molecule) C15H26N2O5Si Contains: Silyl Ether & Amide DP1 Degradation Product 1 (DP1) Silyl Ether Cleavage (Hydrolysis) Silaprodil->DP1 Acid/Base DP2 Degradation Product 2 (DP2) Amide Bond Cleavage (Hydrolysis) Silaprodil->DP2 Acid/Base Alcohol Alcohol byproduct DP1->Alcohol Silanol Silanol byproduct DP1->Silanol Amine Amine byproduct DP2->Amine Carboxylic_Acid Carboxylic Acid byproduct DP2->Carboxylic_Acid

Caption: Predicted hydrolytic degradation of Silaprodil.

Part 3: Development and Validation of a Stability-Indicating HPLC Method

With the identities of the key degradation products established, the next step is to develop and validate a robust quantitative method, typically a Reverse-Phase HPLC (RP-HPLC) method with UV detection. [6]This method will be used for routine quality control and long-term stability studies.

The development process is systematic:

  • Column and Mobile Phase Screening: Start with a versatile column, such as a C18, and screen different mobile phase compositions (e.g., acetonitrile vs. methanol) and pH values to achieve optimal separation of the parent peak from all byproduct peaks.

  • Gradient Optimization: Develop a gradient elution program that provides sufficient resolution between all peaks in a reasonable run time.

  • Wavelength Selection: Use a PDA detector to select a wavelength that provides an adequate response for both the API and the key degradation products.

Once a suitable method is developed, it must be validated according to ICH Q2(R1) (soon to be superseded by ICH Q2(R2)) guidelines to prove it is fit for its intended purpose. [7]

Protocol: Validation of the Silaprodil HPLC Method

This protocol outlines the key validation parameters that must be assessed. The acceptance criteria should be predefined in a validation protocol document.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. [8]* Procedure:

    • Analyze a placebo (formulation without the drug substance).

    • Analyze the API.

    • Analyze samples from each of the forced degradation studies.

    • Perform peak purity analysis using a PDA detector to ensure the main peak is not co-eluting with any degradants.

  • Acceptance Criteria: The API peak should be well-resolved from all degradation product peaks and any excipient peaks. Peak purity should pass.

2. Linearity:

  • Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Procedure: Prepare at least five concentrations of the API and each major degradant (if standards are available) across a range of 50% to 150% of the expected working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with known amounts of API and degradants at three concentration levels (e.g., 80%, 100%, 120%).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision (Repeatability & Intermediate Precision):

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: Typically determined based on the signal-to-noise ratio (S/N) of the response (3:1 for LOD, 10:1 for LOQ) or by calculating from the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria: The LOQ must be sufficiently low to quantify impurities at the reporting threshold defined by ICH Q3B(R2). [9] 6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Validation Workflow Logic

G Start Start Validation Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Accuracy->Limits Precision->Limits Robustness Robustness Limits->Robustness End Validated Method Robustness->End

Caption: Sequential logic of method validation experiments.

Conclusion

The analytical validation of degradation byproducts is a scientifically rigorous and legally mandated process in drug development. It is not a one-size-fits-all procedure but rather a tailored strategy that begins with understanding the molecule's intrinsic stability through forced degradation. A multi-faceted approach that leverages the strengths of different analytical technologies is paramount: HPLC for robust quantification, high-resolution mass spectrometry for sensitive detection and identification, and NMR for unambiguous structural confirmation. By following a systematic validation protocol grounded in ICH guidelines, researchers can ensure that their analytical methods are trustworthy, reliable, and capable of guaranteeing the ongoing safety and quality of the final drug product.

References

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • SGS Singapore. (n.d.). Forced Degradation Testing.
  • ResolveMass. (2025, November 23).
  • Görög, S. (1991). Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high-performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 829-33. Available at: [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 10.3390/ph5010001.
  • ICH Guideline Q3B(R2): Impurities in New Drug Products. Available at: [Link]

  • Pharma Focus America. (2024, February 6).
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Patel, R. B., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(1), 51–57. Available at: [Link]

  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR)
  • Academia.edu. (n.d.). Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Al-Adham, I. S. I., et al. (2025).
  • Coriolis Pharma. (2025, November 21).
  • Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Siddiqui, M. R., et al. (2012). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 63, 86-93. Available at: [Link]

  • ICH. (2006, June 6). Q3B(R2) Impurities in New Drug Products. Available at: [Link]

  • Kumar, A., et al. (2017). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences, 53(1).
  • Kósa, A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences, 25(5), 2697. Available at: [Link]

  • ASEAN. (n.d.).
  • Shimadzu. (2015).
  • BioPharm International. (2003, November 1).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

Sources

Safety Operating Guide

C15H26N2O5Si proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research chemists and drug development professionals on optimizing both the synthetic utility and the lifecycle management of critical building blocks. The compound C15H26N2O5Si , widely known as 5'-O-(tert-butyldimethylsilyl)-2'-deoxyuridine (or 5'-O-TBDMS-dU), is a cornerstone reagent in oligonucleotide synthesis and the development of nucleoside analogs.

While the steric bulk of the tert-butyldimethylsilyl (TBDMS) protecting group offers excellent stability during complex syntheses, its handling and disposal require rigorous adherence to laboratory safety protocols. Mishandling can lead to operator exposure, and improper disposal can result in the environmental accumulation of biologically active organosilicon derivatives.

Here is the comprehensive, step-by-step operational and disposal guide for C15H26N2O5Si, designed to integrate seamlessly into your laboratory's self-validating safety systems.

Chemical Identity & Hazard Profile

To design a robust safety protocol, we must first understand the physicochemical properties of the material[1]. 5'-O-TBDMS-dU is typically supplied as a fine, white to off-white solid powder.

Table 1: Physicochemical and Hazard Summary

PropertySpecification
Chemical Name 5'-O-(tert-butyldimethylsilyl)-2'-deoxyuridine
CAS Number 76223-04-6
Molecular Formula C15H26N2O5Si
Molecular Weight 342.47 g/mol
Physical State Solid (Powder)
Primary Solvents DMSO, Anhydrous THF, DMF[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

The Causality of Hazards: The primary risk associated with 5'-O-TBDMS-dU stems from its physical form. As a fine powder, it is easily aerosolized, posing an inhalation hazard (H335) that can irritate the mucous membranes[2]. Furthermore, the unprotected nucleophilic and electrophilic sites on the uridine ring can interact with biological tissues upon contact, leading to localized skin and eye irritation (H315, H319).

Operational Workflow & Handling Protocols

Every protocol described here operates as a self-validating system: each step includes a verification action to ensure the procedure is executed safely before moving to the next phase.

Step-by-Step Handling Methodology:

  • Preparation & PPE Verification: Equip standard laboratory PPE: nitrile gloves (double-gloving is recommended during stock solution preparation), tightly sealed safety goggles, and a flame-resistant lab coat. Validation step: Inspect gloves for micro-tears before handling the reagent bottle.

  • Engineering Controls: Weighing and transferring must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood with a calibrated face velocity to mitigate the H335 inhalation risk[2].

  • Static Mitigation: Fine powders carry static charges that cause them to "jump" and aerosolize. Use an anti-static weighing boat and ensure your analytical balance is properly grounded.

  • Transfer & Dissolution: Transfer the solid directly into the reaction vessel. When preparing a stock solution, add the solvent (e.g., DMSO) slowly down the inner wall of the vessel to wet the powder gradually, minimizing dust generation[1].

G A C15H26N2O5Si (Solid) Storage & Retrieval B Weighing & Handling (Fume Hood / Local Exhaust) A->B C Chemical Synthesis (Oligonucleotide Prep) B->C D Quenching & Separation C->D E Solid Waste Stream (Contaminated Consumables) D->E Solid Residues F Liquid Waste Stream (Solvents & Byproducts) D->F Liquid Effluents G High-Temperature Incineration (>1000°C, Licensed Facility) E->G Regulated Disposal F->G Regulated Disposal

Figure 1: Operational workflow and waste segregation pathway for C15H26N2O5Si handling.

Proper Disposal Procedures & Waste Segregation

The silicon-oxygen (Si-O) bond in the TBDMS group is highly stable and does not readily degrade in standard biological wastewater treatment systems. Therefore, release into the municipal environment must be strictly prevented[2].

Step-by-Step Disposal Protocol:

  • Solid Waste Segregation: All contaminated consumables—including weighing boats, pipette tips, empty reagent vials, and absorbent pads used for cleaning—must be placed in a puncture-resistant, sealable container. Validation step: Ensure the container is explicitly labeled "Hazardous Solid Waste - Organosilicon/Nucleoside Derivatives."

  • Liquid Waste Segregation: Solutions containing C15H26N2O5Si (e.g., post-reaction filtrates, HPLC effluents) must be collected in compatible high-density polyethylene (HDPE) carboys.

    • Crucial Distinction: If the solvent matrix contains halogens (e.g., dichloromethane used during extraction), it must be routed to the "Halogenated Organic Waste" stream. If non-halogenated (e.g., DMSO, THF), route to the "Non-Halogenated Organic Waste" stream.

  • Accidental Release (Spill) Protocol: If the powder is spilled, do not dry sweep, as this will aerosolize the irritant[2]. Lightly moisten the powder with a compatible solvent (like isopropanol) or water to bind the particles. Wipe up with absorbent pads and transfer to the solid hazardous waste container.

  • Final Disposition: Arrange for pickup by a licensed hazardous waste disposal contractor. Collect and arrange disposal via high-temperature incineration [2],[3].

Scientific Rationale: The Incineration Mechanism

Why do we mandate high-temperature incineration for C15H26N2O5Si rather than chemical quenching or landfill disposal?

From a mechanistic perspective, the tert-butyldimethylsilyl ether is chemically robust. In a landfill environment, slow environmental hydrolysis could leach biologically active nucleoside analogs into groundwater. High-temperature incineration (typically >1000°C) is the baseline standard for complex silylated organics because it ensures complete thermal cleavage of the molecule[3].

During incineration:

  • Carbon & Hydrogen are oxidized completely to carbon dioxide ( CO2​ ) and water vapor ( H2​O ).

  • Nitrogen (from the pyrimidine ring) is converted to nitrogen oxides ( NOx​ ), which are subsequently captured and neutralized by the incinerator's catalytic scrubbers.

  • Silicon (from the TBDMS group) oxidizes to form amorphous silicon dioxide ( SiO2​ ), which safely drops out of the exhaust stream as a benign component of the resulting ash.

Mechanism A C15H26N2O5Si (Intact Molecule) B Thermal Cleavage (Incineration >1000°C) A->B C SiO2 (Ash) + CO2 + H2O B->C Oxidation of C, H, Si D NOx Gases (Catalytically Scrubbed) B->D Oxidation of N

Figure 2: Thermal degradation pathway of C15H26N2O5Si during high-temperature incineration.

Sources

Personal protective equipment for handling C15H26N2O5Si

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for C15H26N2O5Si (5'-O-TBDMS-dU)

Introduction & Chemical Context

For researchers and drug development professionals, the molecular formula C15H26N2O5Si corresponds to1[1], commonly abbreviated as 5'-O-TBDMS-dU. This compound is a highly specialized nucleoside analog that serves as a foundational building block in the synthesis of antiviral therapeutics and modified oligoribonucleotides[1].

Because it is a reactive intermediate, the tert-butyldimethylsilyl (TBDMS) protecting group is intentionally designed to be labile under specific conditions (such as fluoride treatment) to facilitate downstream chemical integration[2]. Consequently, handling this compound requires strict environmental controls to prevent premature desilylation and ensure experimental reproducibility.

Physicochemical Properties & Storage Logistics

Understanding the physical properties of 5'-O-TBDMS-dU is the first step in establishing a safe and effective laboratory workflow. The table below summarizes the critical quantitative data required for operational planning.

Property / ParameterValue / Specification
Chemical Name 5'-O-(tert-butyldimethylsilyl)-2'-deoxyuridine
Molecular Formula C15H26N2O5Si
Molecular Weight 342.47 g/mol
CAS Registry Number 76223-04-6
Physical Appearance White to off-white solid powder
Short-Term Shipping Room temperature
Long-Term Storage (Solid) -20°C to -80°C (Protect from light and moisture)
Stock Solution Shelf Life 1 month at -20°C; 6 months at -80°C

The Causality of Storage: The TBDMS ether linkage is susceptible to slow hydrolysis if exposed to trace atmospheric moisture at ambient temperatures. Storing the solid at 3[3] available for this cleavage, preserving the 5'-hydroxyl protection necessary for subsequent 3'-modifications.

Personal Protective Equipment (PPE) Rationale

As a Senior Application Scientist, I emphasize that PPE is not just a regulatory requirement; it is a critical variable in your assay's integrity.

  • Respiratory Protection (N95/P100 Respirator): 5'-O-TBDMS-dU is supplied as a fine powder. Aerosolization during weighing presents a significant inhalation hazard that can lead to respiratory tract irritation[4].

  • Hand Protection (Nitrile Gloves): Double-gloving is recommended. This prevents dermal absorption and, crucially, protects the chemical from nucleases and moisture naturally present on human skin.

  • Eye & Body Protection: Chemical splash goggles and a fluid-resistant lab coat must be worn to prevent mucosal exposure during solvent reconstitution.

Operational Workflows

Workflow A C15H26N2O5Si (Dry Powder) B Don PPE (N95/P100, Nitrile Gloves, Lab Coat, Goggles) A->B C Weighing (Fume Hood / Biosafety Cabinet) B->C D Reconstitution (Anhydrous DMSO/DMF) C->D E Aliquoting (Single-use vials) D->E F Long-Term Storage (-20°C to -80°C) E->F

Caption: Operational workflow for the safe handling, reconstitution, and storage of C15H26N2O5Si.

Protocol 1: Anhydrous Stock Solution Preparation

This self-validating protocol ensures the chemical remains intact during the transition from solid to liquid phase.

  • Thermal Equilibration: Transfer the sealed vial of 5'-O-TBDMS-dU from cold storage to the benchtop. Allow it to sit for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder and initiates TBDMS hydrolysis.

    • Validation Step: The vial exterior must be completely dry and at ambient temperature before unsealing.

  • Gravimetric Transfer: Inside a chemical fume hood or Class II Biological Safety Cabinet, don your N95/P100 respirator and gloves. Weigh the required mass using an analytical balance.

    • Causality: The hood's airflow 4[4].

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to achieve the desired molarity.

    • Causality: The bulky, lipophilic TBDMS group drastically reduces aqueous solubility. Polar aprotic solvents ensure complete solvation without providing protons that could catalyze deprotection.

  • Visual Validation & Aliquoting: Vortex gently.

    • Validation Step: The solution must be completely clear and colorless, with no particulate matter. Divide into 50–100 µL single-use aliquots in sterile, O-ring sealed microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.

    • Causality: This halts potential degradation pathways, ensuring the 3[3].

Chemical Integration & Application Pathway

In drug development, 5'-O-TBDMS-dU is frequently utilized to probe the 2[2] or integrated into solid-phase oligonucleotide synthesis. The TBDMS group acts as a temporary shield, allowing highly specific reactions to occur at the 3'-position without cross-reactivity.

Pathway N1 5'-O-TBDMS-dU (Starting Material) N2 3'-O-Phosphitylation (Phosphoramidite) N1->N2 Activation N3 Solid-Phase Synthesis N2->N3 Coupling N4 Deprotection (TBAF / F- source) N3->N4 Cleavage N5 Purified Oligonucleotide N4->N5 HPLC

Caption: Chemical synthesis pathway integrating 5'-O-TBDMS-dU into therapeutic oligonucleotides.

Spill Management and Disposal Plan

In the event of an accidental release of the dry powder, immediate and controlled action is required to prevent environmental contamination and personnel exposure.

Protocol 2: Accidental Spill Cleanup
  • Area Isolation: Restrict access to the spill zone. Ensure N95/P100 respirators and fresh nitrile gloves are worn by all responding personnel.

  • Wet Wipe Containment: Do NOT dry sweep.

    • Causality: Sweeping aerosolizes the fine powder, exacerbating the inhalation hazard and spreading contamination[4]. Instead, moisten absorbent pads with a compatible solvent (e.g., 10% ethanol/water) and gently cover the spill.

  • Collection & Decontamination: Wipe inward from the edges to the center to prevent spreading. Place all contaminated pads into a designated hazardous waste bag. Wash the surface thoroughly with soap and water.

    • Validation Step: Visually inspect the surface under bright light from multiple angles to ensure absolutely no white powder residue remains.

  • Disposal: Seal the waste bag, label it clearly as "Hazardous Chemical Waste: Silyl-protected Nucleoside Analog," and 4[4] in accordance with local environmental regulations.

References

  • American Chemical Suppliers. (n.d.). tbdms suppliers USA. Retrieved from [Link]

  • XiXisys. (n.d.). 5'-O-(tert-butyldimethylsilyl)-2'-deoxyuridine | CAS 76223-04-6 GHS SDS (English). Retrieved from[Link]

  • Journal of the American Chemical Society. (1999). Nucleic Acid Related Compounds. 91. Biomimetic Reactions Are in Harmony with Loss of 2'-Substituents as Free Radicals (Not Anions) during Mechanism-Based Inactivation of Ribonucleotide Reductases. Retrieved from[Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.